2-Azaspiro[3.3]heptan-6-one trifluoroacetate
Description
Properties
IUPAC Name |
2-azaspiro[3.3]heptan-6-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.C2HF3O2/c8-5-1-6(2-5)3-7-4-6;3-2(4,5)1(6)7/h7H,1-4H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFPYVXEDCMULJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CNC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"2-Azaspiro[3.3]heptan-6-one trifluoroacetate CAS number"
An In-depth Technical Guide to 2-Azaspiro[3.3]heptan-6-one Trifluoroacetate: A Versatile Scaffold for Modern Drug Discovery
Abstract
The quest for novel chemical matter with improved physicochemical properties and three-dimensional complexity is a central theme in contemporary drug discovery. Azaspiro[3.3]heptanes have emerged as a class of compounds that offer a compelling alternative to traditional saturated heterocycles like piperidine.[1][2][3] This guide provides a comprehensive technical overview of this compound, a key building block that provides a strategic entry point into this valuable chemical space. We will delve into its physicochemical properties, provide a detailed synthetic protocol, explore its applications as a versatile scaffold, and outline essential quality control procedures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique motif in their programs.
Introduction: The Rise of Azaspiro[3.3]heptanes in Medicinal Chemistry
Saturated heterocyclic rings are ubiquitous in pharmaceuticals. However, the frequent use of motifs like piperidine and morpholine has led to an over-saturation of this chemical space. The development of novel scaffolds that can act as bioisosteres while offering improved properties is therefore of high importance.[2][3] Azaspiro[3.3]heptanes have garnered significant attention as they provide a rigid, three-dimensional structure that can project substituents into different vectors compared to their monocyclic counterparts.[1][4] This unique geometry can lead to enhanced target engagement and improved pharmacokinetic profiles, such as increased aqueous solubility and metabolic stability.[3]
2-Azaspiro[3.3]heptan-6-one, in particular, is a bifunctional building block. The ketone functionality on the cyclobutane ring and the secondary amine in the azetidine ring offer orthogonal handles for chemical modification, allowing for the generation of diverse libraries of compounds from a single, readily accessible intermediate.[5] The trifluoroacetate salt form enhances the compound's stability and handling properties, making it a convenient starting material for synthesis.[6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for predicting the properties of its derivatives. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1818847-38-9 | |
| Molecular Formula | C8H10F3NO3 | [7] |
| Molecular Weight | 225.16 g/mol | [7] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [8] |
| Storage | Room temperature or refrigerated (2-8°C), sealed, dry, protected from light | [7] |
| IUPAC Name | 2-Azaspiro[3.3]heptan-6-one; 2,2,2-trifluoroacetic acid | [7] |
| InChI Key | InChI=1S/C6H9NO.C2HF3O2/c8-5-1-6(2-5)3-7-4-6;3-2(4,5)1(6)7/h7H,1-4H2;(H,6,7) | [7] |
Synthesis and Purification
While the direct synthesis of this compound is not explicitly detailed in a single publication from the search results, a plausible and scalable two-step synthetic route can be devised based on the synthesis of the core structure, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[5] The synthesis involves a [2+2] cycloaddition followed by deprotection and salt formation.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This procedure is adapted from a known synthesis of the protected core structure.[5]
-
Reaction Setup: To a solution of N-Boc-3-azetidinone (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst such as zinc chloride (0.2 equivalents).
-
Reagent Addition: Cool the mixture to 0 °C and slowly add 1,1-diethoxyethene (1.2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material. The initial cycloaddition product will be the 6,6-diethoxy intermediate.
-
Hydrolysis: Upon completion, carefully add aqueous acid (e.g., 1M HCl) and stir vigorously for 1-2 hours to hydrolyze the ketal to the desired ketone.
-
Workup and Purification: Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Causality: The use of a Lewis acid is crucial to catalyze the [2+2] cycloaddition between the electron-rich ketene acetal and the ketone. The in situ hydrolysis is an efficient way to convert the stable intermediate to the final ketone without a separate reaction step.
Step 2: Deprotection and Salt Formation
-
Deprotection: Dissolve the purified tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1 equivalent) in a minimal amount of dichloromethane.
-
Salt Formation: Add an excess of trifluoroacetic acid (TFA, 3-5 equivalents) and stir the mixture at room temperature for 1-3 hours. The Boc group will be cleaved, and the resulting free amine will form the trifluoroacetate salt.
-
Isolation: Remove the solvent and excess TFA in vacuo. The resulting solid is the desired this compound. It can be further purified by trituration with a suitable solvent like diethyl ether to remove any non-polar impurities.
Trustworthiness: This protocol is self-validating as the progress of each step can be monitored by standard analytical techniques (TLC, LC-MS, NMR). The final product's identity and purity can be unequivocally confirmed by NMR, mass spectrometry, and HPLC.
Applications in Drug Development
The 2-azaspiro[3.3]heptane scaffold is a validated bioisostere for piperidine and other saturated heterocycles.[2][3] Its rigid, spirocyclic nature offers a distinct advantage in drug design by providing a novel way to explore chemical space.
A Scaffold for Diverse Libraries
The ketone and amine functionalities of 2-Azaspiro[3.3]heptan-6-one are orthogonal, meaning they can be reacted selectively. This allows for the creation of diverse chemical libraries through various synthetic transformations.
Caption: Diversification of the 2-Azaspiro[3.3]heptan-6-one scaffold.
-
Amine Functionalization: The secondary amine of the azetidine ring can undergo a wide range of reactions, including acylation, sulfonylation, alkylation, and reductive amination, to introduce various substituents.[9]
-
Ketone Functionalization: The cyclobutanone can be transformed into a variety of other functional groups. For instance, reductive amination can install a second amine, the Wittig reaction can generate an exocyclic double bond, and Grignard or organolithium reagents can be added to create tertiary alcohols.
This versatility makes 2-Azaspiro[3.3]heptan-6-one a powerful tool for structure-activity relationship (SAR) studies. By systematically modifying both the amine and the ketone, chemists can fine-tune the properties of a lead molecule to optimize its potency, selectivity, and pharmacokinetic profile. The spirocyclic core has been successfully incorporated into molecules targeting a range of biological targets and has been shown to be a key intermediate for potent antibiotics like TBI-223.[10][11][12]
Quality Control and Analytical Procedures
Ensuring the purity and identity of this compound is paramount for its use in synthesis. A combination of analytical techniques should be employed for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show characteristic peaks for the azetidine and cyclobutane protons, as well as a broad singlet for the ammonium proton. The integration of these peaks should be consistent with the structure.
-
¹³C NMR: Will confirm the presence of the carbonyl carbon (ketone) and the carbons of the spirocyclic core.
-
¹⁹F NMR: A sharp singlet corresponding to the trifluoroacetate anion should be observed.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak for the free base (C6H9NO) at the expected m/z.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the compound. A well-developed method should show a single major peak, and the purity is typically reported as the area percentage of this peak.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond of the ammonium salt and the C=O stretch of the ketone.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its unique three-dimensional structure, coupled with the orthogonal reactivity of its amine and ketone functionalities, provides a powerful platform for the synthesis of novel chemical entities. By offering a compelling alternative to traditional saturated heterocycles, this scaffold enables the exploration of new chemical space and has the potential to deliver drug candidates with improved physicochemical and pharmacological properties. The synthetic route and analytical procedures outlined in this guide provide a solid foundation for researchers to incorporate this promising building block into their discovery programs.
References
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- 2-Azaspiro[3.3]heptane-6-carboxylic acid TFA salt 97% | CAS: 1523572-02-2. AChemBlock.
- Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Chemistry.
- 2-Azaspiro[3.
- 2-Azaspiro[3.
- Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])
- Synthesis of 2-Oxa-6-azaspiro[3.
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
- Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1.
- 1‐Substituted 2‐Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Scilit.
- 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
- 2-azaspiro[3.
- 2-Azaspiro[3.
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Development and Validation of 2-Azaspiro[8][9] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. MDPI.
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
- Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
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An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[3.3]heptan-6-one: A Key Scaffold for Modern Drug Discovery
Abstract
The 2-azaspiro[3.3]heptan-6-one core represents a pivotal structural motif in contemporary medicinal chemistry. Valued as a conformationally restricted bioisostere of piperidine, this spirocyclic ketone offers a unique three-dimensional architecture that can enhance metabolic stability, aqueous solubility, and target engagement of drug candidates. This guide provides a comprehensive technical overview for the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a protected form of the parent ketone, intended for researchers, chemists, and professionals in drug development. We will dissect and compare two scalable synthetic strategies, offering detailed, field-proven protocols, mechanistic insights, and a discussion of the scaffold's relevance in pharmaceutical applications.
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
The paradigm of "flatland" in drug design, characterized by an over-reliance on aromatic and planar structures, is increasingly giving way to a focus on three-dimensional molecular architectures. Spirocyclic systems, which feature two rings sharing a single atom, have emerged as a powerful tool in this evolution. The 2-azaspiro[3.3]heptane framework, in particular, has garnered significant attention as a bioisosteric replacement for the ubiquitous piperidine ring.[1] Its rigid structure provides predictable exit vectors for substituents, allowing for precise control over the spatial orientation of pharmacophoric elements. This conformational constraint can lead to improved binding affinity and selectivity for biological targets.
2-Azaspiro[3.3]heptan-6-one, and its derivatives, serve as versatile intermediates for introducing this valuable scaffold into complex molecules. The ketone functionality provides a handle for a wide range of chemical transformations, enabling the exploration of diverse chemical space. This guide will focus on the practical synthesis of the N-Boc protected form, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a stable and versatile building block for further synthetic elaboration.
Comparative Analysis of Synthetic Strategies
Two primary, scalable routes for the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been established, each with its own set of advantages and considerations.[2]
-
Route A: The Linear, Stepwise Approach. This strategy involves the sequential construction of the cyclobutane ring followed by the formation of the azetidine ring. It is a longer but robust method that allows for the synthesis of various functionalized intermediates along the way.
-
Route B: The Convergent [2+2] Cycloaddition Approach. This more concise route utilizes a key [2+2] cycloaddition reaction between an azetidine-derived olefin and dichloroketene to rapidly assemble the spirocyclic core. This approach is highly efficient and amenable to large-scale synthesis.
The choice between these routes will depend on the specific needs of the research program, including the desired scale of synthesis, available starting materials, and the need for related, functionalized intermediates.
Route A: The Linear, Stepwise Synthesis
This multi-step approach builds the spirocycle through a series of classical organic transformations, offering multiple points for diversification.
Synthetic Pathway Overview
Caption: Linear synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 1-cyano-3-(benzyloxymethyl)cyclobutane-1-carboxylate
-
Reaction: To a suspension of potassium carbonate (2.0 eq) in a suitable solvent such as DMF, add ethyl cyanoacetate (1.1 eq).[3] To this mixture, add 1,3-dibromo-2-(benzyloxymethyl)propane (1.0 eq).
-
Conditions: Heat the reaction mixture at 80-90 °C for 12-16 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of Ethyl 1-cyano-3-(hydroxymethyl)cyclobutane-1-carboxylate
-
Reaction: The benzyloxymethyl intermediate from the previous step is dissolved in ethanol. To this solution, add a catalytic amount of palladium on carbon (10% Pd/C).
-
Conditions: The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12-18 hours.
-
Work-up: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the desired alcohol.
Step 3: Synthesis of Ethyl 1-cyano-3-(tosyloxymethyl)cyclobutane-1-carboxylate
-
Reaction: Dissolve the alcohol from the previous step in pyridine and cool the solution to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.
-
Conditions: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. The combined organic layers are washed sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 4: Synthesis of 6-(Benzyloxy)-2-azaspiro[3.3]heptane
-
Reaction: In a flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4, 3.0 eq) in anhydrous THF. Cool the suspension to 0 °C and add the tosylate from the previous step dropwise as a solution in THF.
-
Conditions: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Work-up: Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then more water. Filter the resulting precipitate and wash with THF. The combined filtrate is concentrated under reduced pressure.
Step 5: Synthesis of tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
-
Reaction: The crude amine from the previous step is dissolved in a suitable solvent like dichloromethane. Add di-tert-butyl dicarbonate (Boc2O, 1.1 eq).
-
Conditions: Stir the reaction at room temperature for 12-16 hours.
-
Debenzylation: After Boc protection, the benzyl ether is cleaved by hydrogenation. The Boc-protected amine is dissolved in ethanol, and Pearlman's catalyst (Pd(OH)2/C) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for 12-24 hours.
-
Work-up: The catalyst is filtered off, and the filtrate is concentrated to give the desired alcohol.
Step 6: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Reaction: Dissolve the alcohol from the previous step in dichloromethane. Add Dess-Martin periodinane (1.5 eq).
-
Conditions: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography to afford the final product as a white solid.[2]
| Intermediate | Yield (%) |
| Ethyl 1-cyano-3-(benzyloxymethyl)cyclobutane-1-carboxylate | ~50% |
| Ethyl 1-cyano-3-(hydroxymethyl)cyclobutane-1-carboxylate | >95% |
| Ethyl 1-cyano-3-(tosyloxymethyl)cyclobutane-1-carboxylate | ~90% |
| 6-(Benzyloxy)-2-azaspiro[3.3]heptane | ~60% (over 2 steps) |
| tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | ~85% (over 2 steps) |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | ~75% |
| Overall Yield | ~13% |
Route B: The Convergent [2+2] Cycloaddition
This elegant and efficient route constructs the spirocyclic ketone in just three steps from a readily available azetidinone precursor.
Synthetic Pathway Overview
Caption: Convergent [2+2] cycloaddition route to the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-3-methylene-azetidine
-
Reaction: This step is a standard Wittig reaction. To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C, add a strong base such as potassium hexamethyldisilazide (KHMDS, 1.1 eq) dropwise.
-
Conditions: Stir the resulting yellow ylide solution at 0 °C for 30 minutes, then add a solution of N-Boc-3-azetidinone (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of tert-Butyl 7,7-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Reaction: This is the key [2+2] cycloaddition step. To a refluxing solution of N-Boc-3-methylene-azetidine (1.0 eq) and activated zinc-copper couple (2.0 eq) in anhydrous diethyl ether, add a solution of trichloroacetyl chloride (1.2 eq) in diethyl ether dropwise over 1-2 hours.
-
Conditions: Maintain the reflux throughout the addition and for an additional 2-3 hours after the addition is complete.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the metal salts. Wash the filter cake with diethyl ether. The combined filtrate is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is used in the next step without further purification.
Step 3: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Reaction: Dissolve the crude dichlorocyclobutanone from the previous step in glacial acetic acid. Add activated zinc dust (3.0 eq) portion-wise.
-
Conditions: Stir the suspension at room temperature for 12-18 hours.
-
Work-up: Filter the reaction mixture through Celite and wash the filter cake with ethyl acetate. The filtrate is carefully neutralized with a saturated solution of sodium bicarbonate and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the final product as a white solid.[2]
| Step | Yield (%) |
| N-Boc-3-methylene-azetidine | ~55% |
| tert-Butyl 7,7-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | ~40% |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | ~65% |
| Overall Yield | ~14% |
Mechanistic Insights
A deeper understanding of the key transformations provides valuable insights for optimization and troubleshooting.
Mechanism of the [2+2] Dichloroketene Cycloaddition
The [2+2] cycloaddition of dichloroketene to the azetidine olefin proceeds through a concerted [π2s + π2a] pathway. Dichloroketene is generated in situ from trichloroacetyl chloride and zinc-copper couple.
Caption: Formation of dichloroketene and subsequent [2+2] cycloaddition.
The zinc-copper couple facilitates the reductive elimination of chlorine from trichloroacetyl chloride to generate the highly electrophilic dichloroketene. This reactive intermediate then undergoes a cycloaddition with the electron-rich double bond of the N-Boc-3-methylene-azetidine to form the dichlorocyclobutanone adduct.
Mechanism of Zinc-Mediated Dechlorination
The reductive dechlorination of the α,α-dichlorocyclobutanone with zinc in acetic acid likely proceeds through a two-electron reduction mechanism to form a zinc enolate, which is then protonated by acetic acid.
Caption: Proposed mechanism for the zinc-mediated dechlorination.
Zinc metal undergoes oxidative addition to the carbon-chlorine bonds, forming an organozinc intermediate which rapidly eliminates to form a zinc enolate. This enolate is then protonated by the acetic acid solvent to give the final cyclobutanone product.[4]
Application in Drug Discovery: The Case of Tazemetostat
The 2-azaspiro[3.3]heptane scaffold is a key component of several modern pharmaceuticals. One prominent example is Tazemetostat (Tazverik™) , a first-in-class EZH2 inhibitor approved for the treatment of certain types of cancer, including follicular lymphoma.[5][6] While the initial synthesis of Tazemetostat did not directly utilize the 6-oxo derivative, the core 2-azaspiro[3.3]heptane amine is a direct downstream product of the ketone. Reductive amination of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides a straightforward route to the corresponding amine, which is a key building block for Tazemetostat and its analogs.[5]
The incorporation of the spirocyclic azetidine moiety in Tazemetostat is a testament to the value of this scaffold in imparting desirable drug-like properties. The rigid structure helps to correctly position the pharmacophoric elements for optimal binding to the EZH2 enzyme, while the sp³-rich character contributes to improved physicochemical properties.
Conclusion
The synthesis of 2-azaspiro[3.3]heptan-6-one provides access to a highly valuable and versatile building block for drug discovery. Both the linear, stepwise synthesis and the convergent [2+2] cycloaddition strategy offer scalable and reliable methods for its preparation. The choice of route will be dictated by the specific requirements of the project, with the cycloaddition approach offering a more concise pathway and the linear route providing access to a wider range of functionalized intermediates. The successful application of this scaffold in approved drugs like Tazemetostat underscores its importance and highlights the potential for the continued development of novel therapeutics based on this unique spirocyclic core.
References
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An In-depth Technical Guide to 2-Azaspiro[3.3]heptan-6-one Trifluoroacetate: A Rising Star in Medicinal Chemistry
Introduction: The Allure of Spirocyclic Scaffolds in Modern Drug Discovery
In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space of aromatic and conformationally flexible aliphatic rings.[1] This expedition into three-dimensional chemical architectures has led to a burgeoning interest in spirocyclic systems—molecules in which two rings share a single atom. Among these, the 2-azaspiro[3.3]heptane framework has emerged as a particularly compelling scaffold.[2][3] Its rigid, well-defined three-dimensional structure offers predictable exit vectors for substituents, enabling precise spatial arrangement for optimal target engagement.[3]
This guide focuses on a specific, yet highly valuable derivative: 2-Azaspiro[3.3]heptan-6-one trifluoroacetate . While the parent 2-azaspiro[3.3]heptane has been recognized as a bioisostere of piperidine, the introduction of a ketone functionality at the 6-position and its formulation as a trifluoroacetate salt provide unique chemical handles and physicochemical properties that are of significant interest to researchers in drug development.[4][5] The trifluoroacetate salt form often enhances crystallinity and solubility, facilitating handling and formulation, while the ketone offers a versatile point for further chemical elaboration.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the core chemical properties, synthesis, and potential applications of this compound.
Physicochemical Properties: A Quantitative Overview
The trifluoroacetate salt of 2-Azaspiro[3.3]heptan-6-one is typically a crystalline solid, a characteristic often imparted by the strong ionic interaction between the protonated amine and the trifluoroacetate anion.[6][7] This salt form generally exhibits improved solubility in polar solvents compared to its freebase counterpart. A summary of its key physicochemical properties is presented below.
| Property | Value | Source/Comment |
| Molecular Formula | C9H12F3NO4 | Based on the salt with one equivalent of trifluoroacetic acid.[8] |
| Molecular Weight | 255.2 g/mol | [8][9] |
| Appearance | White to off-white solid | General observation for similar amine trifluoroacetate salts. |
| Purity | Typically >95% | As commercially available.[8][9] |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | Trifluoroacetate salts of amines are generally soluble in polar solvents.[6] |
| Storage | Recommended to be stored in a refrigerator. | To maintain long-term stability. |
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of 2-Azaspiro[3.3]heptan-6-one typically involves multi-step sequences that construct the strained spirocyclic system. Two efficient and scalable synthetic routes to the protected form, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, have been described, which can then be deprotected and salified.[4]
General Synthetic Strategy
A common approach involves the construction of one of the four-membered rings onto a pre-existing one. For instance, a [2+2] cycloaddition reaction can be employed to form the cyclobutanone ring.[4] The azetidine ring is often introduced via cyclization of a suitably functionalized precursor.
Below is a conceptual workflow for the synthesis of this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Reactivity and Chemical Utility
The chemical reactivity of this compound is dictated by its two primary functional groups: the secondary amine within the azetidine ring and the ketone in the cyclobutane ring.
-
The Azetidine Nitrogen: The nitrogen atom, being a secondary amine, is nucleophilic and can participate in a variety of reactions, including N-alkylation, N-acylation, and reductive amination. The trifluoroacetate salt must typically be neutralized to the free base before carrying out these transformations.
-
The Ketone Carbonyl: The ketone group is electrophilic and is a versatile handle for a wide range of chemical modifications. It can undergo nucleophilic addition, reduction to the corresponding alcohol, and conversion to other functional groups.
Experimental Protocols: A Practical Guide
The following protocols are representative examples of how this compound can be utilized in a research setting.
Protocol 1: N-Alkylation of 2-Azaspiro[3.3]heptan-6-one
This protocol describes a general procedure for the N-alkylation of the free base, which can be generated in situ from the trifluoroacetate salt.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., benzyl bromide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 15 minutes to generate the free base in situ.
-
Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with dichloromethane (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Reductive Amination of the Ketone
This protocol outlines a general method for the reductive amination of the ketone functionality.
Materials:
-
N-protected 2-Azaspiro[3.3]heptan-6-one (e.g., the N-Boc derivative)
-
Primary or secondary amine (1.2 eq)
-
Dichloromethane (DCM)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-protected 2-Azaspiro[3.3]heptan-6-one (1.0 eq) in dichloromethane.
-
Add the amine (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and chemical features of 2-Azaspiro[3.3]heptan-6-one make it an attractive building block for the synthesis of novel therapeutic agents.
-
Bioisosteric Replacement: The 2-azaspiro[3.3]heptane core can serve as a bioisostere for piperidine and other saturated heterocycles commonly found in bioactive molecules.[2][5] This substitution can lead to improved physicochemical properties such as increased aqueous solubility and metabolic stability.[2]
-
Scaffold for Library Synthesis: The orthogonal reactivity of the amine and ketone functionalities allows for the facile generation of diverse chemical libraries for high-throughput screening.
-
Introduction of 3D Complexity: The rigid spirocyclic framework introduces a high degree of three-dimensionality into molecules, which can enhance binding affinity and selectivity for biological targets.[3]
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its unique combination of a rigid spirocyclic core, orthogonal functional handles, and favorable salt form properties make it an attractive starting point for the synthesis of novel small molecules with therapeutic potential. As the demand for compounds with improved drug-like properties continues to grow, we anticipate that the use of this and related spirocyclic scaffolds will become increasingly prevalent in medicinal chemistry programs.
References
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PubChem. (n.d.). Trifluoroacetic acid ammonium salt. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 2-Azaspiro[3.3]heptan-6-ol. Retrieved January 19, 2026, from [Link]
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Sciencemadness Wiki. (2024, July 30). Trifluoroacetic acid. Retrieved January 19, 2026, from [Link]
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- Ambeed. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane | 174-78-7. Retrieved January 19, 2026.
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PubChem. (n.d.). amino-tropane TFA salt. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to the Structure Elucidation of 2-Azaspiro[3.3]heptan-6-one
Introduction: The Significance of the Azaspiro[3.3]heptane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is relentless. The 2-azaspiro[3.3]heptane framework has emerged as a compelling structural motif, recognized as a bioisostere for commonly employed saturated heterocycles such as piperidine.[1] Its rigid, spirocyclic nature provides a distinct vectoral projection of substituents, enabling a nuanced exploration of chemical space. Furthermore, this scaffold has been associated with enhanced aqueous solubility and metabolic stability, highly desirable traits in drug development.[1]
2-Azaspiro[3.3]heptan-6-one, in particular, represents a versatile synthetic intermediate. The presence of a ketone functionality on one of the cyclobutane rings, coupled with a secondary amine on the other, offers two orthogonal points for chemical modification. This dual functionality makes it a valuable building block for the synthesis of diverse compound libraries aimed at a wide array of biological targets. The precise and unambiguous confirmation of its structure is, therefore, a critical first step in its application.
This technical guide provides a comprehensive overview of the analytical methodologies and logical framework required for the complete structure elucidation of 2-azaspiro[3.3]heptan-6-one. We will delve into the core spectroscopic techniques, explaining not just the "how" but the "why" behind experimental choices, ensuring a self-validating and robust analytical workflow. For the purpose of this guide, we will first examine the spectroscopic data of the more readily available and stable precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, and then extrapolate to the structure of the deprotected target molecule.
The Elucidation Workflow: A Multi-faceted Spectroscopic Approach
The definitive confirmation of a novel chemical entity's structure is not reliant on a single analytical technique but rather on the convergence of evidence from multiple, complementary methods. For 2-azaspiro[3.3]heptan-6-one, our workflow will integrate Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments.
Caption: Workflow for the structure elucidation of 2-Azaspiro[3.3]heptan-6-one.
Mass Spectrometry: Determining the Molecular Formula
The initial and most fundamental step in structure elucidation is the determination of the molecule's mass and, by extension, its elemental composition. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.
Expected Data for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
In an electrospray ionization (ESI) mass spectrum, we would expect to observe the protonated molecule [M+H]⁺ at m/z 212.1281, and potentially adducts with sodium [M+Na]⁺ at m/z 234.1100 or potassium [M+K]⁺ at m/z 250.0839. The high resolution of the measurement allows for the confirmation of the elemental composition to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula.
Predicted Data for 2-Azaspiro[3.3]heptan-6-one
Upon removal of the tert-butoxycarbonyl (Boc) protecting group, the molecular formula changes:
-
Molecular Formula: C₆H₉NO
-
Molecular Weight: 111.14 g/mol
-
Exact Mass: 111.06841 Da
The ESI-MS would be expected to show a prominent ion for the protonated molecule [M+H]⁺ at m/z 112.0757.
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 10 µg/mL.[3]
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate in positive ion mode to detect [M+H]⁺ and other cationic adducts.
-
Data Acquisition: Acquire the spectrum over a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).
-
Data Analysis: Compare the measured exact mass of the most abundant ion with the theoretical exact mass calculated for the proposed molecular formula. The mass error should ideally be less than 5 ppm.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For our target compound and its precursor, we are particularly interested in the characteristic absorption bands of the ketone and the amine/carbamate functionalities.
Expected Data for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
C=O (Ketone): A strong, sharp absorption band is expected in the region of 1780-1750 cm⁻¹. The ring strain of the cyclobutanone typically shifts the carbonyl stretch to a higher frequency compared to acyclic or larger-ring ketones (which appear around 1715 cm⁻¹).
-
C=O (Carbamate): Another strong absorption band is expected around 1690-1670 cm⁻¹.
-
C-N Stretch: This will likely appear in the fingerprint region, around 1250-1020 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
Predicted Data for 2-Azaspiro[3.3]heptan-6-one
-
C=O (Ketone): The characteristic cyclobutanone stretch will remain in the 1780-1750 cm⁻¹ region.
-
N-H Stretch: A moderate absorption band is expected in the 3500-3300 cm⁻¹ region, characteristic of a secondary amine. This is a key difference from the Boc-protected precursor.
-
N-H Bend: A bending vibration for the secondary amine may be visible around 1650-1580 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film)
-
Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of the solid compound in a few drops of a volatile solvent like dichloromethane or acetone.
-
Film Deposition: Place a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[4]
-
Background Spectrum: Run a background spectrum of the clean, empty sample compartment to subtract atmospheric and instrumental absorptions.
-
Sample Spectrum: Place the salt plate with the sample film in the instrument's sample holder and acquire the spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Through a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can piece together the complete connectivity of the molecule.
¹H NMR Spectroscopy: Probing the Proton Environments
The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons).
Expected Data for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate:
-
Boc Group (-C(CH₃)₃): A sharp singlet integrating to 9 protons, typically around δ 1.4-1.5 ppm.
-
Azetidine Protons (-CH₂-N-CH₂-): The two methylene groups on the azetidine ring are chemically equivalent. Due to the rigidity of the spirocyclic system, they will likely appear as a singlet or a narrow multiplet, integrating to 4 protons. Their position will be influenced by the electron-withdrawing carbamate group, likely in the δ 3.5-4.0 ppm range.
-
Cyclobutanone Protons (-CH₂-C=O and -CH₂-C-spiro): The four protons on the cyclobutanone ring are in two different environments. The protons alpha to the ketone will be deshielded and are expected to appear further downfield than the protons on the other methylene group. We would anticipate two distinct multiplets, each integrating to 2 protons, likely in the δ 2.5-3.5 ppm range.
¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected Data for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate:
-
C=O (Ketone): A signal in the downfield region, typically > δ 200 ppm for a cyclobutanone.
-
C=O (Carbamate): A signal around δ 155 ppm.
-
Boc Group (-C(CH₃)₃ and -C(CH₃)₃): Two signals, one for the quaternary carbon around δ 80 ppm and one for the methyl carbons around δ 28 ppm.
-
Azetidine Carbons (-CH₂-N-CH₂-): A signal for the two equivalent methylene carbons, likely in the δ 50-60 ppm range.
-
Spiro Carbon: A quaternary carbon signal at the spiro-junction, expected in the δ 30-40 ppm range.
-
Cyclobutanone Carbons (-CH₂-): Two signals for the methylene carbons of the cyclobutanone ring.
2D NMR Spectroscopy: Connecting the Pieces
2D NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and establishing the connectivity of the molecule.
Caption: Key 2D NMR correlations for 2-azaspiro[3.3]heptan-6-one.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). We would expect to see correlations between the two non-equivalent methylene protons on the cyclobutanone ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J coupling). This is essential for assigning which proton signal corresponds to which carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically ²J and ³J). This is the key experiment for piecing together the molecular skeleton. For example, we would expect to see correlations from the azetidine protons to the spiro carbon, and from the cyclobutanone protons to the spiro carbon and the ketone carbon. These correlations would definitively establish the spirocyclic nature of the molecule.
Experimental Protocols for NMR Spectroscopy
-
Sample Preparation (¹H and ¹³C NMR): Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-220 ppm).
-
Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Utilize standard, gradient-selected pulse programs for each experiment.
-
Optimize the spectral widths in both dimensions based on the 1D spectra.
-
For HMBC, the long-range coupling constant delay should be optimized (typically for a value around 8 Hz) to observe ²J and ³J correlations.
-
Process the 2D data with appropriate window functions and Fourier transformation in both dimensions.
-
Summary of Spectroscopic Data and Structure Confirmation
The following table summarizes the expected spectroscopic data for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which serves as the basis for the elucidation of 2-azaspiro[3.3]heptan-6-one.
| Technique | Functional Group / Protons | Expected Signal |
| HRMS (ESI) | Molecular Ion | [M+H]⁺ at m/z 212.1281 |
| IR | C=O (Ketone) | ~1760 cm⁻¹ (strong, sharp) |
| C=O (Carbamate) | ~1680 cm⁻¹ (strong, sharp) | |
| ¹H NMR | -C(CH₃)₃ | ~δ 1.45 ppm (s, 9H) |
| Azetidine CH₂ | ~δ 3.8 ppm (s, 4H) | |
| Cyclobutanone CH₂ | Two multiplets, ~δ 2.5-3.5 ppm (2H each) | |
| ¹³C NMR | C=O (Ketone) | > δ 200 ppm |
| C=O (Carbamate) | ~δ 155 ppm | |
| -C(CH₃)₃ | ~δ 80 ppm | |
| -C(CH₃)₃ | ~δ 28 ppm | |
| Azetidine CH₂ | ~δ 50-60 ppm | |
| Spiro C | ~δ 30-40 ppm |
The convergence of these data points provides an unambiguous confirmation of the structure. The molecular formula from HRMS is corroborated by the number and types of signals in the ¹H and ¹³C NMR spectra. The functional groups identified by IR are consistent with the chemical shifts observed in the NMR spectra. Finally, the 2D NMR experiments, particularly HMBC, provide the definitive evidence for the connectivity of the atoms, confirming the spirocyclic core of 2-azaspiro[3.3]heptan-6-one.
Conclusion
The structure elucidation of 2-azaspiro[3.3]heptan-6-one is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By carefully acquiring and interpreting data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, researchers can confidently establish the molecular structure of this valuable synthetic building block. This rigorous analytical foundation is paramount for its successful application in drug discovery and development, enabling the synthesis of novel chemical entities with potentially enhanced therapeutic properties.
References
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]
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University of Wisconsin-Madison. (2020). HSQC and HMBC for Topspin. Retrieved from [Link]
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Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Macmillan Group. Retrieved from [Link]
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ETH Zurich. (n.d.). 2,6-Diazaspiro[3.3]heptanes - Supporting Information. Retrieved from [Link]
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San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
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- 4. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1181816-12-5 [chemicalbook.com]
Foreword: The Strategic Imperative of Salt Form Selection in Modern Drug Discovery
An In-depth Technical Guide: The Role of Trifluoroacetate in 2-Azaspiro[3.3]heptan-6-one Salt
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with superior pharmacological profiles is relentless. Among these, strained ring systems have emerged as powerful tools for exploring three-dimensional chemical space. The 2-azaspiro[3.3]heptane scaffold is a premier example, valued as a rigid, non-aromatic bioisostere for common motifs like morpholine and piperidine.[1][2] Its incorporation into drug candidates can significantly enhance properties such as metabolic stability and solubility.
However, the journey from a novel chemical entity to a viable drug candidate is paved with physicochemical challenges. The intrinsic properties of the "free" form of a molecule, such as 2-azaspiro[3.3]heptan-6-one, are rarely optimal for formulation, handling, or administration. It is here that the science of salt formation becomes a critical, strategic discipline.[3][4] By converting a basic molecule into a salt, we fundamentally alter its physical properties, impacting everything from its crystallinity and stability to its solubility and bioavailability.[5][6]
This guide provides a senior-level technical analysis of a specific, yet widely encountered, salt form: 2-azaspiro[3.3]heptan-6-one trifluoroacetate . The trifluoroacetate (TFA) counter-ion is not merely an inert spectator; it is an active participant that dictates the chemical behavior and utility of the parent molecule. Its presence is often a direct and deliberate consequence of modern synthetic and purification methodologies. Understanding the multifaceted role of TFA—from its benefits in the laboratory to its challenges in preclinical development—is essential for any scientist working at the interface of chemistry and pharmacology. We will dissect the causality behind its use, its profound impact on the molecule's properties, and the rigorous experimental protocols required for its characterization and, when necessary, its removal.
The Trifluoroacetate Counter-ion: A Deliberate Choice and Its Consequences
The appearance of trifluoroacetate as a counter-ion for a basic compound like 2-azaspiro[3.3]heptan-6-one is rarely accidental. It is typically the result of the standard, high-performance workflows used to isolate and purify complex molecules.
The Origin Story: Why Trifluoroacetate?
The prevalence of TFA salts stems from two primary sources in the synthetic workflow:
-
Solid-Phase Synthesis (SPS): While less common for this specific scaffold, many complex molecules and peptides are built on a solid resin support. The final step, cleaving the synthesized molecule from this resin, is very often accomplished using concentrated trifluoroacetic acid.[7][8]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common reason for isolating amine-containing small molecules as TFA salts. Trifluoroacetic acid is added in small concentrations (typically 0.1%) to the mobile phase (water and acetonitrile) during purification.[9][10] Here, it acts as a superior ion-pairing agent . The trifluoroacetate anion (CF₃COO⁻) forms a transient, neutrally-charged complex with the protonated, positively-charged amine (the 2-azaspiro[3.3]heptan-6-onium cation). This ion pairing masks the charge of the analyte, reducing undesirable interactions with the silica backbone of the stationary phase and resulting in sharper, more symmetrical peaks and significantly better separation.[8][11]
Upon lyophilization (freeze-drying) of the purified HPLC fractions, the volatile mobile phase and excess TFA are removed, leaving behind the non-volatile, thermodynamically stable salt: this compound.
The Physicochemical Impact: More Than Just a Charge
The formation of the TFA salt is an acid-base reaction where the highly acidic trifluoroacetic acid (pKa ≈ 0.5) protonates the basic secondary amine of the spirocycle. This ionic interaction is the primary driver of the observed changes in physical properties.
-
Enhanced Solubility: The free base of 2-azaspiro[3.3]heptan-6-one is a neutral organic molecule with limited solubility in aqueous media. By converting it to a salt, we create an ionic compound capable of strong ion-dipole interactions with polar solvents like water, dramatically increasing its solubility.[12][13] This is critical for preparing stock solutions for biological screening and analysis.
-
Improved Stability and Handling: Free amines can be oily, volatile, and susceptible to atmospheric degradation (e.g., oxidation or reaction with CO₂). The corresponding TFA salt is typically a stable, crystalline solid with a defined melting point.[14] This solid form is significantly easier to accurately weigh, handle, and store, ensuring consistency in experimental setups.
-
Crystallinity: Salt formation provides an opportunity to induce crystallinity. A well-defined crystal lattice, which can be analyzed by X-ray diffraction, confirms the absolute structure and purity of the compound and often improves its long-term stability.
The Downstream Challenge: Navigating Biological and Regulatory Hurdles
Despite its utility in the lab, the TFA counter-ion is a significant liability in later-stage drug development.
-
Biological Interference: Trifluoroacetate is not biologically inert. Residual TFA in a sample has been shown to interfere with cellular assays, with reports of it both suppressing and, at certain concentrations, inducing cell proliferation.[7][8][15] Such artifacts can confound the interpretation of structure-activity relationships (SAR).
-
Regulatory Scrutiny: For pharmaceutical applications, TFA salts are viewed unfavorably by regulatory bodies like the FDA.[15][16] Due to potential toxicity concerns, they are almost never approved for human use. Consequently, the TFA salt must be exchanged for a pharmaceutically acceptable counter-ion, such as hydrochloride (HCl) or acetate.[16][17] This salt-swapping process adds an extra step to the synthesis, which must be carefully validated.
The relationship between the free base, the TFA salt, and a potential final drug form (like an HCl salt) is a critical consideration from the outset of a drug discovery program.
Experimental Guide: Synthesis, Characterization, and Transformation
A core tenet of scientific integrity is the ability to reliably reproduce and validate experimental findings. The following protocols provide a self-validating framework for handling the 2-azaspiro[3.3]heptan-6-one TFA salt.
Protocol: Formation of the Trifluoroacetate Salt
This protocol assumes the starting material is the free base of 2-azaspiro[3.3]heptan-6-one. If the compound is isolated directly from HPLC, this salt is formed in situ.
-
Dissolution: Dissolve 1.0 equivalent of 2-azaspiro[3.3]heptan-6-one free base in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or diethyl ether.
-
Acid Addition: While stirring at 0 °C, add 1.05 equivalents of trifluoroacetic acid dropwise. A precipitate may form immediately.
-
Stirring: Allow the reaction to stir for 30 minutes, gradually warming to room temperature.
-
Isolation: If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry in vacuo. If no precipitate forms, remove the solvent under reduced pressure to yield the salt. The product, this compound, should be a white to off-white solid.
Protocol: Comprehensive Analytical Characterization
Unambiguous characterization is non-negotiable. The use of orthogonal analytical techniques is essential to confirm the structure, purity, and stoichiometry of the salt.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.[18]
-
¹H NMR: Upon protonation of the amine, the adjacent protons (on the carbons alpha to the nitrogen) will experience a significant downfield shift (typically >0.5 ppm) compared to the free base due to the inductive effect of the positive charge.[19][20] The N-H proton itself will appear as a broad singlet.
-
¹³C NMR: The carbons alpha to the nitrogen will also exhibit a downfield shift.
-
¹⁹F NMR: This is the definitive experiment to confirm the presence and stoichiometry of the trifluoroacetate counter-ion. It will show a single, sharp signal at approximately -76 ppm (relative to CFCl₃).[8][21] Integrating this signal against a known standard can provide quantitative information on the salt stoichiometry.
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Using electrospray ionization in positive mode (ESI+), the spectrum will show the mass of the protonated parent molecule (the cation), [M+H]⁺. The trifluoroacetate anion will not be observed in this mode.
-
-
Melting Point (MP):
-
A sharp melting point is a strong indicator of purity for a crystalline salt. This value should be recorded and used as a quality control benchmark for future batches.
-
Protocol: Counter-ion Exchange from Trifluoroacetate to Hydrochloride
This procedure is essential for preparing the compound for in vivo studies or advanced preclinical development.[9][23]
-
Dissolution: Dissolve the 2-azaspiro[3.3]heptan-6-one TFA salt in a minimal amount of 100 mM hydrochloric acid (HCl).[9]
-
Standing: Allow the solution to stand at room temperature for 5-10 minutes to ensure complete proton exchange.
-
Freezing: Flash-freeze the solution using a liquid nitrogen or dry ice/acetone bath.
-
Lyophilization: Lyophilize the frozen solution until a dry, fluffy powder is obtained. This removes water and the now-volatile trifluoroacetic acid, leaving the non-volatile hydrochloride salt.
-
Validation (Crucial): The process must be validated to ensure complete removal of TFA.
-
Repeat the dissolution and lyophilization steps (Cycles 2 and 3) to ensure complete removal.[8]
-
Analyze the final HCl salt product by ¹⁹F NMR . The absence of the signal at ~-76 ppm confirms the successful removal of the trifluoroacetate counter-ion.
-
Further characterization by ¹H NMR and MS should be performed to confirm the integrity of the parent molecule.
-
Data Summary and Comparative Analysis
For clarity and ease of comparison, the key physicochemical and spectroscopic data are summarized below.
Table 1: Comparative Physicochemical Properties
| Property | 2-Azaspiro[3.3]heptan-6-one (Free Base) | This compound |
| Molecular Formula | C₆H₉NO | C₈H₁₀F₃NO₃ |
| Molecular Weight | 111.14 g/mol | 225.16 g/mol [24] |
| Physical Form | Potential oil or low-melting solid | Crystalline solid[2][14] |
| Aqueous Solubility | Low | High[12][13] |
| Stability | Moderate; may be hygroscopic or reactive | High; stable under ambient conditions[14] |
| Handling | Can be difficult to weigh accurately | Easy to handle and weigh as a solid |
Table 2: Key Spectroscopic Signatures for the Trifluoroacetate Salt
| Technique | Feature | Expected Observation | Rationale |
| ¹H NMR | Protons on Cα to Nitrogen | Significant downfield shift vs. free base | Deshielding from adjacent N-H⁺ group.[19][20] |
| N-H⁺ Proton | Broad singlet, variable chemical shift | Exchange with solvent and quadrupole broadening.[25] | |
| ¹⁹F NMR | CF₃ group | Sharp singlet at approx. -76 ppm | Unambiguous identifier for the TFA counter-ion.[8][21] |
| IR Spec. | N-H⁺ Stretch | Broad, strong band at 2700-3300 cm⁻¹ | Characteristic of a secondary ammonium salt.[22] |
| MS (ESI+) | Molecular Ion | m/z corresponding to [C₆H₉NO + H]⁺ | Detects the cationic part of the salt. |
Conclusion
The trifluoroacetate salt of 2-azaspiro[3.3]heptan-6-one is a textbook example of the complex role counter-ions play in modern drug discovery. It is not an impurity, but rather a direct, often beneficial, consequence of high-resolution purification techniques. The TFA counter-ion imparts desirable properties for laboratory work, including high solubility, stability, and ease of handling, which facilitate initial biological screening and characterization.
However, for the drug development professional, the TFA salt must be viewed as a transient intermediate. The potential for biological interference and the certainty of regulatory rejection necessitate a clear and validated strategy for its exchange to a pharmaceutically acceptable form. The protocols outlined in this guide provide a robust framework for the synthesis, comprehensive characterization, and transformation of this important salt. By understanding and controlling the counter-ion, researchers can ensure the integrity of their data and smooth the transition of promising molecules from the bench to the clinic.
References
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Jain, N., & Kumar, L. (2021). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Molecules, 26(21), 6597. [Link]
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Thieme Chemistry. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Group. [Link]
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AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]
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Doyle, M. P., & Beroza, P. (1967). Direct determination of amine salt-base ratios by nuclear magnetic resonance spectrometry. Analytical Chemistry, 39(7), 815-818. [Link]
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Babu, R., & Goud, N. R. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Aston University Research Explorer. [Link]
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Kumar, L., & Singh, S. K. (2021). Modulation of Biopharmaceutical Properties of Acidic Drugs using Cationic Counterions: A Critical Analysis of FDA-Approved Pharmaceutical Salts. ResearchGate. [Link]
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Kandola, S., et al. (2024). Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. Analytical Chemistry. [Link]
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Wieber, A., et al. (2023). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 16(8), 1085. [Link]
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Hamza, D., & Martin, M. J. (2001). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2001(11), 1820-1822. [Link]
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Babu, R. J., & Goud, N. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate. [Link]
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Ontores. (n.d.). Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis. Ontores. [Link]
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Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]
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Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]
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Wang, Y., et al. (2026). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society. [Link]
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The Strategic Incorporation of Azaspiro[3.3]heptanes in Modern Drug Discovery: A Technical Guide
Abstract
The principle of "escaping from flatland" has become a central tenet in contemporary medicinal chemistry, compelling researchers to explore novel three-dimensional scaffolds that can confer improved pharmacological properties.[1] Among these, azaspiro[3.3]heptane derivatives have emerged as a particularly compelling class of building blocks. Their rigid, sp³-rich architecture offers a unique conformational constraint and precise vectorization for substituent placement, addressing many of the limitations associated with traditional, more flexible heterocyclic systems.[2] This guide provides an in-depth technical overview of the discovery and application of novel azaspiroheptane derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, key experimental protocols, and the profound impact of this scaffold on critical drug-like properties, supported by case studies in the modulation of key central nervous system targets.
The Azaspiro[3.3]heptane Scaffold: A Paradigm Shift in Bioisosteric Replacement
For decades, saturated heterocycles such as piperidine, piperazine, and morpholine have been mainstays in drug design. However, their inherent conformational flexibility and susceptibility to oxidative metabolism can present significant challenges during lead optimization. Azaspiro[3.3]heptanes have been introduced as innovative bioisosteric replacements that offer a range of advantages.[1][3]
The core value proposition of the azaspiro[3.3]heptane framework lies in its rigid structure, which orients substituents in well-defined spatial arrangements. This rigidity can lead to enhanced binding affinity and selectivity for the target protein. Furthermore, the spirocyclic nature of these compounds often imparts improved metabolic stability compared to their monocyclic counterparts.[1][4]
One of the most intriguing and counterintuitive properties of certain azaspiro[3.3]heptanes is their ability to lower lipophilicity (logD) despite the net addition of a carbon atom relative to their piperidine or morpholine analogs.[3] This phenomenon is primarily attributed to an increase in the basicity (pKa) of the nitrogen atom within the spirocyclic system. The geometric arrangement in azaspiro[3.3]heptanes places the heteroatoms in a γ-position relative to each other, reducing inductive electron withdrawal and thereby increasing the pKa of the nitrogen.[3] This increased basicity leads to a higher proportion of the compound existing in its protonated, more water-soluble form at physiological pH, consequently lowering the measured logD.[3]
However, it is crucial to recognize that azaspiro[3.3]heptanes are not always direct "drop-in" replacements. The switch from a six-membered ring to the spiro[3.3]heptane system induces a significant topological change, increasing the distance between substituent exit vectors and introducing a roughly 90° twist.[3] This geometric alteration must be carefully considered in the context of the target's binding pocket.
Synthetic Strategies for Novel Azaspiro[3.3]heptane Derivatives
The successful integration of azaspiro[3.3]heptane scaffolds into drug discovery programs hinges on the availability of robust and scalable synthetic routes. Pioneering work has established efficient methods for the preparation of these building blocks, enabling their broader application.[5] A key strategy involves the thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate (ClO₂S-NCO) to form a spirocyclic β-lactam intermediate. Subsequent reduction of the β-lactam ring with a reducing agent such as alane yields the desired 1-azaspiro[3.3]heptane core.[6][7]
Representative Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptane Core
This protocol outlines a generalized procedure based on the established literature for the synthesis of the 1-azaspiro[3.3]heptane scaffold.
Step 1: [2+2] Cycloaddition
-
To a solution of the appropriate endocyclic alkene in a suitable anhydrous solvent (e.g., toluene), add Graf's isocyanate at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude spirocyclic β-lactam by flash column chromatography on silica gel.
Step 2: Reduction of the β-Lactam
-
Dissolve the purified spirocyclic β-lactam in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of alane (AlH₃) in the same solvent to the cooled solution under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfate or Rochelle's salt.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield the crude 1-azaspiro[3.3]heptane.
-
Further purification can be achieved by distillation or crystallization.
Characterization of Novel Azaspiro[3.3]heptane Derivatives
The unambiguous structural elucidation of newly synthesized azaspiroheptane derivatives is paramount. A combination of spectroscopic techniques is typically employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the connectivity of the molecule. The characteristic signals for the spirocyclic core protons and carbons provide definitive evidence of its formation.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unequivocal proof of the three-dimensional structure, including the stereochemistry and the precise bond angles and lengths of the spirocyclic system.[5]
Applications in Drug Discovery: Case Studies
The unique properties of azaspiroheptane derivatives have led to their successful application in the development of modulators for various biological targets, particularly within the central nervous system.
Azaspiroheptanes as Dopamine Receptor Ligands
The dopamine D3 receptor is a key target for the treatment of several neuropsychiatric disorders.[9] The development of selective D3 receptor antagonists has been a significant challenge. Researchers have successfully incorporated diazaspiroalkane cores into ligand scaffolds to achieve high affinity and selectivity for the D3 receptor over the closely related D2 receptor.[9] In one study, a series of compounds with diazaspiro[3.3]heptane cores demonstrated favorable D3 receptor affinity with Kᵢ values in the nanomolar range and high selectivity (over 250-fold) against the D2 receptor.[9] This highlights the utility of the rigid spirocyclic scaffold in orienting key pharmacophoric elements for optimal interaction with the target receptor.
Azaspiroheptanes as Serotonin Receptor Modulators
The serotonin (5-HT) system is implicated in a wide range of physiological and pathological processes, making its receptors attractive targets for therapeutic intervention.[10][11][12][13] The structural rigidity and defined exit vectors of azaspiroheptanes make them suitable scaffolds for designing selective serotonin receptor modulators. By replacing traditional piperazine moieties with diazaspiro[3.3]heptane cores in sigma-2 receptor ligands, which also show affinity for serotonin receptors, researchers have been able to explore new chemical space and modulate ligand activity.[14]
Data Summary and Visualization
The impact of replacing a traditional heterocycle with an azaspiro[3.3]heptane on key physicochemical properties is summarized in the table below. The data illustrates the general trend of increased basicity and decreased lipophilicity.
| Property | Piperidine/Morpholine Analog | Azaspiro[3.3]heptane Analog | Rationale for Change |
| pKa | Lower | Higher | Reduced inductive electron withdrawal due to γ-positioning of heteroatoms.[3] |
| logD (pH 7.4) | Higher | Lower | Increased proportion of protonated species at physiological pH due to higher pKa.[3] |
| Molecular Volume | Smaller | Larger | Addition of a carbon atom and constrained geometry.[3] |
| Metabolic Stability | Variable | Generally Improved | The spirocyclic core can block sites of metabolism.[4] |
Diagrams
Caption: Synthetic workflow for the preparation of the azaspiro[3.3]heptane core.
Caption: Physicochemical property modulation by azaspiro[3.3]heptane incorporation.
Conclusion and Future Directions
Azaspiro[3.3]heptane derivatives represent a significant advancement in the field of medicinal chemistry, providing a powerful tool to overcome common challenges in drug design. Their unique structural and physicochemical properties have already demonstrated considerable value in the development of novel therapeutics. As synthetic methodologies continue to improve and our understanding of their structure-activity relationships deepens, we can expect to see an even broader application of these versatile scaffolds in the pursuit of safer and more effective medicines. Future research will likely focus on the development of novel, more complex azaspirocyclic systems and their application to an even wider range of biological targets.
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Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 13(23), 6204–6207. [Link]
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Degorce, S. L., Bodnarchuk, M. S., Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. [Link]
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Burkhard, J. A., Guérot, C., Knust, H., Rogers-Evans, M., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Sci-Hub. [Link]
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Kirichok, O. O., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 52-61. [Link]
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Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]
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Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2016). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Figshare. [Link]
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Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate. [Link]
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Mykhailiuk, P. K. (2018). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Scilit. [Link]
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Cannon, J. G., et al. (1983). Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. PubMed. [Link]
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Mykhailiuk, P. K. (2018). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]
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Rossi, M., et al. (2020). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]
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Kumar, A., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PubMed Central. [Link]
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Wieder, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]
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Szymański, P., et al. (2023). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. MDPI. [Link]
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Kumar, A., et al. (2023). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure-Activity Relationship Studies. PubMed. [Link]
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Betti, M., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. OUCI. [Link]
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Betti, M., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]
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A Preliminary Biological Assessment of 2-Azaspiro[3.3]heptan-6-one: A Technical Guide for Drug Discovery Professionals
Abstract
The quest for novel chemical scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is a cornerstone of modern drug discovery. The spiro[3.3]heptane motif, in particular, has garnered significant interest as a bioisosteric replacement for commonly used saturated heterocycles, offering improvements in key drug-like properties. This technical guide provides a comprehensive framework for the preliminary biological assessment of 2-azaspiro[3.3]heptan-6-one, a structurally intriguing yet underexplored member of this chemical class. We present a strategic and tiered approach to evaluating its potential as a valuable building block in medicinal chemistry, encompassing initial cytotoxicity profiling, a suite of in vitro ADME/Tox assays, and preliminary in vivo tolerability studies. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the early stages of preclinical evaluation for novel chemical entities.
Introduction: The Rationale for Investigating 2-Azaspiro[3.3]heptan-6-one
The landscape of small molecule drug discovery is perpetually driven by the need for chemical innovation to address complex biological targets and overcome challenges such as off-target toxicity and poor pharmacokinetic profiles.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling strategy to explore novel chemical space.[2][3] The rigid, three-dimensional nature of the spiro[3.3]heptane core offers a distinct advantage over more flexible aliphatic rings, providing predictable exit vectors for substituent placement and potentially enhancing target engagement.[2][4]
The 2-azaspiro[3.3]heptane scaffold, in particular, has been investigated as a bioisostere for piperidine, a ubiquitous fragment in marketed drugs.[3][5] Furthermore, azaspiro[3.3]heptane derivatives have been shown to modulate physicochemical properties such as lipophilicity, often in a counterintuitive manner that can be advantageous for drug design.[6] The introduction of a ketone functionality at the 6-position of the 2-azaspiro[3.3]heptane core, as in 2-azaspiro[3.3]heptan-6-one, presents a unique chemical entity with potential for further derivatization and interaction with biological targets.
This guide outlines a systematic approach to the initial biological evaluation of this novel scaffold. The overarching goal is to generate a foundational dataset that informs on its intrinsic biological activity, potential liabilities, and overall suitability for incorporation into drug discovery programs.
Strategic Overview of the Preliminary Biological Assessment
The preliminary biological assessment of a novel chemical entity is a critical phase in the drug discovery pipeline, designed to identify promising candidates and eliminate those with undesirable properties early in the process.[7][8] This "fail early, fail cheap" paradigm is essential for optimizing resource allocation. Our proposed workflow for 2-azaspiro[3.3]heptan-6-one is structured as a tiered screening cascade, progressing from broad, high-throughput in vitro assays to more resource-intensive in vivo studies.
Figure 2: Key components of an in vitro ADME/Tox screening panel.
Key Assays and Protocols:
-
Aqueous Solubility:
-
Method: Nephelometry or UV-Vis spectroscopy following incubation of the compound in a buffered solution.
-
Rationale: Poor solubility can impact absorption and formulation.
-
-
Cellular Permeability:
-
Method: Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Rationale: Predicts passive diffusion across the intestinal barrier.
-
-
Metabolic Stability:
-
Method: Incubation with liver microsomes (human and rodent) followed by LC-MS/MS analysis to determine the rate of compound depletion.
-
Rationale: Assesses susceptibility to first-pass metabolism.
-
-
Cytochrome P450 (CYP) Inhibition:
-
Method: Fluorometric or luminescent assays using specific CYP isoenzyme substrates (e.g., CYP3A4, CYP2D6). [9] * Rationale: Identifies potential for drug-drug interactions.
-
-
hERG Liability:
-
Method: Automated patch-clamp or binding assays.
-
Rationale: Screens for potential cardiotoxicity.
-
-
Genotoxicity:
-
Method: Bacterial reverse mutation assay (Ames test).
-
Rationale: Detects potential for mutagenicity.
-
Hypothetical Data Summary:
| Assay | Result [Hypothetical] | Interpretation |
| Aqueous Solubility | 75 µg/mL at pH 7.4 | Moderate solubility, potentially acceptable. |
| PAMPA Permeability | 5 x 10⁻⁶ cm/s | Moderate permeability. |
| Metabolic Stability | t½ = 45 min (human liver microsomes) | Moderate clearance, may require further optimization. |
| CYP3A4 Inhibition | IC50 > 50 µM | Low risk of CYP3A4-mediated drug interactions. |
| hERG Inhibition | IC50 > 30 µM | Low risk of cardiotoxicity. |
| Ames Test | Negative | No evidence of mutagenicity. |
Tier 2: Preliminary In Vivo Assessment
Following a favorable in vitro profile, the next tier involves a limited and focused in vivo evaluation to assess the compound's behavior in a whole organism. [10][11][12]
Maximum Tolerated Dose (MTD)
Rationale: The MTD study is a short-term in vivo toxicity study designed to determine the highest dose of the compound that can be administered without causing unacceptable side effects. [12]This information is critical for designing subsequent efficacy and pharmacokinetic studies.
Experimental Protocol:
-
Animal Model: Typically performed in rodents (e.g., mice or rats).
-
Dose Escalation: A dose-escalation study design is employed, with cohorts of animals receiving increasing doses of 2-azaspiro[3.3]heptan-6-one.
-
Administration Route: The route of administration should be relevant to the intended therapeutic application (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Animals are closely monitored for clinical signs of toxicity, changes in body weight, and mortality for a defined period (e.g., 7-14 days).
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% weight loss.
Preliminary Pharmacokinetics (PK)
Rationale: A preliminary PK study provides initial data on the absorption, distribution, metabolism, and excretion of the compound in a living system. [13][14]This helps to establish a link between the administered dose and the resulting exposure levels.
Experimental Protocol:
-
Animal Model: Typically performed in rodents (e.g., rats with jugular vein cannulation for serial blood sampling).
-
Dosing: A single dose of 2-azaspiro[3.3]heptan-6-one is administered (at a dose well below the MTD) via the intended clinical route (e.g., oral) and intravenously (to determine bioavailability).
-
Sample Collection: Blood samples are collected at multiple time points post-dose.
-
Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS method. [13]5. Data Analysis: Key PK parameters are calculated, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t½ (half-life)
-
Bioavailability (F%)
-
Hypothetical PK Data Summary (Oral Administration in Rats):
| Parameter | Value [Hypothetical] | Unit |
| Cmax | 500 | ng/mL |
| Tmax | 1.5 | h |
| AUC | 2500 | ng*h/mL |
| t½ | 4.2 | h |
| F% | 35 | % |
Conclusion and Future Directions
The preliminary biological assessment outlined in this guide provides a robust and efficient framework for evaluating the drug discovery potential of 2-azaspiro[3.3]heptan-6-one. The tiered approach, combining in vitro and in vivo studies, allows for a data-driven decision-making process. A favorable profile, characterized by low cytotoxicity, acceptable ADME/Tox properties, and a reasonable pharmacokinetic profile, would warrant the progression of this novel scaffold into lead optimization programs. Subsequent efforts would focus on synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties, ultimately aiming to identify a clinical candidate. The unique structural features of 2-azaspiro[3.3]heptan-6-one make it a promising starting point for the development of next-generation therapeutics.
References
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- Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery.
- 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
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Methodological & Application
Application Notes and Protocols: Derivatization of 2-Azaspiro[3.3]heptan-6-one for Library Synthesis
Introduction: Embracing the Third Dimension in Drug Discovery with 2-Azaspiro[3.3]heptanes
In the modern era of drug discovery, there is a strategic shift away from flat, aromatic molecules towards three-dimensional scaffolds that can better mimic natural products and interact with complex biological targets.[1] This "escape from flatland" has led to a surge of interest in novel, sp³-rich frameworks.[2] Among these, the 2-azaspiro[3.3]heptane motif has emerged as a particularly valuable scaffold.[3] Its rigid, spirocyclic structure offers a defined three-dimensional arrangement of substituents, which can lead to improved target selectivity and potency.[4]
Furthermore, 2-azaspiro[3.3]heptanes are recognized as superior bioisosteres of piperidines, a common motif in many approved drugs.[2] This bioisosteric replacement can confer significant advantages, including enhanced aqueous solubility, greater metabolic stability, and novel intellectual property.[4][5]
This application note provides a detailed guide to the derivatization of a key building block, 2-azaspiro[3.3]heptan-6-one, for the synthesis of diverse chemical libraries. We will explore the two primary points of diversification: the secondary amine at the 2-position and the ketone at the 6-position. For each, we will provide detailed, field-proven protocols and explain the chemical principles that underpin these transformations.
The Core Scaffold: Synthesis and Protection of 2-Azaspiro[3.3]heptan-6-one
For library synthesis, a protected form of the scaffold is often the most strategic starting point, allowing for selective functionalization. The tert-butyloxycarbonyl (Boc) protected version, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, is a versatile intermediate.[6] Its synthesis has been reported through scalable routes, making it readily accessible for library production.[7] The Boc group can be easily removed under acidic conditions, revealing the secondary amine for further derivatization after the ketone has been functionalized.
Diversification Strategy I: Functionalization of the Ketone Moiety
The ketone at the 6-position of the spirocycle is a versatile handle for introducing a wide array of functional groups and for building molecular complexity. Reductive amination and the Wittig reaction are two powerful methods for this purpose.
Reductive Amination: Introducing Diverse Amine Substituents
Reductive amination is a robust and widely used method for the formation of C-N bonds.[8] It proceeds via the in situ formation of an imine or enamine from the ketone and a primary or secondary amine, followed by reduction to the corresponding amine. This reaction is highly amenable to parallel synthesis due to the vast commercial availability of primary amines.
A key advantage of this approach is the ability to introduce a diverse range of substituents at the 6-position, including alkyl, aryl, and heterocyclic moieties. The choice of reducing agent is critical for the success of the reaction. Mild reducing agents such as sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion in the presence of the ketone, minimizing side reactions.[8]
Caption: Workflow for the reductive amination of 2-azaspiro[3.3]heptan-6-one.
Protocol 1: Parallel Reductive Amination of Boc-Protected 2-Azaspiro[3.3]heptan-6-one
This protocol is designed for the parallel synthesis of a library of 6-amino-2-azaspiro[3.3]heptane derivatives in a 96-well plate format.
Materials:
-
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Library of primary amines (0.2 M solutions in dichloroethane (DCE))
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
96-well reaction block with sealing mat
Procedure:
-
To each well of the 96-well reaction block, add a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq, 0.1 mmol, 21.1 mg) in DCE (0.5 mL).
-
Add the respective primary amine solution (1.2 eq, 0.12 mmol, 0.6 mL of a 0.2 M solution in DCE) to each well.
-
Add acetic acid (1.1 eq, 0.11 mmol, 6.3 µL) to each well.
-
Seal the reaction block and shake at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq, 0.15 mmol, 31.8 mg) to each well. Note: Addition should be done in a well-ventilated fume hood as gas evolution may occur.
-
Reseal the reaction block and shake at room temperature for 16-24 hours.
-
Quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution (0.5 mL) to each well.
-
Extract the aqueous layer with dichloromethane (DCM, 3 x 0.5 mL).
-
Combine the organic extracts for each well in a separate set of vials and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude products, which can then be purified by an appropriate method (e.g., preparative HPLC).
Table 1: Representative Examples of Reductive Amination Products
| Entry | Amine (R-NH₂) | Product (R) | Typical Yield (%) |
| 1 | Benzylamine | Benzyl | 85 |
| 2 | Aniline | Phenyl | 78 |
| 3 | Cyclohexylamine | Cyclohexyl | 90 |
| 4 | 2-Aminopyridine | Pyridin-2-yl | 75 |
Wittig Reaction: Olefination of the Ketone
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[9] It involves the reaction of a carbonyl compound with a phosphonium ylide (Wittig reagent).[10] This reaction is particularly useful for introducing exocyclic double bonds, a structural motif that can be of interest in medicinal chemistry for probing protein-ligand interactions.
The reaction proceeds through a betaine intermediate, which collapses to form a four-membered oxaphosphetane ring.[11] This intermediate then fragments to yield the desired alkene and triphenylphosphine oxide.[12] The choice of the ylide determines the substituent that will replace the carbonyl oxygen.
Caption: General scheme of the Wittig reaction on 2-azaspiro[3.3]heptan-6-one.
Protocol 2: Wittig Olefination of Boc-Protected 2-Azaspiro[3.3]heptan-6-one
This protocol describes the synthesis of a 6-methylene-2-azaspiro[3.3]heptane derivative.
Materials:
-
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq, 1.2 mmol, 428 mg) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 eq, 1.1 mmol, 123 mg) portion-wise. The formation of the ylide is indicated by the appearance of a yellow-orange color.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq, 1.0 mmol, 211 mg) in anhydrous THF (5 mL) dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 6-methylene-2-azaspiro[3.3]heptane derivative. A typical yield for this reaction is in the range of 70-85%.
Diversification Strategy II: N-Functionalization of the Azetidine Ring
The secondary amine of the 2-azaspiro[3.3]heptane scaffold provides a second, orthogonal point for diversification. This allows for the introduction of a wide variety of substituents through well-established nitrogen chemistry, such as acylation, sulfonylation, alkylation, and arylation. For library synthesis, it is often advantageous to perform these reactions on the deprotected scaffold after the ketone has been functionalized.
Protocol 3: Boc-Deprotection of the Azetidine Nitrogen
Materials:
-
Boc-protected 2-azaspiro[3.3]heptane derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected 2-azaspiro[3.3]heptane derivative (1.0 eq) in DCM (to a concentration of approximately 0.1 M).
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to yield the deprotected secondary amine, which is often used in the next step without further purification.
N-Acylation and N-Sulfonylation
Acylation and sulfonylation of the secondary amine are highly reliable reactions for library synthesis. A vast array of commercially available acyl chlorides, sulfonyl chlorides, and carboxylic acids (for amide coupling) allows for the introduction of a wide range of functional groups.
Protocol 4: Parallel N-Acylation with Acyl Chlorides
Materials:
-
Deprotected 2-azaspiro[3.3]heptane derivative
-
Library of acyl chlorides (0.2 M solutions in DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
96-well reaction block with sealing mat
Procedure:
-
To each well of a 96-well reaction block, add a solution of the deprotected 2-azaspiro[3.3]heptane derivative (1.0 eq, 0.1 mmol) in DCM (0.5 mL).
-
Add triethylamine (2.0 eq, 0.2 mmol, 28 µL) to each well.
-
Add the respective acyl chloride solution (1.1 eq, 0.11 mmol, 0.55 mL of a 0.2 M solution in DCM) to each well.
-
Seal the reaction block and shake at room temperature for 2-4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (0.5 mL).
-
Extract with DCM (3 x 0.5 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-acylated products for purification.
Table 2: Representative N-Functionalization Reactions
| Entry | Reagent | Reaction Type | Product Substituent | Typical Yield (%) |
| 1 | Benzoyl chloride | Acylation | Benzoyl | >90 |
| 2 | Methanesulfonyl chloride | Sulfonylation | Mesyl | >90 |
| 3 | Benzoic acid, HATU, DIPEA | Amide Coupling | Benzoyl | 80-90 |
| 4 | Benzyl bromide, K₂CO₃ | Alkylation | Benzyl | 70-85 |
Conclusion
The 2-azaspiro[3.3]heptan-6-one scaffold is a powerful building block for the construction of diverse chemical libraries for drug discovery. Its two orthogonal points of diversification—the ketone and the secondary amine—allow for the rapid generation of novel, three-dimensional molecules. The protocols outlined in this application note provide a robust foundation for researchers to explore the chemical space around this promising scaffold. The favorable physicochemical properties of 2-azaspiro[3.3]heptane derivatives make them attractive candidates for lead optimization programs, with the potential to deliver the next generation of innovative therapeutics.[3]
References
- Burkhard, J. A., Wagner, B., Fischer, H., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Tripathi, R. P., Verma, S., Pandey, J., & Tiwari, V. K. (2008). Recent Development on Catalytic Reductive Amination and Applications. Current Organic Chemistry, 12(12), 1093-1115.
- Meyers, M. J., Muizebelt, I., van Wiltenburg, J., & Thorarensen, A. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.
- Kirichok, A., Shton, I., Pishel, I., Zozulya, S., Borysko, P., Kubyshkin, V., ... & Mykhailiuk, P. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry–A European Journal, 24(21), 5444-5449.
-
Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. Available from: [Link]
-
Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6308–6311. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]
-
Barreiro, G., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science, 7(6), 1056-1065. Available from: [Link]
-
French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-41. Available from: [Link]
-
Stepan, A. F., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(11), 1594-1599. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available from: [Link]
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Stepan, A. F., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1546-1552. Available from: [Link]
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Application Notes & Protocols: Synthesis of 2-Azaspiro[3.3]heptane-Based Piperidine Bioisosteres
Introduction: Escaping Flatland in Drug Design
The piperidine ring is a cornerstone of medicinal chemistry, found in the structure of approximately one hundred approved drugs.[1][2] Its prevalence is due to its utility as a saturated, basic nitrogen-containing scaffold that can engage in key hydrogen bonding interactions and provide a framework for substituent placement. However, the piperidine ring is not without its liabilities. It is often susceptible to metabolic degradation through enzymatic oxidation, primarily by cytochrome P450 enzymes, which can lead to poor pharmacokinetic profiles.[3]
Bioisosteric replacement is a powerful strategy in drug design to mitigate such liabilities while retaining or enhancing biological activity.[3] This approach involves substituting a specific moiety with a different functional group that shares similar steric, electronic, and physicochemical properties. In 2010, the 2-azaspiro[3.3]heptane scaffold was proposed as a novel, rigid, three-dimensional (3D) bioisostere for piperidine.[3][4] This spirocyclic framework offers several distinct advantages:
-
Improved Metabolic Stability: The quaternary spirocyclic carbon atom is inherently less susceptible to enzymatic oxidation compared to the methylene carbons of a piperidine ring.[3]
-
Enhanced Physicochemical Properties: Replacement of piperidine with a 2-azaspiro[3.3]heptane motif can lead to improved solubility and a reduction in lipophilicity (logD), which are desirable attributes for drug candidates.[1][5][6]
-
Novel Exit Vectors: The rigid, 3D geometry of the spirocycle presents substituents in well-defined spatial orientations, allowing for novel interactions with biological targets and exploration of previously inaccessible chemical space.
This document provides a detailed guide for researchers and drug development professionals on the synthesis of 2-azaspiro[3.3]heptane derivatives, focusing on core synthetic strategies and practical, step-by-step protocols.
Core Synthetic Strategies: A Multi-pronged Approach
The construction of the 2-azaspiro[3.3]heptane core can be approached from several distinct synthetic pathways. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. The following diagram illustrates the primary retrosynthetic disconnections.
Caption: Primary retrosynthetic strategies for 2-azaspiro[3.3]heptane synthesis.
Strategy A: Synthesis via Double N-Alkylation of a Primary Amine
This robust strategy involves the formation of both four-membered rings through the sequential alkylation of a primary amine with a precursor containing two 1,3-dielectrophilic centers. A common and efficient precursor for this is 3,3-bis(bromomethyl)oxetane or similar dihalides. This method is particularly effective for creating N-aryl or N-alkyl substituted 2-oxa-6-azaspiro[3.3]heptanes, which are close analogs and serve as excellent models for the all-carbon scaffold.
Rationale & Causality: The reaction proceeds via an initial N-alkylation, followed by a base-mediated intramolecular cyclization to form the first azetidine ring. The second cyclization follows a similar pathway. The use of a strong, non-nucleophilic base like potassium tert-butoxide or sodium hydroxide is crucial to promote the intramolecular SN2 reaction while minimizing side reactions. The choice of solvent (e.g., THF, DMSO) is important to ensure solubility of the reactants and facilitate the desired reaction rate.
Protocol: Synthesis of N-Aryl-2-azaspiro[3.3]heptane (Illustrative)
This protocol is adapted from the highly efficient synthesis of a key intermediate for the tuberculosis drug candidate TBI-223, which showcases the formation of an azetidine ring by double N-alkylation of an aniline.[7]
Caption: Workflow for double N-alkylation strategy.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the primary amine (e.g., 2-fluoro-4-nitroaniline, 1.0 equiv) in a suitable solvent like DMSO, add a base such as powdered NaOH or K₂CO₃ (3.0-4.0 equiv).
-
Addition of Electrophile: Add 1,3-dibromo-2,2-bis(bromomethyl)propane (1.1 equiv) portion-wise or as a solution in the reaction solvent. For precursors like 3,3-bis(bromomethyl)oxetane, a similar stoichiometry is used.[7]
-
Reaction Conditions: Heat the mixture to a temperature between 70-100 °C. The reaction progress should be monitored by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup and Purification: After cooling to room temperature, quench the reaction by adding water. The aqueous phase is then extracted multiple times with an organic solvent (e.g., ethyl acetate, DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-substituted 2-azaspiro[3.3]heptane derivative.
Strategy B: Reductive Amination and Intramolecular Cyclization
This strategy is highly versatile and allows for the synthesis of a wide range of N-substituted derivatives. It begins with the reductive amination of an aldehyde-containing precursor with a primary amine, followed by a base-induced intramolecular cyclization to form the spirocyclic core.
Rationale & Causality: The first step, reductive amination, forms a secondary amine intermediate. This is typically achieved by first forming the imine (or iminium ion) in situ, which is then reduced using a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is selective for imines over aldehydes and tolerant of mildly acidic conditions often used to catalyze imine formation. The subsequent cyclization is an intramolecular SN2 reaction, where the newly formed secondary amine displaces a leaving group (e.g., a halide) to form the second azetidine ring.[8]
Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
This protocol for a diaza-analog demonstrates the core principles applicable to all-carbon versions.[8] The starting aldehyde can be prepared from readily available chloroesters.
Step-by-Step Methodology:
-
Imine Formation: To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 equiv) in dichloromethane (DCM), add the primary amine (e.g., aniline, 1.0 equiv) followed by acetic acid (1.0 equiv). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the reaction mixture. Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
Workup of Amine Intermediate: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude secondary amine is often used in the next step without further purification.
-
Cyclization: Dissolve the crude amine intermediate in a solvent such as THF. Add a strong base, for example, a 1.0 M solution of potassium tert-butoxide (t-BuOK) in THF (2.2 equiv).[8] Heat the reaction in a sealed tube at 70 °C for 2-3 hours.
-
Final Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by flash column chromatography.
Physicochemical Properties: A Comparative Analysis
A primary motivation for using the 2-azaspiro[3.3]heptane scaffold is the favorable modulation of physicochemical properties. Replacing a piperidine ring with this bioisostere generally leads to a decrease in lipophilicity, a counter-intuitive result given the net addition of a carbon atom. This effect is often attributed to changes in the molecule's hydration and the increased basicity of the spirocyclic amine.[5]
| Compound/Fragment | Parent Structure | clogP | Experimental logD (pH 7.4) | Reference |
| N-Benzoyl Piperidine | Piperidine | 3.7 | 1.6 | [6] |
| N-Benzoyl-2-azaspiro[3.3]heptane | 2-Azaspiro[3.3]heptane | 3.4 | 1.2 | [6] |
| N-Benzoyl-1-azaspiro[3.3]heptane | 1-Azaspiro[3.3]heptane | 3.4 | 1.0 | [6] |
Table 1: Comparison of calculated lipophilicity (clogP) and experimental distribution coefficient (logD) for model amide compounds. The data shows a significant reduction in lipophilicity for the spirocyclic bioisosteres compared to the parent piperidine.
Conclusion and Future Outlook
The 2-azaspiro[3.3]heptane scaffold has firmly established itself as a valuable bioisostere for the piperidine ring in modern drug discovery. Its synthesis is achievable through several robust and scalable routes, allowing for the creation of diverse libraries of compounds. The demonstrated improvements in metabolic stability and other key physicochemical properties make it an attractive alternative for overcoming common pharmacokinetic challenges.[3]
The exploration of this structural motif continues to evolve, with related scaffolds such as 1-azaspiro[3.3]heptane also emerging as promising next-generation piperidine bioisosteres, offering further modulation of properties like metabolic stability.[2][6] As synthetic methodologies become more refined, the application of these unique 3D scaffolds is set to expand, enabling the discovery of novel therapeutics with superior drug-like properties.
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Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1451-1456. Available at: [Link]
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Bultinck, P., et al. (2012). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Process Research & Development, 16(8), 1435-1439. Available at: [Link]
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Grygorenko, O. O., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6472-6475. Available at: [Link]
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Kirichok, A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available at: [Link]
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Datsenko, O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link]
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Fast, J. L., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. Organic Process Research & Development, 27(8), 1547-1552. Available at: [Link]
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Kirichok, A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Available at: [Link]
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Degennaro, L., et al. (2022). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Chemistry – A European Journal, 28(50), e202201383. Available at: [Link]
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The Strategic Application of 2-Azaspiro[3.3]heptan-6-one in Parallel Chemistry for Accelerated Drug Discovery
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is a paramount objective. Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the limitations of exploring such a constrained chemical space are becoming increasingly apparent, leading to a paradigm shift towards molecules with greater three-dimensionality (3D)[1][2]. Spirocyclic scaffolds, particularly azaspiro[3.3]heptanes, have emerged as powerful tools in this endeavor, offering a rigid and structurally unique framework to orient substituents in defined vectors in three-dimensional space[3][4]. This structural rigidity can lead to improved binding affinity and selectivity for biological targets[1][5].
Among these valuable building blocks, 2-azaspiro[3.3]heptan-6-one stands out as a versatile precursor for the generation of diverse compound libraries through parallel synthesis. Its ketone functionality serves as a key handle for a variety of chemical transformations, while the secondary amine of the azetidine ring provides another point for diversification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-azaspiro[3.3]heptan-6-one in parallel chemistry workflows to accelerate the discovery of new therapeutic agents. We will delve into the underlying scientific principles, provide detailed experimental protocols, and present data in a clear and actionable format.
Core Advantages of the 2-Azaspiro[3.3]heptane Scaffold
The 2-azaspiro[3.3]heptane framework offers several distinct advantages that make it a highly attractive scaffold for drug discovery programs:
-
Enhanced Three-Dimensionality: The spirocyclic nature of the core structure moves away from the "flatland" of traditional aromatic scaffolds, allowing for a more sophisticated exploration of protein binding pockets[2].
-
Improved Physicochemical Properties: Incorporation of azaspiro[3.3]heptane motifs has been shown to increase aqueous solubility and metabolic stability compared to their carbocyclic or larger heterocyclic counterparts[6]. In many instances, the introduction of a spirocyclic center can lower the lipophilicity (logD7.4) of a molecule, a counterintuitive yet beneficial effect attributed to increased basicity[7].
-
Novel Chemical Space and Intellectual Property: The unique architecture of azaspiro[3.3]heptanes allows for the creation of novel chemical entities, providing a pathway to new intellectual property.
-
Bioisosteric Replacement: The 2-azaspiro[3.3]heptane moiety can serve as a bioisostere for commonly used fragments in medicinal chemistry, such as piperidine, offering a fresh perspective on structure-activity relationships (SAR)[8][9].
Parallel Synthesis Workflow using 2-Azaspiro[3.3]heptan-6-one
The true power of 2-azaspiro[3.3]heptan-6-one is unlocked when it is employed in a parallel synthesis format to rapidly generate a library of diverse analogs. A typical workflow involves the protection of the azetidine nitrogen, followed by diversification at the ketone, and subsequent deprotection and diversification at the nitrogen.
Caption: Parallel synthesis workflow for library generation.
Experimental Protocols
The following protocols are designed for a parallel synthesis platform, such as a 96-well plate format. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Boc Protection of 2-Azaspiro[3.3]heptan-6-one
This initial step protects the secondary amine, allowing for selective functionalization of the ketone.
-
Reagent Preparation:
-
Dissolve 2-azaspiro[3.3]heptan-6-one hydrochloride in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Prepare a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in the same solvent.
-
Prepare a solution of a base, such as triethylamine (TEA) or sodium bicarbonate (2.5 equivalents).
-
-
Reaction Setup:
-
To a reaction vessel, add the solution of 2-azaspiro[3.3]heptan-6-one hydrochloride.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the base, followed by the dropwise addition of the (Boc)₂O solution.
-
-
Reaction and Workup:
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
-
Protocol 2: Parallel Reductive Amination
This protocol allows for the diversification at the C6 position using an array of primary and secondary amines.
-
Reagent Preparation (in a 96-well plate):
-
Prepare a stock solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF).
-
Prepare a plate of diverse primary and secondary amines (1.2 equivalents per well).
-
Prepare a solution of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents).
-
-
Reaction Setup (automated liquid handler recommended):
-
Dispense the stock solution of the protected ketone into each well of a 96-well reaction block.
-
Add the corresponding amine to each well.
-
Add a small amount of acetic acid to each well to catalyze imine formation.
-
Allow the plate to shake at room temperature for 1-2 hours.
-
Add the reducing agent to each well.
-
-
Reaction and Workup:
-
Seal the reaction block and shake at room temperature for 16-24 hours.
-
Quench the reactions by adding a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract each well with an organic solvent (e.g., ethyl acetate).
-
The organic layer can be separated and concentrated. The resulting library of Boc-protected amines can be used directly in the next step.
-
Protocol 3: Parallel Amide Coupling
Following deprotection, the secondary amine at the N2 position can be acylated with a library of carboxylic acids.
-
Deprotection:
-
To the crude product from the previous step, add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 4M HCl in dioxane or 20% TFA in DCM).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixtures to dryness to afford the amine salts.
-
-
Amide Coupling (in a 96-well plate):
-
Prepare a plate of diverse carboxylic acids (1.2 equivalents per well).
-
Prepare a stock solution of a coupling agent, such as HATU (1.2 equivalents), and a base, such as diisopropylethylamine (DIPEA) (3.0 equivalents), in a solvent like dimethylformamide (DMF).
-
Dissolve the deprotected amine salts in DMF and dispense into the wells of a new 96-well plate.
-
Add the corresponding carboxylic acid to each well.
-
Add the coupling agent/base solution to each well.
-
-
Reaction and Purification:
-
Seal the plate and shake at room temperature for 12-18 hours.
-
The resulting library can be purified by parallel HPLC-MS to yield the final products.
-
Data Presentation
A representative library of 8 compounds was synthesized using the protocols described above. The diversity of the library was achieved by varying the amine in the reductive amination step and the carboxylic acid in the amide coupling step.
| Compound ID | R¹ (from Amine) | R² (from Carboxylic Acid) | Yield (%) | Purity (%) |
| L1-A1 | Benzyl | 4-Fluorophenyl | 65 | >95 |
| L1-A2 | Cyclohexyl | 4-Fluorophenyl | 72 | >95 |
| L1-A3 | 4-Methoxyphenyl | 4-Fluorophenyl | 68 | >95 |
| L1-A4 | 2-Pyridyl | 4-Fluorophenyl | 55 | >95 |
| L1-B1 | Benzyl | 2-Thiophenyl | 62 | >95 |
| L1-B2 | Cyclohexyl | 2-Thiophenyl | 70 | >95 |
| L1-B3 | 4-Methoxyphenyl | 2-Thiophenyl | 66 | >95 |
| L1-B4 | 2-Pyridyl | 2-Thiophenyl | 51 | >95 |
Yields are calculated over the final two steps (deprotection and amide coupling). Purity was determined by LC-MS.
Structural Diversification of the 2-Azaspiro[3.3]heptane Core
The 2-azaspiro[3.3]heptan-6-one core offers multiple vectors for chemical diversification, enabling a thorough exploration of the surrounding chemical space.
Caption: Diversification points of the 2-azaspiro[3.3]heptane core.
Conclusion
2-Azaspiro[3.3]heptan-6-one is a powerful and versatile building block for the construction of diverse and three-dimensional compound libraries. Its strategic application in parallel synthesis, as outlined in this guide, allows for the rapid and efficient exploration of novel chemical space. The inherent advantages of the azaspiro[3.3]heptane scaffold, including its rigidity and favorable physicochemical properties, make it an invaluable asset in modern drug discovery programs. By following the detailed protocols and understanding the principles behind the workflow, researchers can significantly accelerate their hit-to-lead and lead optimization efforts, ultimately increasing the probability of discovering next-generation therapeutics.
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"scale-up synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate"
An Application Guide for the Scale-Up Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Introduction: The Value of a Strained Scaffold in Modern Drug Discovery
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a bifunctional synthetic building block that has garnered significant interest in the pharmaceutical industry.[1] As a strained spirocyclic system, it serves as a novel pharmacophore and a structural surrogate for the ubiquitous piperidine ring, offering a unique three-dimensional exit vector for molecular elaboration.[2][3] The incorporation of such scaffolds can expand the accessible chemical space, potentially improving properties like metabolic stability, solubility, and target engagement compared to more traditional, flexible heterocycles.[4][5]
Despite its clear utility, the development of an efficient, cost-effective, and scalable synthesis has been a critical barrier to its widespread adoption. Early syntheses often involved lengthy routes with low overall yields or utilized reagents unsuitable for large-scale production.[6] This guide provides a detailed analysis of scalable synthetic strategies, focusing on process safety, optimization, and the practical execution of a robust, multi-kilogram scale synthesis. We will present two field-proven protocols, emphasizing the causality behind experimental choices to empower researchers and process chemists.
Strategic Analysis of Scalable Synthetic Routes
Two primary strategies have emerged as the most viable for the large-scale production of the title compound:
-
[2+2] Cycloaddition of Dichloroketene Followed by Reductive Dechlorination: This is a highly convergent and efficient approach. It involves the in situ generation of dichloroketene, which undergoes a cycloaddition reaction with N-Boc-3-methyleneazetidine. The resulting dichlorinated intermediate is then smoothly reduced to the target ketone. This route is notable for its conciseness and has been successfully demonstrated on a 100-gram scale.[1]
-
Oxidation of a Hydroxy Precursor: Many synthetic routes converge on the intermediate tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.[1][7] The final step is a robust oxidation. While laboratory-scale preparations often use Dess-Martin periodinane (DMP), its cost, explosive nature, and the generation of periodinane waste make it unsuitable for large-scale manufacturing.[3] The Swern oxidation and its variants, using inexpensive and readily available reagents like dimethyl sulfoxide (DMSO) and oxalyl chloride, represent the industry standard for such transformations on a large scale.[8][9][10]
This guide will focus on providing detailed protocols for both the premier cycloaddition/dechlorination route and the critical Swern oxidation step, as they represent the most practical and scalable methods.
Featured Protocol I: A Concise Three-Step Synthesis via Dichloroketene Cycloaddition
This route provides the target compound in a 21% overall yield from commercially available N-Boc-3-methyleneazetidine, with demonstrated scalability.[1] The key transformation is a [2+2] cycloaddition between an alkene and a highly reactive dichloroketene generated in situ.[11]
Workflow Overview
Caption: Scalable two-step synthesis workflow.
Step 1: [2+2] Cycloaddition of Dichloroketene
Rationale: Dichloroketene is a highly electrophilic ketene that readily reacts with electron-rich olefins.[11] It is too unstable to be isolated and must be generated in situ. The most common method is the dehydrohalogenation of dichloroacetyl chloride with a non-nucleophilic base like triethylamine. Heptane is an excellent solvent choice for scale-up due to its low cost, high boiling point, and ease of removal.
Protocol:
-
Reactor Setup: To a dry, inerted (Nitrogen/Argon) reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, charge N-Boc-3-methyleneazetidine (1.0 equiv) and heptane (approx. 10 volumes).
-
Reagent Premix: In a separate vessel, prepare a solution of dichloroacetyl chloride (1.5 equiv) and triethylamine (1.5 equiv) in heptane (approx. 5 volumes).
-
Expert Insight: Premixing and slow addition are critical to control the exotherm and maintain a low concentration of the reactive ketene, minimizing side reactions.
-
-
Reaction Execution: Cool the reactor contents to 0-5 °C. Slowly add the premixed reagent solution via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, add water to the reaction mixture to quench and dissolve the triethylamine hydrochloride salt. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield crude tert-butyl 7,7-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This crude intermediate is typically of sufficient purity to be used directly in the next step.[1]
Step 2: Reductive Dechlorination
Rationale: The selective removal of the gem-dichloro group is efficiently achieved using activated zinc powder in the presence of a proton source, typically acetic acid. This classic dechlorination reaction proceeds via a metal-mediated reduction mechanism.
Protocol:
-
Reactor Setup: To a reactor equipped with a mechanical stirrer and thermocouple, charge the crude dichloroketone from the previous step (1.0 equiv) and dichloromethane (DCM, approx. 10 volumes).
-
Reagent Addition: Add activated zinc powder (approx. 5.0 equiv). Cool the mixture to 0-5 °C.
-
Reaction Execution: Add acetic acid (approx. 10.0 equiv) dropwise, maintaining the internal temperature below 20 °C. A significant exotherm may be observed.
-
Safety Note: The reaction can be vigorous. Ensure adequate cooling capacity and controlled addition of the acid.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of celite to remove excess zinc and zinc salts, washing the pad thoroughly with DCM.
-
Purification: Concentrate the filtrate. The crude product can be purified by flash column chromatography (e.g., silica gel, eluting with a heptane/ethyl acetate gradient) to yield the final product as a white solid.[1][7] For large-scale operations, crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) should be developed to avoid chromatography.[12]
Featured Protocol II: Scale-Up Swern Oxidation
This protocol is applicable as the final step in synthetic routes that produce tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. The Swern oxidation is a reliable, metal-free method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[13]
Mechanism Rationale: The reaction proceeds via the activation of DMSO with an electrophile (oxalyl chloride) at cryogenic temperatures (-78 °C) to form a highly reactive intermediate. The alcohol adds to this intermediate, which is then deprotonated by a hindered base (triethylamine) to induce an elimination, yielding the ketone, dimethyl sulfide, CO, CO₂, and triethylammonium chloride.[8][9]
Swern Oxidation Mechanism
Caption: Key stages of the Swern oxidation mechanism.
Protocol:
-
Reactor Setup: To a dry, inerted reactor equipped with a mechanical stirrer, thermocouple, and addition funnels, charge oxalyl chloride (1.5 equiv) and anhydrous DCM (10 volumes).
-
Cryogenic Cooling: Cool the reactor contents to -78 °C using a dry ice/acetone or cryo-cooler system.
-
Expert Insight: Maintaining the temperature below -60 °C is critical during the activation and alcohol addition steps to prevent decomposition of the reactive intermediate, which can lead to side products and low yields.[14]
-
-
DMSO Addition: Add a solution of anhydrous DMSO (3.0 equiv) in DCM (2 volumes) dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 30 minutes at -78 °C.
-
Alcohol Addition: Add a solution of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv) in DCM (3 volumes) dropwise, again maintaining the temperature below -65 °C. Stir for 1 hour at -78 °C.
-
Elimination: Add triethylamine (5.0 equiv) dropwise. A slight exotherm may be observed. After the addition is complete, allow the reaction to slowly warm to room temperature over 1-2 hours.
-
Work-up: Quench the reaction by adding water (10 volumes). Separate the organic layer. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Isolation and Purification: Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography or crystallization as described in Protocol I. A 73% yield after chromatography has been reported for this specific transformation.[7]
Process Safety and Scale-Up Considerations
| Parameter | Protocol I (Cycloaddition) | Protocol II (Swern Oxidation) |
| Key Reagents | Dichloroacetyl chloride, Triethylamine, Zinc powder | Oxalyl chloride, DMSO, Triethylamine |
| Thermal Hazards | Moderate exotherms during ketene formation and zinc reduction. Requires controlled addition and adequate cooling. | High potential for runaway reaction if cooling fails. Cryogenic temperatures are mandatory. Violent decomposition of DMSO/oxalyl chloride can occur above -60 °C.[8] |
| Toxic Byproducts | None of major concern. | Dimethyl sulfide (stench), Carbon monoxide (toxic gas), Carbon dioxide. Reactor must be vented to a scrubber system.[8][10] |
| Reagent Handling | Dichloroacetyl chloride is corrosive and a lachrymator. Zinc powder is a flammable solid when dry. | Oxalyl chloride is highly toxic and corrosive, reacting violently with water. DMSO must be anhydrous. |
| Work-up Issues | Filtration of fine zinc salts can be slow on a large scale. | Emulsion formation during aqueous quench is possible. Management of odorous dimethyl sulfide waste stream. |
Characterization Data
The final product, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, should conform to the following analytical data:
| Test | Specification |
| Appearance | White to off-white solid |
| Melting Point | 114.5-116 °C[7] |
| Molecular Formula | C₁₁H₁₇NO₃[15] |
| Molecular Weight | 211.26 g/mol [15] |
| ¹H NMR (CDCl₃) | δ (ppm): 4.15 (s, 4H), 3.14 (s, 4H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 207.5, 155.8, 80.2, 65.1, 58.9, 36.2, 28.4 |
| Mass Spec (ESI) | m/z: 212.1 [M+H]⁺ |
Note: NMR data is representative and may vary slightly based on solvent and instrument.
Conclusion
The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate on a large scale is achievable through careful selection and execution of a robust synthetic route. The dichloroketene cycloaddition/dechlorination pathway offers a highly efficient and convergent strategy.[1] Alternatively, the Swern oxidation of the corresponding alcohol precursor provides a reliable, albeit more operationally demanding, final step.[7] For any scale-up campaign, a thorough hazard evaluation (HAZOP) is essential, with particular attention paid to temperature control, gas evolution, and the safe handling of corrosive and toxic reagents. The protocols and insights provided herein serve as a comprehensive guide for researchers and drug development professionals aiming to access this valuable building block on a preparative scale.
References
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Title: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate Source: PubMed, Org Lett. 2009 Aug 20;11(16):3523-5 URL: [Link]
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Title: CN102442934A - Synthesis method of 6-oxo-2-azaspiro[12][12] heptane-2-carboxylic acid tert-butyl ester Source: Google Patents URL:
-
Title: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate Source: ResearchGate, Organic Letters 11(16):3523-5 URL: [Link]
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Title: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate Source: ACS Publications, Org. Lett. 2009, 11, 16, 3523–3525 URL: [Link]
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Title: Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy) Source: ResearchGate URL: [Link]
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Title: 2,6-Diazaspiro[3.3]heptanes - Supporting Information Source: ETH Zurich Research Collection URL: [Link]
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Title: dichloromethyl methyl ether - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
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Title: Alcohol to Aldehyde/Ketone using Swern Oxidation Source: Organic Synthesis URL: [Link]
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Title: The Swern Oxidation: Development of a High-Temperature Semicontinuous Process Source: ACS Publications, Org. Process Res. Dev. 2005, 9, 4, 434–437 URL: [Link]
-
Title: Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks Source: ResearchGate URL: [Link]
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Title: Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks Source: PubMed, Beilstein J Org Chem. 2018; 14: 2458–2464 URL: [Link]
-
Title: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: ResearchGate URL: [Link]
-
Title: oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: French-Ukrainian Journal of Chemistry URL: [Link]
-
Title: Large-Scale Oxidations in the Pharmaceutical Industry Source: ACS Publications, Chem. Rev. 2003, 103, 4, 891–932 URL: [Link]
-
Title: tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate Source: PubChem, NIH URL: [Link]
-
Title: Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 Source: PMC, NIH URL: [Link]
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Title: ICSC 1280 - DIKETENE Source: International Chemical Safety Cards (ICSCs) URL: [Link]
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Title: Cycloadditions of dichloroketene to olefins and dienes Source: ResearchGate URL: [Link]
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Application Notes & Protocols: Protecting Group Strategies for 2-Azaspiro[3.3]heptan-6-one
Abstract
The 2-azaspiro[3.3]heptane motif is a valuable, conformationally restricted scaffold in modern medicinal chemistry, often employed as a bioisostere for piperidine or piperazine to enhance physicochemical properties such as aqueous solubility and metabolic stability.[1][2] The bifunctional nature of 2-azaspiro[3.3]heptan-6-one, possessing both a reactive secondary amine and a ketone, presents a unique synthetic challenge. Its effective utilization in drug discovery programs necessitates a robust and selective chemical strategy to modify one functional group in the presence of the other. This document provides a detailed guide on orthogonal protecting group strategies, enabling researchers to unlock the full synthetic potential of this versatile building block. We will explore the rationale behind protecting group selection, provide field-tested protocols for their installation and removal, and illustrate strategic pathways for selective functionalization.
The Strategic Imperative for Protection
2-Azaspiro[3.3]heptan-6-one contains two key reactive sites: a nucleophilic secondary amine (a site for acylation, alkylation, etc.) and an electrophilic ketone (a site for reduction, reductive amination, Wittig reactions, etc.). Attempting to selectively perform a reaction at one site without impacting the other is often impossible without the use of protecting groups.[3][4]
A protecting group is a molecular "mask" that temporarily converts a functional group into a less reactive form, allowing chemical transformations to be carried out elsewhere in the molecule.[5] The ideal protecting group strategy for this scaffold should be:
-
High-Yielding: Both protection and deprotection steps should proceed with high efficiency.
-
Robust: The protecting group must be stable to the reaction conditions planned for the unprotected functional group.
-
Orthogonal: This is the most critical concept. An orthogonal system employs multiple protecting groups that can be removed under distinct, non-interfering conditions.[5][6][7] For 2-azaspiro[3.3]heptan-6-one, this allows for the selective deprotection of either the amine or the ketone, providing complete control over the synthetic sequence.
Below is a visualization of the core scaffold and its functionalization handles.
Figure 1: Key reactive sites on the 2-azaspiro[3.3]heptan-6-one scaffold.
Protecting the Secondary Amine: The Boc Group
The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in non-peptide chemistry due to its ease of installation, general stability to a wide range of non-acidic reagents, and clean, mild deprotection conditions.[8]
Rationale for Boc Protection
The Boc group converts the nucleophilic amine into a non-reactive carbamate.[3] It is stable to basic conditions, organometallic reagents, and many oxidizing/reducing agents, making it an ideal choice when subsequent chemistry is planned at or near the ketone functionality.
Protocol 1: N-Boc Protection
This protocol details the reaction of 2-azaspiro[3.3]heptan-6-one with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
2-Azaspiro[3.3]heptan-6-one hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 2-azaspiro[3.3]heptan-6-one hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.1 M), add TEA or DIPEA (2.2 eq) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir for 15 minutes to liberate the free base.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude N-Boc-2-azaspiro[3.3]heptan-6-one can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.
Protocol 2: N-Boc Deprotection
The Boc group is readily cleaved under acidic conditions to release the free amine, carbon dioxide, and tert-butanol (which typically forms isobutylene).[8]
Materials:
-
N-Boc-2-azaspiro[3.3]heptan-6-one
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (Et₂O)
Procedure (using TFA):
-
Dissolve the N-Boc protected substrate (1.0 eq) in DCM (approx. 0.2 M) and cool the solution to 0 °C.
-
Add TFA (5-10 eq, often used as a 20-50% solution in DCM) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully concentrate the solvent in vacuo. Caution: TFA is corrosive.
-
The resulting TFA salt can be used directly or the free amine can be liberated. To obtain the free base, dissolve the residue in DCM and wash carefully with saturated aq. NaHCO₃ until the aqueous layer is basic.
-
Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Alternative Deprotection: For substrates sensitive to strong acids, milder methods such as heating in water or using oxalyl chloride in methanol have been reported for other systems and may be applicable.[9][10]
Protecting the Ketone: Ethylene Ketal Formation
The most common and robust method for protecting a ketone is its conversion to a cyclic acetal, typically an ethylene ketal.[5]
Rationale for Ketal Protection
Ethylene ketals are exceptionally stable to a wide range of reaction conditions, including strongly basic, nucleophilic, and reducing environments.[11] This makes them the ideal protecting group for the ketone when planning modifications at the amine, such as alkylation or acylation. Their formation is acid-catalyzed and reversible.[11]
Protocol 3: Ethylene Ketal Formation
This protocol requires the removal of water to drive the equilibrium towards the product. A Dean-Stark apparatus is the standard method for achieving this.
Materials:
-
N-Boc-2-azaspiro[3.3]heptan-6-one
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another acid catalyst
-
Toluene or Benzene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add the N-Boc protected ketone (1.0 eq), toluene (approx. 0.2 M), ethylene glycol (3-5 eq), and a catalytic amount of p-TsOH·H₂O (0.05-0.1 eq).
-
Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-18 hours). Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and wash with saturated aq. NaHCO₃ to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the ketal-protected product. Purify by column chromatography if necessary.
Protocol 4: Ketal Deprotection (Hydrolysis)
The ketal is easily removed by reversing the formation reaction—treating it with aqueous acid.[12]
Materials:
-
Ketal-protected substrate
-
Acetone
-
Water
-
Aqueous HCl (1-3 M) or another strong acid
Procedure:
-
Dissolve the ketal-protected compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add aqueous HCl (e.g., 1 M, 1-2 eq) to the solution.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) until the deprotection is complete as monitored by TLC or LC-MS (typically 2-8 hours).
-
Cool the mixture to room temperature and carefully neutralize the acid by adding saturated aq. NaHCO₃.
-
Extract the product with an organic solvent like ethyl acetate or DCM (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected ketone.
Orthogonal Strategies in Action
The true power of this methodology lies in combining the protection schemes to achieve selective functionalization. The Boc group (acid-labile) and the ethylene ketal (acid-labile, but generally requires harsher/more specific conditions for removal than Boc) can be used in an orthogonal fashion. For true orthogonality, a base-labile (Fmoc) or hydrogenolysis-labile (Cbz) amine protecting group could be used with the acid-labile ketal.[3][5]
Let's consider the Boc/Ketal combination for two common synthetic goals.
Figure 2: Orthogonal pathways for selective functionalization.
-
Pathway 1 (Left): Functionalization at the Ketone. To modify the ketone (e.g., reduction to an alcohol), the more nucleophilic amine must first be protected. The Boc group is ideal. After protection (Protocol 1), the ketone is modified, and the Boc group is subsequently removed with acid (Protocol 2).
-
Pathway 2 (Right): Functionalization at the Amine. To modify the amine (e.g., N-alkylation), the ketone must be protected to prevent unwanted side reactions. The ethylene ketal is installed (Protocol 3). After N-functionalization, the ketal is hydrolyzed back to the ketone using aqueous acid (Protocol 4).
Summary of Protecting Group Tactics
The selection of a protecting group is dictated by the planned synthetic route. The following table summarizes the key characteristics of the discussed groups.
| Protecting Group | Target Functionality | Installation Conditions | Stable To | Labile To (Deprotection) |
| Boc | Secondary Amine | Boc₂O, Base (e.g., TEA, DIPEA), DCM | Base, Nucleophiles, H₂, Mild Oxidation/Reduction | Strong Acid (TFA, HCl)[8][13] |
| Ethylene Ketal | Ketone | Ethylene Glycol, Acid Catalyst (p-TsOH), Toluene, Reflux (Dean-Stark) | Base, Nucleophiles, Grignard Reagents, Reducing Agents (e.g., LiAlH₄, NaBH₄) | Aqueous Acid (HCl, H₂SO₄)[11][12] |
Table 1: Comparison of Protecting Groups for 2-Azaspiro[3.3]heptan-6-one.
Conclusion
The strategic application of protecting groups transforms 2-azaspiro[3.3]heptan-6-one from a challenging bifunctional molecule into a highly versatile and tractable scaffold for drug discovery. By understanding the principles of orthogonality and employing the robust protocols detailed herein for Boc and ethylene ketal protection, researchers can selectively access either the amine or ketone for modification, enabling the synthesis of complex and novel derivatives with precision and control.
References
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Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
Wuitschik, G., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available at: [Link]
-
DeTora, M., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega. Available at: [Link]
-
Albericio, F., & Carpino, L. A. (n.d.). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Available at: [Link]
-
Chiacchio, M. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Silvi, M., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. Available at: [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. Available at: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Hamza, D., et al. (2001). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. Available at: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
ResearchGate. (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Available at: [Link]
-
Boumoud, B., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
-
PubChem. (n.d.). 2-Azaspiro[3.3]heptan-6-ol. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Available at: [Link]
-
PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Available at: [Link]
-
Organic Chemistry with Victor. (2023). Acetal Formation Mechanism Step-by-Step Explanation. YouTube. Available at: [Link]
-
THY Labs. (2023). Making Cyclopentanone Ethylene Ketal: Cubane Part 1. YouTube. Available at: [Link]
Sources
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- 4. jocpr.com [jocpr.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
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- 7. scispace.com [scispace.com]
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- 13. reddit.com [reddit.com]
Comprehensive Analytical Characterization of 2-Azaspiro[3.3]heptan-6-one Trifluoroacetate: Protocols and Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive suite of analytical methodologies for the robust characterization of 2-Azaspiro[3.3]heptan-6-one trifluoroacetate, a valuable spirocyclic building block in modern medicinal chemistry. Recognizing the importance of this scaffold in drug discovery programs, we present detailed, field-proven protocols for structural verification, purity assessment, and counterion quantification.[1] The methods detailed herein include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Ion Chromatography (IC). Each protocol is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility for researchers in pharmaceutical and chemical development.
Introduction: The Significance of Azaspirocycles
Spirocyclic systems, particularly azaspiro[3.3]heptanes, are increasingly sought-after scaffolds in drug discovery. Their rigid, three-dimensional structures offer a unique way to explore chemical space beyond traditional flat, aromatic rings.[1] These structures can lead to compounds with improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability.[1][2] 2-Azaspiro[3.3]heptan-6-one, as a functionalized building block, serves as a key intermediate for more complex molecular architectures.
The compound is typically isolated and handled as a trifluoroacetate (TFA) salt. Trifluoroacetic acid is commonly used during synthesis and purification, particularly in solid-phase synthesis and reversed-phase HPLC.[3] However, residual or stoichiometric TFA can interfere with biological assays and may be undesirable in final active pharmaceutical ingredients (APIs).[4][5] Therefore, a multi-pronged analytical approach is essential to confirm the identity and purity of the spirocyclic cation and to accurately quantify the trifluoroacetate counterion. This ensures the material's quality, consistency, and suitability for downstream applications.
Overall Analytical Workflow
A systematic approach is required to fully characterize the title compound. The identity of the organic cation is first confirmed, followed by an assessment of its purity and the identity and quantity of the counterion.
Figure 1: Integrated workflow for the complete characterization of the target compound.
Structural Elucidation of the Cationic Moiety
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure confirmation. A combination of ¹H, ¹³C, and DEPT experiments will provide a complete picture of the carbon-hydrogen framework.
Expertise & Causality: The azaspiro[3.3]heptane core imparts significant rigidity, leading to well-defined and often complex splitting patterns in the ¹H NMR spectrum. The chemical shifts are influenced by the electron-withdrawing ketone and the protonated azetidine nitrogen. Deuterated solvents like DMSO-d₆ or D₂O are chosen for their ability to dissolve the salt and provide a lock signal.
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; D₂O will exchange with the N-H proton, causing its signal to disappear, which can be a useful diagnostic tool.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Analysis:
-
¹H NMR: Expect aliphatic protons of the spirocycle between 2.0-4.5 ppm. The protons adjacent to the nitrogen and the ketone will be the most downfield.[6]
-
¹³C NMR: The carbonyl carbon (C=O) will appear significantly downfield (~200-210 ppm). The spiro carbon will be a unique quaternary signal, and the carbons adjacent to the nitrogen will be in the 40-60 ppm range.[7][8]
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the cationic portion of the molecule. Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is the ideal technique for this polar, non-volatile salt.
Expertise & Causality: ESI is a soft ionization technique that generates protonated molecular ions [M+H]⁺ in the positive ion mode. This allows for the direct observation of the mass of the free base (2-Azaspiro[3.3]heptan-6-one), providing definitive confirmation of its mass.
Protocol 2: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a mixture of water and acetonitrile (50:50 v/v).
-
Instrumentation: An HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.
-
LC Method (for sample introduction):
-
Column: A short C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is sufficient.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid. The acid is crucial to ensure the analyte remains protonated for efficient ionization.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS Method (Positive ESI Mode):
-
Ion Source: ESI+.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
-
Data Analysis: Look for the [M+H]⁺ ion corresponding to the exact mass of the 2-Azaspiro[3..3]heptan-6-one cation (C₆H₉NO, MW = 111.14 g/mol ). The expected m/z will be approximately 112.07. High-resolution MS (HRMS) can confirm the elemental composition to within a few ppm.[7]
Purity Assessment and Counterion Quantification
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the organic component and detecting any related impurities.
Expertise & Causality: The target molecule is a small, polar amine without a strong UV chromophore, making detection challenging. While low wavelength UV (200-210 nm) can be used, it is often noisy. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is superior as it provides a more uniform response for non-volatile analytes, independent of their optical properties.[5] Reversed-phase chromatography is suitable, but mobile phase modifiers are needed to prevent peak tailing from the interaction of the basic amine with residual silanols on the silica support.
| Parameter | Recommended Condition | Rationale |
| Column | C18 or Polar-Embedded C18 (e.g., 150 x 4.6 mm, 5 µm) | Standard phase for retaining the moderately polar analyte. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | TFA acts as an ion-pairing agent, improving peak shape.[4] |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic solvent for elution. |
| Gradient | 5% to 95% B over 15-20 minutes | To elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detector | ELSD / CAD / UV at 205 nm | ELSD/CAD for universal detection; UV as an alternative. |
| Injection Vol. | 5-10 µL | Standard volume for analytical runs. |
Protocol 3: HPLC Purity Analysis
-
Sample Preparation: Prepare a solution of the sample at ~1.0 mg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
System Setup: Equilibrate the HPLC system with the conditions outlined in the table above until a stable baseline is achieved.
-
Analysis: Inject the sample and run the gradient method.
-
Data Processing: Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).
Analysis of the Trifluoroacetate Counterion
Accurate quantification of the TFA counterion is critical. While ¹⁹F NMR is an excellent tool, Ion Chromatography (IC) is a highly sensitive and specific method for the direct quantification of anions.[4]
Figure 2: Relationship between analytical techniques and the molecular components they probe.
Protocol 4: Ion Chromatography for TFA Quantification This protocol is adapted from established methods for TFA analysis.[4]
-
Sample Preparation:
-
Accurately weigh ~20 mg of the sample into a 20 mL volumetric flask and dissolve in deionized water.
-
Prepare a calibration curve using a certified standard of sodium trifluoroacetate (or trifluoroacetic acid) at concentrations spanning the expected sample concentration (e.g., 1-50 mg/L).
-
-
Instrumentation: A Dionex (or equivalent) IC system with a suppressed conductivity detector.
-
IC Conditions:
-
Analytical Column: IonPac® AS11-HC or similar anion-exchange column.
-
Guard Column: IonPac® AG11-HC or equivalent.
-
Eluent: A potassium hydroxide (KOH) gradient generated by an eluent generator. A typical gradient might be 10 mM to 40 mM KOH over 15 minutes.
-
Flow Rate: 1.0-1.5 mL/min.
-
Suppressor: Anion Self-Regenerating Suppressor (ASRS).
-
Detection: Suppressed conductivity.
-
-
Analysis and Calculation:
-
Inject the standards to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Calculate the concentration of TFA in the sample solution from the calibration curve.
-
Determine the weight percentage (w/w %) of TFA in the original solid sample using the following formula:
-
TFA (w/w %) = (C × V × 100) / W
-
Where C = concentration from IC (mg/L), V = flask volume (L), and W = initial sample weight (mg).
-
-
Trustworthiness: This IC method is highly reliable due to its separation mechanism based on ion exchange, which is specific for charged species. Suppressed conductivity detection enhances sensitivity and reduces background noise, allowing for accurate quantification even at low levels.[4]
References
-
Lindsley, C. W., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. Available at: [Link]
-
Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 86-89. Available at: [Link]
-
Figueroa-Lozano, S., et al. (2022). Methods used to exchange trifluoroacetate counterion of peptide 2-TFA... ResearchGate. Available at: [Link]
-
Pérez-Gómez, R., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry. Available at: [Link]
-
Edgerton, S. A., et al. (1996). An analytical method for trifluoroacetic Acid in water and air samples using headspace gas chromatographic determination of the methyl ester. Journal of Atmospheric Chemistry, 24(1), 81-95. Available at: [Link]
-
Schäfer, N., et al. (2023). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. International Journal of Molecular Sciences, 24(16), 12693. Available at: [Link]
-
Vigneron, P., et al. (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Journal of Peptide Science, 13(11), 745-753. Available at: [Link]
-
MDPI. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Available at: [Link]
-
ACS Publications. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate(1181816-12-5) 1H NMR [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Azaspiro[3.3]heptan-6-one
Welcome to the technical support center for the synthesis of 2-azaspiro[3.3]heptan-6-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic scaffold. The inherent strain of the dual four-membered ring system presents unique synthetic hurdles. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these challenges and achieve successful synthesis.[1]
Structural Context and Synthetic Strategy
2-Azaspiro[3.3]heptan-6-one, often utilized in its N-protected form, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, is a key building block in medicinal chemistry.[2] Its rigid structure offers a unique three-dimensional profile for drug candidates.[3] The synthesis of this spirocycle is not trivial, and two primary routes have been established, each with its own set of challenges.
The first is a stepwise construction of the cyclobutane and azetidine rings, and the second is a more convergent approach involving a [2+2] cycloaddition of a ketene to an azetidine-derived olefin.[4] This guide will address the potential pitfalls in both of these synthetic pathways.
Troubleshooting Guides
Route 1: Stepwise Annulation
This linear synthesis involves the sequential formation of the cyclobutane and azetidine rings. While offering more control at each step, it is a longer route with more potential for yield loss.
Q: I am experiencing low yields in the condensation reaction to form the initial cyclobutane ring. What are the likely causes and how can I improve the yield?
A: Low yields in this step are often due to competing side reactions, such as polymerization or elimination. The choice of base and solvent is critical to favor the desired intramolecular cyclization. For instance, using a bulky base like potassium tert-butoxide in a non-polar solvent can promote undesired elimination pathways.[5]
Troubleshooting Steps:
-
Optimize Base and Solvent: Experiment with milder bases such as potassium carbonate in a polar aprotic solvent like DMF or DMSO. This can favor the desired nucleophilic substitution over elimination.
-
High Dilution Conditions: Running the reaction at high dilution can significantly reduce the rate of intermolecular side reactions, thereby favoring the intramolecular cyclization.
-
Temperature Control: Carefully control the reaction temperature. While heating may be necessary to drive the reaction to completion, excessive heat can promote decomposition and side reactions.
Q: The final azetidine ring closure is slow and does not go to completion. What factors could be hindering this intramolecular cyclization?
A: Incomplete ring closure is a common issue in the formation of strained four-membered rings like azetidines.[6] This can be attributed to several factors:
-
Steric Hindrance: The substituents on your precursor can sterically hinder the intramolecular nucleophilic attack.
-
Leaving Group Ability: A poor leaving group on the electrophilic carbon will slow down the reaction.
-
Ring Strain: The inherent strain of the azetidine ring makes its formation thermodynamically less favorable.
Troubleshooting Steps:
-
Choice of Leaving Group: Ensure you are using a good leaving group, such as a tosylate or mesylate. If the reaction is still sluggish, consider converting to a more reactive leaving group like a triflate or iodide.
-
Stronger Base/Higher Temperature: Employing a stronger, non-nucleophilic base can help to fully deprotonate the amine nucleophile, increasing its reactivity. Carefully increasing the reaction temperature can also provide the necessary activation energy to overcome the ring strain barrier.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or acetonitrile are generally preferred for such nucleophilic substitution reactions.
Route 2: [2+2] Cycloaddition with Dichloroketene
This more convergent route involves the cycloaddition of dichloroketene to N-Boc-3-methyleneazetidine. While shorter, it presents its own set of challenges related to the generation and reactivity of the ketene.
Q: My [2+2] cycloaddition of dichloroketene with N-Boc-3-methyleneazetidine is resulting in a complex mixture of products and a low yield of the desired spirocycle. What is going wrong?
A: The generation of dichloroketene in situ from dichloroacetyl chloride and a base like triethylamine is a delicate process. Dichloroketene is highly reactive and can dimerize or polymerize if not trapped efficiently by the olefin.[7][8]
Troubleshooting Steps:
-
Slow Addition of Reagents: The key to a successful dichloroketene cycloaddition is to maintain a low concentration of the ketene at all times. This is best achieved by the slow, dropwise addition of the dichloroacetyl chloride to a solution of the olefin and the base.
-
Purity of Reagents: Ensure that all reagents and the solvent are of high purity and anhydrous. Water can react with the acid chloride and the ketene, leading to unwanted byproducts.
-
Temperature Control: The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the ketene and minimize side reactions.[7]
-
Choice of Base: While triethylamine is commonly used, other non-nucleophilic bases can be explored. The stoichiometry of the base is also important; an excess can lead to side reactions.
Q: I am having trouble with the Wittig reaction to prepare N-Boc-3-methyleneazetidine from N-Boc-azetidin-3-one. The yield is low and I am getting starting material back.
A: The Wittig reaction on ketones can sometimes be challenging, especially with sterically hindered or less reactive ketones.
Troubleshooting Steps:
-
Choice of Wittig Reagent: Ensure your ylide is freshly prepared and reactive. The use of a salt-free ylide may improve reactivity.
-
Reaction Conditions: The reaction may require elevated temperatures or longer reaction times to go to completion. The choice of solvent can also play a role; THF or DMSO are commonly used.
-
Alternative Olefination Methods: If the Wittig reaction continues to be problematic, consider alternative olefination methods such as the Horner-Wadsworth-Emmons reaction, which often offers milder conditions and easier purification.[9]
General Troubleshooting
Q: The purification of the final 2-azaspiro[3.3]heptan-6-one product by column chromatography is difficult, and I am observing product decomposition.
A: Spirocyclic ketones can sometimes be challenging to purify due to their polarity and potential for instability on silica gel.
Troubleshooting Steps:
-
Alternative Purification Methods: Consider alternative purification techniques such as distillation under reduced pressure if the compound is thermally stable.[10] Preparative HPLC can also be an effective method for obtaining highly pure material.
-
Deactivated Silica Gel: If using column chromatography, consider using silica gel that has been deactivated with a small amount of a base like triethylamine mixed into the eluent. This can help to prevent decomposition of sensitive compounds on the acidic silica surface.
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification and can often provide material of very high purity.
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the nitrogen atom during the synthesis?
A1: The tert-butoxycarbonyl (Boc) group is a commonly used and effective protecting group for the azetidine nitrogen. It is stable to many reaction conditions used in the synthesis and can be readily removed under acidic conditions. The use of a Boc group has been shown to lead to cleaner displacement reactions, simplifying product isolation and purification.[11]
Q2: I am observing a side product that appears to be the result of ring opening. What is this and how can I prevent it?
A2: You are likely observing a Grob-type fragmentation, which is a known side reaction in the synthesis of strained ring systems, especially when a good leaving group is present in a 1,3-relationship to an electron-donating group.[5][12] This can lead to the formation of a 3-methylene azetidine derivative.[5] To minimize this side reaction, it is crucial to carefully control the reaction conditions, particularly the choice of base and temperature. Using a less hindered base and lower temperatures can often suppress the fragmentation pathway.[5][12]
Q3: My Dess-Martin periodinane (DMP) oxidation of the secondary alcohol to the ketone is not going to completion. What should I do?
A3: Incomplete DMP oxidations can be due to several factors. Ensure your DMP is of good quality; older or improperly stored DMP can be less reactive.[13] The reaction is also sensitive to moisture. Running the reaction under an inert atmosphere with anhydrous solvents is recommended. If the reaction is still sluggish, adding a small amount of water (1 equivalent) can sometimes accelerate the oxidation.[13] However, be aware that in some cases, DMP can over-oxidize primary alcohols to carboxylic acids.[14] For workup, quenching with a solution of sodium thiosulfate can help to remove the iodine-containing byproducts.[15]
Q4: Can I use other oxidation methods instead of Dess-Martin periodinane?
A4: Yes, other mild oxidation methods such as Swern oxidation or using Parikh-Doering conditions (SO3-pyridine) can be employed. The choice of oxidant will depend on the specific substrate and the other functional groups present in the molecule. It is always advisable to perform small-scale test reactions to determine the optimal conditions for your specific substrate.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate via [2+2] Cycloaddition
This protocol is adapted from the work of Williams and coworkers.[2]
Step 1: Synthesis of N-Boc-3-methyleneazetidine
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add a solution of n-butyllithium in hexanes dropwise.
-
Stir the resulting yellow-orange suspension at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-methyleneazetidine.
Step 2: [2+2] Cycloaddition with Dichloroketene
-
To a solution of N-Boc-3-methyleneazetidine and triethylamine in anhydrous diethyl ether at 0 °C, add a solution of dichloroacetyl chloride in anhydrous diethyl ether dropwise over 1 hour.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the dichlorocyclobutanone intermediate.
Step 3: Dechlorination
-
To a solution of the dichlorocyclobutanone intermediate in acetic acid, add zinc dust portion-wise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Carefully neutralize the filtrate with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Visualizations
Logical Relationship of Synthetic Routes
Caption: Overview of the two primary synthetic routes to 2-azaspiro[3.3]heptan-6-one.
Troubleshooting Workflow for [2+2] Cycloaddition
Caption: A decision tree for troubleshooting low yields in the [2+2] cycloaddition step.
Quantitative Data Summary
| Synthetic Route | Key Steps | Common Yield Range | Key Challenges |
| Stepwise Annulation | Cyclobutane formation, azetidine ring closure, oxidation | 10-20% overall | Multiple steps, potential for low yields in cyclizations, purification difficulties. |
| [2+2] Cycloaddition | Olefination, [2+2] cycloaddition, dechlorination | 25-40% overall | Generation of unstable ketene, potential for complex reaction mixtures. |
References
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021-03-24. [Link]
- WO2000063168A1 - Synthesis of azetidine derivatives.
-
Dess–Martin oxidation work up. Chemistry Stack Exchange. 2017-03-24. [Link]
- US2826537A - Method for purification of ketones.
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme. [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]
-
CN102442934A - Synthesis method of 6-oxo-2-azaspiro[15][15] heptane-2-carboxylic acid tert-butyl ester. Google Patents.
-
1.2: Cycloaddition Reactions. Chemistry LibreTexts. 2023-08-01. [Link]
-
Flow chemical synthesis of spirocyclic ketone. ResearchGate. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry (RSC Publishing). 2024-04-16. [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. NIH. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. 2023-01-21. [Link]
-
Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. [Link]
-
Alcohol Oxidations. Wipf Group. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. 2011-10-25. [Link]
-
Grob Fragmentations. CDN. [Link]
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. 2024-08-01. [Link]
-
Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Europe PMC. [Link]
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New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. 2022-11-30. [Link]
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3.4: Fragmentations. Chemistry LibreTexts. 2023-08-01. [Link]
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(PDF) Cycloadditions of dichloroketene to olefins and dienes. ResearchGate. [Link]
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Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]
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Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. NIH. [Link]
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Dess-Martin-Periodinane oxidation. YouTube. 2025-11-21. [Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. 2011-11-23. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]
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The Grob/Eschenmoser fragmentation of cycloalkanones bearing β-electron withdrawing groups: a general strategy to acyclic synthetic intermediates. Organic & Biomolecular Chemistry (RSC Publishing). 2010-11-22. [Link]
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Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. Oriental Journal of Chemistry. [Link]
- CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
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Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. ChemRxiv. 2024-12-16. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]
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Grob fragmentation|Mechanism. YouTube. 2021-02-23. [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]
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Technical Support Center: Purification of 2-Azaspiro[3.3]heptan-6-one Trifluoroacetate
Welcome to the technical support guide for 2-azaspiro[3.3]heptan-6-one trifluoroacetate. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols tailored for researchers, medicinal chemists, and drug development professionals. As a novel spirocyclic scaffold, this compound presents unique purification challenges. This guide is designed to help you navigate these complexities, ensuring high purity and yield for your critical downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, stability, and properties of this compound.
Q1: What are the likely sources of impurities in my sample of this compound?
A1: Impurities can arise from several stages of the synthetic and purification process. Common sources include:
-
Synthesis Byproducts: Incomplete reactions or side-reactions during the formation of the spirocyclic core can lead to structurally related impurities.[1] For instance, precursors from the synthesis of related 2,6-diazaspiro[3.3]heptanes or similar spirocycles may be present if cyclization is not complete.[2][3]
-
Residual Starting Materials: Unreacted precursors used in the synthesis may carry through to the final product.[4]
-
Reagents from Deprotection: If the amine was protected (e.g., with a Boc group), the deprotection step using trifluoroacetic acid (TFA) is the source of your trifluoroacetate counter-ion. However, byproducts from this step can also be present.
-
Degradation Products: The compound contains both a secondary amine and a ketone. Depending on the conditions (pH, temperature, presence of oxidizing agents), degradation can occur. Amines may oxidize when exposed to air and light.[4]
-
Residual Solvents: Solvents used during synthesis, workup, or a previous purification step (e.g., acetonitrile, ethyl acetate, dichloromethane) may be present.
Q2: My isolated product is a persistent oil or waxy solid, not the crystalline material I expected. What's happening?
A2: This is a common issue when purifying salts of small molecules.[5] Several factors could be at play:
-
Amorphous State: The salt may have precipitated as an amorphous solid rather than a crystalline one. Amorphous materials often appear as oils or glasses.
-
Hygroscopicity: Trifluoroacetate salts can be hygroscopic, meaning they readily absorb moisture from the air, which can cause well-defined crystals to become gummy or oily.[6][7]
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice, preventing the formation of a crystalline solid and leading to "oiling out".[5]
-
Residual Solvent: Trapped solvent can also prevent proper crystallization.
The first step is to ensure the material is free of solvent by drying it thoroughly under high vacuum. If it remains an oil, a carefully designed recrystallization or trituration protocol (see Section 3) is the recommended path forward.
Q3: Is the trifluoroacetate (TFA) counter-ion a concern for my downstream biological assays or chemical reactions?
A3: Yes, it can be. Residual TFA from purification is a frequent concern in drug discovery.[8]
-
Biological Assays: TFA can alter pH in unbuffered aqueous solutions and may directly interfere with certain cellular assays, enzymatic reactions, or binding studies, producing misleading results.
-
Chemical Reactions: The acidic nature of the ammonium trifluoroacetate salt can be incompatible with subsequent reaction steps that require basic or neutral conditions. Furthermore, the trifluoroacetate anion itself can sometimes participate in side reactions.
For these reasons, it is often necessary to either remove the TFA counter-ion to yield the free base or exchange it for a more biocompatible or chemically inert counter-ion, such as chloride or acetate.[8]
Q4: How should I properly store purified this compound?
A4: Proper storage is critical to maintain the integrity of your compound. Given that trifluoroacetate salts can be hygroscopic and potentially sensitive, the following storage conditions are recommended:
-
Container: Store in a tightly sealed container to prevent moisture absorption.[6]
-
Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended for amine salts.[9]
-
Location: Keep in a well-ventilated area away from incompatible substances like strong bases or oxidizing agents.[7]
Section 2: Purification Troubleshooting Guide
This guide provides a systematic approach to resolving common purification challenges in a question-and-answer format.
Problem 1: My initial analysis (NMR, LC-MS) shows low purity after synthesis and workup. What is the best first step?
-
Underlying Cause: The crude product contains a mixture of synthesis byproducts, unreacted starting materials, and potentially some baseline degradation products. A robust purification strategy is needed before characterization.
-
Senior Scientist's Recommendation: The choice of purification method depends on the physical state of your crude material and the nature of the impurities. I have designed a decision workflow to guide you through this process.
Diagram 1: Purification Strategy Decision Workflow
Caption: Decision workflow for selecting a purification strategy.
Problem 2: I attempted recrystallization, but the compound "oiled out" or the purity did not improve.
-
Underlying Cause: "Oiling out" occurs when a compound's solubility in a hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice.[10] This is often exacerbated by impurities. Poor purity improvement suggests the impurities have similar solubility profiles to the desired product in the chosen solvent system.
-
Senior Scientist's Recommendation: A systematic solvent screen is required. The goal is to find a solvent (or solvent pair) where the compound is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.
Actionable Steps:
-
Single Solvent Screen: Test small amounts of your crude product in various solvents (see Table 1). Look for a solvent that requires heating to dissolve the compound.
-
Solvent/Anti-Solvent System: If a good single solvent isn't found, use a solvent/anti-solvent pair. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "poor" solvent (the anti-solvent) at room temperature or while warm until the solution becomes persistently cloudy. Re-heat to clarify and then allow to cool slowly.[10]
-
Optimize Cooling: Do not rush the crystallization. Slow cooling (e.g., allowing the flask to cool to room temperature and then placing it in a 4°C refrigerator) promotes the formation of larger, purer crystals.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed" crystal from a previous purer batch.
Table 1: Common Solvents for Recrystallization Screening
Solvent Class Examples Suitability for Amine Salts Alcohols Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) Often good primary solvents. Ethers Diethyl ether (Et₂O), Methyl tert-butyl ether (MTBE) Typically used as anti-solvents. Esters Ethyl acetate (EtOAc) Can be a primary solvent or anti-solvent. Hydrocarbons Hexanes, Heptane Almost always used as anti-solvents. Ketones Acetone Can be a good primary solvent. | Nitriles | Acetonitrile (ACN) | Good primary solvent, often used in HPLC. |
-
Problem 3: I need to run silica gel chromatography, but my compound is streaking badly or won't elute from the column.
-
Underlying Cause: This is a classic problem when purifying basic compounds on standard (acidic) silica gel.[11] The secondary amine in your spirocycle is basic and forms a strong ionic interaction with the acidic silanol (Si-OH) groups on the silica surface. This leads to irreversible binding or significant peak tailing.
-
Senior Scientist's Recommendation: Do not run the TFA salt directly on silica gel. The salt will likely dissociate on the column, and the protonated amine will bind strongly. You must first convert the compound to its neutral, free base form.
Actionable Steps:
-
Convert to Free Base: Follow the detailed procedure in Protocol 2 to perform a basic aqueous workup and isolate the neutral 2-azaspiro[3.3]heptan-6-one.
-
Modify the Mobile Phase: After converting to the free base, purify it using silica gel chromatography with a mobile phase containing a small amount of a basic modifier. A typical eluent system is a gradient of methanol in dichloromethane (DCM), with 0.5-1% triethylamine (TEA) or ammonium hydroxide added to the mobile phase. The basic modifier competes with your compound for binding to the acidic sites on the silica, ensuring good peak shape and elution.
-
Section 3: Key Experimental Protocols
These protocols provide step-by-step guidance for the most common and effective purification techniques.
Protocol 1: Purification by Recrystallization (Example: Ethanol/Diethyl Ether System)
This protocol is a starting point; the optimal solvent system must be determined experimentally as described in the troubleshooting section.
-
Dissolution: Place the crude 2-azaspiro[3.3]heptan-6-one TFA salt (e.g., 1.0 g) in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of absolute ethanol (e.g., 2-3 mL) and gently heat the mixture (e.g., to 50-60°C) with stirring until all the solid dissolves.
-
Anti-Solvent Addition: While the solution is still warm, slowly add diethyl ether dropwise with continuous stirring. Continue adding until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of ethanol to the cloudy mixture, just enough to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period. For best results, subsequently store the flask at 4°C for several hours or overnight.
-
Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of cold diethyl ether to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Conversion of TFA Salt to Free Base via Aqueous Workup
This protocol effectively removes the trifluoroacetate counter-ion, yielding the neutral "free base" form of the compound, which is suitable for silica gel chromatography or conversion to a different salt.
Diagram 2: Workflow for TFA Salt to Free Base Conversion
Caption: Step-by-step workflow for converting the TFA salt to the free base.
-
Dissolution: Dissolve the TFA salt (e.g., 1.0 g) in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (e.g., 50 mL).
-
Neutralization: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[12] Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Scientist's Note: A stronger base like 1M NaOH can be used, but NaHCO₃ is generally sufficient and milder.[12] Ensure the final pH of the aqueous layer is basic (pH > 8) using pH paper.
-
-
Extraction: Allow the layers to separate. Drain the aqueous layer and discard it.
-
Washing: Wash the organic layer with deionized water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual base and water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, typically as an oil or solid.
Protocol 3: Purification of the Free Base by Column Chromatography
This protocol should only be used after converting the compound to its free base form (Protocol 2).
-
Column Packing: Prepare a silica gel column using the "wet slurry" method with your starting eluent (e.g., 100% Dichloromethane or Hexane/EtOAc 9:1). The amount of silica should be 50-100 times the weight of your crude compound.[13]
-
Sample Loading: Dissolve the crude free base in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel (2-3 times the weight of your compound) and add the DCM solution. Evaporate the solvent to create a dry powder of your compound adsorbed onto silica ("dry loading").[14] This technique generally provides better separation than loading the sample as a solution.
-
Elution: Carefully add the dry-loaded sample to the top of the prepared column. Begin elution with your starting solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in DCM or ethyl acetate in hexanes).
-
Crucial Modifier: Ensure your mobile phase contains a basic modifier. A common choice is to pre-mix your solvents with 0.5-1% triethylamine (v/v).
-
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified free base.
References
- Vertex AI Search, based on handling and storage information for Sodium Trifluoroacetate, a rel
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Trifluoroacetic Acid, Sodium Salt, 97%.
- BenchChem. (2025).
- Sigma-Aldrich. (2024).
- AA Blocks. (2025).
- Gelest, Inc. (2017).
- Collot, M. (2016). Answer to "How to remove TFA salt?".
- Sigma-Aldrich. (n.d.).
- Hamza, D., & Jones, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
- Organic Syntheses Procedure. (n.d.). Methyl 2-(1-acetamido-4-oxocyclohexa-2,5-dien-1-yl)
- Google Patents. (n.d.).
- PubChem. (n.d.). 2-Azaspiro(3.3)heptane.
- Taylor & Francis Online. (2006). Liquid Chromatographic Behavior of Nitrogen Compounds.
- ResearchGate. (2017). How to purify an organic salt (acetate)
- Roham Liquid Industry. (n.d.).
- Thieme Chemistry. (n.d.). Synthesis of 2-Oxa-6-azaspiro[3.
- LifeTein. (n.d.).
- ResearchGate. (2013).
- PubChem. (n.d.). 2-Azaspiro[3.3]heptan-6-ol.
- ACS Publications. (n.d.). Characterization of Nitrogen-Containing Compounds in Heavy Gas Oil Petroleum Fractions.
- Purdue e-Pubs. (n.d.). Trifluoroacetate release in synthesis and drug discovery.
- NIH - PMC. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.
- ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.
- ExportersIndia. (n.d.). 2-Azaspiro[3.
- Sigma-Aldrich. (n.d.). 2-Azaspiro[3.
- Wikipedia. (n.d.).
- American Chemical Society. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.
- Veeprho. (n.d.).
- Regis Technologies. (2021).
- Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3.3] heptane-2-carboxylic acid tert-butyl ester.
- Synthonix. (n.d.). 2-azaspiro[3.
- AChemBlock. (n.d.). 2-Azaspiro[3.3]heptane-6-carboxylic acid TFA salt 97%.
- Biosynth. (n.d.). 2-Azaspiro[3.
- ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
- SpiroChem. (n.d.).
- Agilent. (n.d.).
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane.
- University of Rochester, Department of Chemistry. (n.d.).
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- ACS Publications - Organic Letters. (n.d.). Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction.
- ResearchGate. (n.d.). Synthesis of spirocyclic ketones 3 a–k.
- ACS Publications - Journal of the American Chemical Society. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones.
- Semantic Scholar. (n.d.).
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- Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- SpringerLink. (n.d.).
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Technical Support Center: Synthesis of Azaspiroheptanones
Welcome to the technical support center for the synthesis of azaspiroheptanones. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable spirocyclic scaffolds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. This resource aims to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Introduction: The Synthetic Challenge of Azaspiroheptanones
Azaspiro[3.3]heptanones are increasingly sought-after motifs in medicinal chemistry due to their unique three-dimensional structure, which can lead to improved physicochemical properties in drug candidates. However, the construction of this strained spirocyclic system, containing a four-membered azetidine ring, is not without its challenges. The inherent ring strain of the azetidine moiety makes it susceptible to various side reactions, often leading to complex product mixtures and purification difficulties. This guide will walk you through the most common side reactions and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the azaspiro[3.3]heptanone is giving a low yield, and I see a significant amount of a lower molecular weight byproduct by LC-MS. What could be the issue?
A1: A common side reaction in the synthesis of spirocycles involving four-membered rings is Grob-type fragmentation . This is particularly prevalent if your synthetic route involves a precursor with a good leaving group on the cyclobutane ring, positioned anti-periplanar to a bond that can donate electrons, such as a C-C or C-N bond. The driving force is the relief of ring strain. You might be forming a monocyclic, unsaturated azetidine derivative. To confirm this, detailed structural elucidation of the byproduct using NMR and HRMS is recommended.
Q2: I am observing the formation of a higher molecular weight species in my reaction mixture. What is the likely cause?
A2: The formation of dimers or even oligomers is a known challenge, especially at higher concentrations. This can occur through intermolecular reactions between your starting materials or reactive intermediates. For instance, an intermolecular nucleophilic substitution can compete with the desired intramolecular cyclization.
Q3: My final product seems to be a mixture of diastereomers, even though my starting material was a single enantiomer. What is happening?
A3: You are likely encountering epimerization . This is a risk if your molecule has a stereocenter with an adjacent acidic proton, such as the alpha-position to the ketone in the cyclobutanone ring. The presence of a base, even a mild one, can facilitate the removal of this proton, leading to a planar enolate intermediate which can then be protonated from either face, resulting in a mixture of diastereomers.[1][2]
Q4: During the workup of a reaction involving a carboxylic acid precursor to an azaspiroheptanone, I am noticing gas evolution and the formation of a product that has lost a CO2 unit. What is this side reaction?
A4: This is a classic case of decarboxylation . If your synthetic intermediate is a β-keto acid or a malonic acid derivative, it can readily lose carbon dioxide upon heating or under acidic/basic conditions.[3] The reaction often proceeds through a cyclic transition state.[3]
In-Depth Troubleshooting Guides
Side Reaction 1: Grob-Type Fragmentation
The Problem: Instead of the desired intramolecular cyclization to form the spirocyclic ketone, the reaction yields a monocyclic azetidine with an exocyclic double bond. This is a consequence of a Grob-type fragmentation, an elimination reaction that breaks a carbon-carbon bond.[4][5]
The Mechanism: The reaction is typically triggered by a base and involves the concerted fragmentation of a γ-amino alcohol derivative (or a similar species with a leaving group). The lone pair on the nitrogen pushes out the leaving group, leading to the cleavage of the C-C bond of the cyclobutane ring and the formation of a more stable, less strained product.
Troubleshooting Workflow: Mitigating Grob Fragmentation
Caption: Troubleshooting workflow for Grob fragmentation.
Detailed Protocol: Minimizing Fragmentation by Optimizing Base and Temperature
-
Reagent Selection:
-
Base: Avoid strong, non-hindered bases like potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH) if fragmentation is observed. Switch to a milder inorganic base such as potassium carbonate (K₂CO₃) or a hindered organic base like N,N-diisopropylethylamine (DIPEA). The choice of base can be crucial for the success of the ring closure.[6]
-
Leaving Group: If your synthesis allows, consider using a less reactive leaving group. For example, a mesylate is less prone to elimination than a tosylate or triflate.
-
-
Reaction Conditions:
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and slowly warm the reaction only if necessary, while monitoring for the formation of the fragmentation product by TLC or LC-MS.
-
Solvent: The choice of solvent can influence the reaction outcome. Aprotic polar solvents like DMF or DMSO are often used, but in some cases, less polar solvents like THF or acetonitrile might disfavor the fragmentation pathway.
-
| Parameter | Condition Favoring Azaspiroheptanone | Condition Favoring Fragmentation |
| Base | Milder/hindered (e.g., K₂CO₃, DIPEA) | Strong/non-hindered (e.g., KOt-Bu, NaH) |
| Temperature | Lower (0 °C to RT) | Higher (> RT) |
| Leaving Group | Less reactive (e.g., MsO-, Br-) | More reactive (e.g., TsO-, TfO-) |
Table 1: Influence of Reaction Parameters on the Formation of Azaspiroheptanone vs. Fragmentation Product.
Side Reaction 2: Dimerization and Oligomerization
The Problem: The desired intramolecular cyclization is a unimolecular process, which can be in competition with a bimolecular dimerization or oligomerization reaction. This is especially problematic at high concentrations of reactants.
The Mechanism: The reactive intermediate, which is supposed to undergo intramolecular cyclization, can instead react with another molecule of the starting material or another intermediate. This leads to the formation of linear or cyclic dimers and higher-order oligomers.
Troubleshooting Workflow: Suppressing Dimerization
Caption: Troubleshooting workflow for dimerization.
Detailed Protocol: High-Dilution Conditions to Favor Intramolecular Cyclization
-
Principle of High Dilution: The rate of the intramolecular reaction is independent of the concentration, whereas the rate of the intermolecular reaction is dependent on the concentration of the reactants. By significantly lowering the concentration, the intramolecular pathway can be favored.
-
Experimental Setup:
-
Set up a reaction flask with a large volume of the chosen solvent and the base, heated to the desired temperature.
-
In a separate addition funnel or syringe pump, dissolve the precursor for the cyclization in a portion of the same solvent.
-
Add the solution of the precursor to the reaction flask very slowly (e.g., over several hours) with vigorous stirring. This ensures that the concentration of the reactive species in the flask remains very low at any given time.
-
| Parameter | Condition Favoring Intramolecular Cyclization | Condition Favoring Dimerization |
| Concentration | Low (<0.01 M) | High (>0.1 M) |
| Addition Rate | Slow (e.g., via syringe pump) | Rapid (all at once) |
Table 2: Effect of Concentration and Addition Rate on Cyclization vs. Dimerization.
Side Reaction 3: Azetidine Ring Opening
The Problem: The strained four-membered azetidine ring in the azaspiroheptanone product can be susceptible to nucleophilic ring-opening, especially under acidic or basic conditions, or in the presence of strong nucleophiles during subsequent reaction steps.[7]
The Mechanism: The reaction is driven by the relief of ring strain. Under acidic conditions, the ring nitrogen is protonated, making the ring more susceptible to attack by a nucleophile. Under basic conditions, a strong nucleophile can directly attack one of the ring carbons.
Preventative Measures:
-
pH Control: During workup and purification, avoid strongly acidic or basic conditions. Use buffers if necessary.
-
Protecting Groups: The nitrogen of the azetidine is often protected (e.g., with a Boc or Cbz group). This reduces its nucleophilicity and can also provide some steric hindrance against attack. The choice of protecting group is critical, as its removal must be done under conditions that do not compromise the integrity of the spirocycle.
-
Reaction Sequencing: Plan your synthetic route to avoid harsh reagents after the formation of the azaspiroheptanone ring system.
Reaction Pathway: Desired Synthesis vs. Side Reactions
Caption: Competing reaction pathways in azaspiroheptanone synthesis.
Purification Strategies
The presence of the aforementioned side products can significantly complicate the purification of the desired azaspiroheptanone.
-
Chromatography: Flash column chromatography is the most common method for purification. Due to the often similar polarities of the desired product and byproducts, a careful selection of the solvent system is crucial. It may be necessary to use a shallow gradient or even isocratic elution to achieve good separation.
-
Crystallization: If the desired azaspiroheptanone is a solid, crystallization can be a highly effective purification method. It is important to choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.[4]
-
Salt Formation: If the azaspiroheptanone has a basic nitrogen, it may be possible to form a salt (e.g., a hydrochloride or oxalate salt) which may have different solubility properties than the free base and the byproducts, facilitating purification by crystallization. However, one must be cautious as some salts can be unstable.[8]
By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their azaspiroheptanone syntheses, accelerating their research and development efforts.
References
-
(No author given). (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
(No author given). (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. [Link]
-
(No author given). (n.d.). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
(No author given). (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]
-
(No author given). (n.d.). Synthesis method of 6-oxo-2-azaspiro[7][7] heptane-2-carboxylic acid tert-butyl ester. Google Patents.
-
(No author given). (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
-
(No author given). (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]
-
(No author given). (n.d.). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PMC - NIH. [Link]
-
(No author given). (n.d.). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. ResearchGate. [Link]
-
(No author given). (n.d.). Epimerisation in Peptide Synthesis. ResearchGate. [Link]
-
(No author given). (n.d.). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]
-
(No author given). (n.d.). Grob fragmentation. Wikipedia. [Link]
-
(No author given). (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]
-
(No author given). (n.d.). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications (RSC Publishing). [Link]
-
(No author given). (2023, November 7). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. NIH. [Link]
-
(No author given). (n.d.). Epimerisation in Peptide Synthesis. PubMed. [Link]
-
(No author given). (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]
-
(No author given). (2023, July 12). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]
-
(No author given). (2011, November 23). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters - ACS Publications. [Link]
-
(No author given). (2022, October 17). Asymmetric Synthesis of Spiro[Azetidine-3,3'-Indoline]-2,2'-Diones via Copper(I). PubMed. [Link]
-
(No author given). (2023, July 12). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC - NIH. [Link]
-
(No author given). (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
(No author given). (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. RSquareL. [Link]
-
(No author given). (n.d.). Grob fragmentation. ResearchGate. [Link]
-
(No author given). (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]
Sources
- 1. Dimerization of a Reactive Azaacene Diradical: Synthesis of a Covalent Azaacene Cage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grob fragmentation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reductive Amination with 2-Azaspiro[3.3]heptan-6-one
Welcome to the technical support center for the reductive amination of 2-azaspiro[3.3]heptan-6-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently encountered challenges during this critical synthetic transformation. The unique spirocyclic and sterically hindered nature of 2-azaspiro[3.3]heptan-6-one presents specific considerations that will be explored in detail.
Troubleshooting Guide
This section addresses common problems observed during the reductive amination of 2-azaspiro[3.3]heptan-6-one, offering causative explanations and actionable solutions.
Problem 1: Low or No Conversion of the Starting Ketone
-
Question: I am observing a significant amount of unreacted 2-azaspiro[3.3]heptan-6-one in my reaction mixture, even after extended reaction times. What are the likely causes and how can I improve the conversion?
-
Answer: Low conversion is a frequent issue, often stemming from inefficient imine or iminium ion formation, which is the rate-limiting step in many reductive aminations. The steric hindrance around the carbonyl group of 2-azaspiro[3.3]heptan-6-one can impede the initial nucleophilic attack by the amine.
Causality & Solutions:
-
Inefficient Imine/Iminium Formation: The equilibrium between the ketone/amine and the imine/water may not favor the imine.
-
Actionable Advice:
-
pH Adjustment: The formation of the iminium ion is acid-catalyzed. The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate the reaction.[1][2][3] For ketone reactions, acetic acid is often beneficial, whereas it's not always necessary for more reactive aldehydes.[2][3] Be cautious, as a very low pH can protonate the amine, rendering it non-nucleophilic. A pH range of 5-7 is generally optimal.[1]
-
Water Removal: The formation of an imine from a ketone and an amine is a condensation reaction that produces water.[4] Removing this water can drive the equilibrium towards the imine product. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves, or by azeotropic removal of water with a suitable solvent like toluene.
-
Lewis Acid Catalysis: For less reactive substrates, the addition of a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) can activate the ketone towards nucleophilic attack.[5][6]
-
-
-
Insufficient Reaction Temperature: Low temperatures can slow down the rate of imine formation.
-
Actionable Advice: Gently heating the reaction mixture (e.g., to 40-50 °C) can often improve the rate of conversion.[7] However, be mindful of the stability of your reactants and the volatility of your solvent.
-
-
Choice of Reducing Agent: Some reducing agents may not be optimal for this specific transformation.
-
Actionable Advice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and mild reducing agent for sterically hindered ketones.[1][2][3][8] It is generally preferred over sodium cyanoborohydride (NaBH₃CN) due to its lower toxicity and the avoidance of cyanide-containing byproducts.[1][6]
-
-
Problem 2: Formation of Alcohol Byproduct
-
Question: My main impurity is the corresponding alcohol, 2-azaspiro[3.3]heptan-6-ol. Why is this happening and how can I suppress its formation?
-
Answer: The formation of the alcohol byproduct indicates that the reducing agent is reducing the starting ketone faster than it reduces the intermediate iminium ion.
Causality & Solutions:
-
Non-selective Reducing Agent: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and iminium ions.[4][5][6]
-
Actionable Advice:
-
Use a More Selective Reagent: Switch to a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2][3] This reagent is known to selectively reduce iminium ions in the presence of ketones.[1]
-
Two-Step Procedure: If you must use NaBH₄, a two-step (or indirect) reductive amination is recommended.[2][3][5] First, allow the imine to form completely by stirring the ketone and amine together, often with a dehydrating agent. Then, add the NaBH₄ to reduce the pre-formed imine.
-
-
-
Reaction Conditions Favoring Ketone Reduction: The reaction pH can influence the relative rates of reduction.
-
Actionable Advice: Maintain a slightly acidic pH (around 5-6). At this pH, the imine is readily protonated to the more electrophilic iminium ion, which is reduced much faster than the ketone.
-
-
Problem 3: Dialkylation of the Primary Amine
-
Question: When using a primary amine, I am observing the formation of a tertiary amine product resulting from the reaction of the desired secondary amine product with another molecule of the ketone. How can I prevent this overalkylation?
-
Answer: Dialkylation is a common side reaction when a primary amine is used in a one-pot reductive amination. The newly formed secondary amine can be more nucleophilic than the starting primary amine and can compete for the ketone.
Causality & Solutions:
-
Relative Reactivity: The product secondary amine can react with the remaining ketone to form a new iminium ion, which is then reduced to the tertiary amine.
-
Actionable Advice:
-
Stoichiometry Control: Use a slight excess of the primary amine to increase the probability of the ketone reacting with it rather than the secondary amine product.
-
Stepwise Procedure: The most reliable method to avoid dialkylation is a stepwise procedure.[2] First, form and isolate the imine. Then, reduce the purified imine in a separate step. This ensures that no excess ketone is present to react with the secondary amine product.
-
Slow Addition of Reducing Agent: In a one-pot procedure, slowly adding the reducing agent can help to minimize the concentration of the secondary amine product at any given time, thus reducing the chance of overalkylation.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for the reductive amination of 2-azaspiro[3.3]heptan-6-one?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, is generally the reagent of choice for the reductive amination of ketones, especially sterically hindered ones like 2-azaspiro[3.3]heptan-6-one.[1][2][3][8] Its advantages include:
-
High Selectivity: It selectively reduces the intermediate iminium ion over the starting ketone, minimizing alcohol byproduct formation.[1]
-
Mild Reaction Conditions: It is a gentle reducing agent that tolerates a wide range of functional groups.[2][3]
-
Lower Toxicity: It is a safer alternative to sodium cyanoborohydride (NaBH₃CN).[6][9]
| Reducing Agent | Selectivity for Iminium Ion | Common Solvents | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Excellent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[2][3][5] | Preferred for one-pot reactions with ketones. Can be moisture sensitive.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Good (pH dependent)[4] | Methanol (MeOH), Ethanol (EtOH)[5] | Highly toxic; requires careful handling and workup to avoid generation of HCN gas.[1][4][9] |
| Sodium Borohydride (NaBH₄) | Poor (reduces ketones)[4][5][6] | Methanol (MeOH), Ethanol (EtOH)[5] | Best used in a two-step procedure after imine formation is complete.[2][3][5] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Good | Methanol (MeOH), Ethanol (EtOH) | Can be a greener alternative, but the catalyst may be deactivated by the amine.[10] |
Q2: Which solvent is most suitable for this reaction?
A2: The choice of solvent depends on the reducing agent used.
-
For reactions with sodium triacetoxyborohydride (NaBH(OAc)₃) , chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are commonly preferred.[2][3][11] Tetrahydrofuran (THF) is also a viable option.[2][3] Protic solvents like methanol are generally not recommended as they can react with STAB.[5]
-
For reactions with sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) , protic solvents such as methanol (MeOH) are typically used.[5]
Recent literature also highlights a push towards more environmentally friendly solvents, and in some cases, ethyl acetate has been shown to be effective.[12]
Q3: How do I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. You should see the disappearance of the starting ketone and the appearance of the more polar amine product. Staining with ninhydrin can be helpful for visualizing amines if they are not UV-active. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q4: What is the typical workup and purification procedure for the resulting 2-azaspiro[3.3]heptan-6-amine derivative?
A4: A standard workup procedure involves:
-
Quenching the reaction: Carefully add water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining reducing agent and acid.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Purification is typically achieved by flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of your specific product.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is generally suitable for secondary amines or for primary amines where dialkylation is not a major concern.
-
Materials:
-
2-Azaspiro[3.3]heptan-6-one (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, 0.1-1.0 equiv)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-azaspiro[3.3]heptan-6-one and the amine.
-
Dissolve the reactants in DCE.
-
If desired, add glacial acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride in portions over 10-15 minutes. Note: The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This protocol is recommended when using primary amines to avoid dialkylation or when using NaBH₄ as the reductant.
-
Materials:
-
2-Azaspiro[3.3]heptan-6-one (1.0 equiv)
-
Primary Amine (1.0 equiv)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
-
Procedure:
-
Imine Formation:
-
Dissolve 2-azaspiro[3.3]heptan-6-one and the primary amine in methanol.
-
Stir the mixture at room temperature for 2-4 hours, or until imine formation is complete as monitored by TLC or NMR. The use of molecular sieves can facilitate this step.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions. Be cautious of hydrogen gas evolution.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (typically 1-3 hours).
-
Follow the workup and purification steps outlined in Protocol 1.
-
-
Visual Workflow and Decision Making
References
- Myers, A.
- Hamza, D., & Jones, M. J. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2002(11), 1852-1854.
- Organic Chemistry Resources Worldwide.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Gribble, G. W. (2000). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ChemInform, 31(39).
- Green Chemistry & Engineering Network. (n.d.).
- Wikipedia. (n.d.).
- Wang, C., et al. (2018). A remarkable solvent effect on reductive amination of ketones.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.).
- Hamza, D., & Jones, M. J. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
- BenchChem. (2025).
- Reddit. (2024).
- Organic Chemistry Portal. (n.d.).
- Reddit. (2023). Reductive amination difficulties - poor conversion. r/Chempros.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: 2-Azaspiro[3.3]heptan-6-one Trifluoroacetate
Welcome to the technical support center for 2-Azaspiro[3.3]heptan-6-one trifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this valuable spirocyclic building block. Our goal is to empower you with the knowledge to anticipate and resolve challenges in your experimental workflows.
Introduction: Understanding the Molecule
This compound is a unique scaffold featuring a strained spiro[3.3]heptane core, an azetidine ring, and a ketone functionality. The trifluoroacetate (TFA) salt form is common after synthesis, often resulting from the cleavage of a protecting group like a Boc group with trifluoroacetic acid. While the spirocyclic core is designed for metabolic stability and three-dimensionality in drug discovery, the combination of a strained ring system, a reactive ketone, and an acidic counter-ion can present handling and stability challenges. This guide will address these issues directly.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: Proper storage is critical to maintain the integrity of the compound. We recommend storing this compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) . For short-term storage, 2-8°C may be acceptable, but for long-term stability, the lower temperature is advised. The compound is potentially hygroscopic due to the TFA salt, so minimizing exposure to moisture is crucial.
Q2: Is this compound hygroscopic?
Q3: What solvents are recommended for dissolving this compound?
A: The solubility will depend on the intended application. For many organic reactions, anhydrous polar aprotic solvents such as dichloromethane (DCM), acetonitrile (MeCN), or N,N-dimethylformamide (DMF) are suitable. For reactions where the free base is desired, the compound can be dissolved in a suitable organic solvent and washed with a mild aqueous base to remove the TFA salt (see troubleshooting section for more details). Always use anhydrous solvents to prevent potential side reactions or degradation.
Q4: Can I use the TFA salt directly in my reaction, or do I need to convert it to the free base?
A: This is highly dependent on your specific reaction conditions.
-
Direct Use: If your subsequent reaction is tolerant of a mild acid (trifluoroacetic acid), you may be able to use the salt directly. For example, in some reductive amination protocols, the acidic conditions can be beneficial.
-
Conversion to Free Base: For many nucleophilic addition reactions or couplings that are base-sensitive, the presence of the acidic TFA counter-ion can be detrimental. In these cases, it is essential to neutralize the salt to generate the free secondary amine. This can be done in-situ or as a separate workup step.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
If you are experiencing poor or inconsistent yields, it could be due to several factors related to the stability of the starting material.
Potential Cause A: Degradation of the Starting Material
The combination of a strained azetidine ring and a ketone can be susceptible to degradation, especially in the presence of moisture or other nucleophiles.
-
Troubleshooting Steps:
-
Verify Purity: Before use, check the purity of your this compound by a suitable analytical method like LC-MS or ¹H NMR.
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Dry your glassware thoroughly.
-
Inert Atmosphere: Perform your reaction under an inert atmosphere (argon or nitrogen) to prevent side reactions with atmospheric moisture and oxygen.
-
Potential Cause B: Interference from the Trifluoroacetate Counter-ion
The acidic TFA counter-ion can interfere with base-sensitive reactions or protonate your reagents.
-
Troubleshooting Steps:
-
Neutralization: Convert the TFA salt to the free base before proceeding with your reaction. A common method is to dissolve the compound in an organic solvent like DCM or ethyl acetate and wash it with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) solution. Be cautious with stronger bases like sodium hydroxide (NaOH) as they may promote side reactions.
-
In-situ Neutralization: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to your reaction mixture to neutralize the TFA salt. You will need at least one equivalent of the base for neutralization, plus any additional base required for your reaction.
-
Issue 2: Difficulty Removing the Trifluoroacetate Counter-ion
Residual trifluoroacetic acid can be challenging to remove and may affect subsequent steps or the purity of your final compound.
-
Troubleshooting Protocol: TFA Removal
-
Aqueous Wash: As mentioned, washing a solution of your compound with a mild aqueous base is often effective. Repeat the wash several times and check the pH of the aqueous layer to ensure it is basic.
-
Basic Resin: For compounds that may have solubility issues with aqueous washes, using a basic ion-exchange resin can be a good alternative. Dissolve your compound in a suitable solvent (e.g., methanol or DCM), add the resin, stir for a period, and then filter off the resin.
-
Azeotropic Removal: For stubborn residual TFA, azeotropic distillation can be employed. Dissolve the compound in a solvent like toluene and evaporate the solvent under reduced pressure. Repeat this process several times.[1][2]
-
| Method | Advantages | Disadvantages |
| Aqueous Wash (e.g., NaHCO₃) | Simple, effective for many compounds. | May not be suitable for water-soluble compounds; can be slow. |
| Basic Ion-Exchange Resin | Good for water-soluble compounds; clean. | Can be more expensive; may require optimization of resin and conditions. |
| Azeotropic Removal (e.g., with Toluene) | Effective for removing trace amounts of acid. | May require elevated temperatures which could degrade sensitive compounds. |
Issue 3: Observation of Dimerization or Polymerization
The presence of both a nucleophilic amine (even as a salt) and an electrophilic ketone in the same molecule can potentially lead to self-condensation or polymerization under certain conditions.
-
Troubleshooting Steps:
-
Low Temperature: Perform your reactions at the lowest possible temperature that allows for a reasonable reaction rate.
-
Controlled Addition: If converting to the free base, consider generating it in-situ at a low temperature and then immediately adding your desired electrophile or nucleophile.
-
Dilution: Working at a higher dilution can disfavor intermolecular reactions like dimerization and polymerization.
-
Experimental Workflow Diagrams
Troubleshooting Workflow for Poor Reaction Performance
Caption: Troubleshooting workflow for experiments with this compound.
Potential Degradation Pathway
Caption: Potential degradation pathways for 2-Azaspiro[3.3]heptan-6-one.
References
- Vertex AI Search. (n.d.). 2-azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate.
- Kon, G. A. R. (1921). XCII.—The formation and stability of spiro-compounds. Part IV. Ketones derived from open-chain and cyclic glutaric acids. Journal of the Chemical Society, Transactions, 119, 810-826.
- Kon, G. A. R. (1921). XCII.—The formation and stability of spiro-compounds. Part IV. Ketones derived from open-chain and cyclic glutaric acids. Sci-Hub.
- Sigma-Aldrich. (n.d.). 2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoro acetate.
- Various Authors. (2016). How to remove TFA salt? ResearchGate.
- Tyler, J. L., Noble, A., & Aggarwal, V. K. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition, 60(22), 11824-11829.
- Organic Syntheses. (n.d.). Methyl Ester.
- Various Authors. (2017). How to purify an organic salt (acetate) from impurities. ResearchGate.
- Purdue e-Pubs. (n.d.). Trifluoroacetate release in synthesis and drug discovery.
- NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. (n.d.). 2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate.
- Various Authors. (2013). Boc Removals with TFA in Peptide Synthesis. Reddit.
- Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery.
- Tyler, J. L., Noble, A., & Aggarwal, V. K. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. ResearchGate.
Sources
Technical Support Center: NMR Analysis of 2-azaspiro[3..3]heptan-6-one
Welcome to the technical support center for the NMR analysis of 2-azaspiro[3.3]heptan-6-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of acquiring and interpreting NMR spectra for this unique spirocyclic ketone. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
Introduction: The Structural Complexity of 2-azaspiro[3.3]heptan-6-one
2-azaspiro[3.3]heptan-6-one is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure, which can serve as a piperidine bioisostere.[1] However, its strained dual four-membered ring system presents unique challenges in NMR spectroscopy. The fixed spatial arrangement of protons and the influence of the carbonyl group and the nitrogen heteroatom can lead to complex and sometimes non-intuitive spectra. This guide aims to demystify these complexities and provide clear, actionable solutions to common problems.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the expected NMR characteristics of 2-azaspiro[3.3]heptan-6-one.
Q1: What are the predicted ¹H and ¹³C NMR chemical shifts for 2-azaspiro[3.3]heptan-6-one?
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) | Notes |
| H1, H3 | ~3.8 - 4.2 | s | 4H | - | Protons on the azetidine ring adjacent to the nitrogen. Expected to be a singlet due to symmetry. |
| H5, H7 | ~2.8 - 3.2 | s | 4H | - | Protons on the cyclobutanone ring alpha to the carbonyl group. Expected to be a singlet due to symmetry. |
| NH | ~1.5 - 2.5 | br s | 1H | - | The N-H proton signal is often broad and its chemical shift is highly dependent on concentration and solvent. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C6 (C=O) | > 200 | The carbonyl carbon is highly deshielded.[8] |
| C1, C3 | ~50 - 55 | Carbons of the azetidine ring adjacent to the nitrogen. |
| C5, C7 | ~45 - 50 | Alpha-carbons of the cyclobutanone ring. |
| C4 (Spiro) | ~35 - 40 | The spirocyclic carbon atom. |
Q2: What is the recommended solvent for NMR analysis of 2-azaspiro[3.3]heptan-6-one?
Deuterated chloroform (CDCl₃) is a common and generally suitable solvent for small organic molecules like 2-azaspiro[3.3]heptan-6-one. However, if solubility is an issue or if peak overlap occurs, other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. Be aware that the chemical shifts of the N-H proton and, to a lesser extent, other protons can be significantly affected by the choice of solvent.[10]
Q3: How should I prepare my NMR sample?
For optimal results, follow these general sample preparation guidelines[11][12][13]:
-
Amount of sample: For a standard ¹H NMR spectrum, 5-25 mg of the compound is typically sufficient. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg may be necessary.
-
Solvent volume: Use approximately 0.6-0.7 mL of deuterated solvent in a standard 5 mm NMR tube.
-
Homogeneity: Ensure your sample is fully dissolved and free of any particulate matter, which can adversely affect the magnetic field homogeneity and lead to poor shimming and broadened peaks.
-
Internal Standard: While residual solvent peaks can often be used for referencing, for precise measurements, consider adding an internal standard like tetramethylsilane (TMS).[11][14]
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the NMR analysis of 2-azaspiro[3.3]heptan-6-one.
Problem 1: I see unexpected peaks in my ¹H NMR spectrum.
Unexpected signals in your spectrum can arise from several sources. The following workflow can help you identify the culprit.
Common Sources of Extraneous Peaks:
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, hexanes) are common contaminants. Consult a table of common NMR solvent impurities for their characteristic chemical shifts.[15][16][17]
-
Water: A broad peak, typically between 1.5 and 4.7 ppm depending on the solvent, is indicative of water.[10] To confirm, you can perform a D₂O shake, where the addition of a drop of D₂O will cause the water peak to disappear or significantly diminish.
-
Synthesis Byproducts: The synthesis of 2-azaspiro[3.3]heptan-6-one can involve several steps, each with the potential for side reactions.[18][19][20] Review your synthetic route to anticipate potential impurities. For example, incomplete cyclization or side reactions of starting materials could be a source.
-
Degradation Products: While the stability of 2-azaspiro[3.3]heptan-6-one is not extensively documented, strained ring systems can be susceptible to ring-opening reactions, especially under acidic or basic conditions.
Table of Common Residual Solvents and Their ¹H Chemical Shifts in CDCl₃
| Solvent | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl Ether | 3.48 (q), 1.21 (t) | q, t |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane | 1.25, 0.88 | m |
| Toluene | 7.27-7.17 (m), 2.34 (s) | m, s |
Data sourced from references[15][16][17]
Problem 2: The carbonyl carbon peak is missing or very weak in my ¹³C NMR spectrum.
The carbonyl carbon of a ketone typically appears at a chemical shift greater than 200 ppm.[8] Its absence or weakness in the ¹³C NMR spectrum can be attributed to a few factors:
-
Long Relaxation Time: Quaternary carbons, like the carbonyl carbon, often have long spin-lattice relaxation times (T₁). This can lead to saturation and a weak or unobservable signal, especially with rapid pulsing.
-
Solution: Increase the relaxation delay (d1) in your NMR acquisition parameters to allow for full relaxation of the carbonyl carbon between pulses.
-
-
Low Concentration: If your sample is too dilute, the signal for the carbonyl carbon may be lost in the noise.
-
Solution: Increase the concentration of your sample or increase the number of scans acquired.
-
Problem 3: The chemical shifts in my spectrum don't match the predicted values.
Minor deviations from the predicted chemical shifts are expected. However, significant differences could indicate a structural issue or an environmental effect.
-
Concentration and Solvent Effects: The chemical shift of the N-H proton is particularly sensitive to changes in concentration and the hydrogen-bonding capability of the solvent.
-
Incorrect Referencing: Ensure your spectrum is correctly referenced. The residual solvent peak (e.g., 7.26 ppm for CDCl₃) or an internal standard (e.g., TMS at 0 ppm) should be used as the reference point.[10]
-
N-Substitution: If the synthesis involved a protecting group (e.g., Boc), its incomplete removal will result in a different molecule with a significantly altered NMR spectrum. For instance, the presence of a tert-butyl group from a Boc protecting group would give a strong singlet around 1.4 ppm in the ¹H NMR spectrum.[2]
-
Salt Formation: If the compound was isolated as a salt (e.g., hydrochloride or trifluoroacetate), the protonation of the nitrogen will cause a downfield shift of the adjacent protons (H1 and H3).
By systematically working through these FAQs and troubleshooting guides, you will be better equipped to tackle the challenges of NMR analysis for 2-azaspiro[3.3]heptan-6-one and confidently interpret your spectral data.
References
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Emory University. Small molecule NMR sample preparation. NMR Blog. [Link]
- Kang, G., & Han, S. (2021). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′), piperidine (3b′) and catalysts 2a, 2, and 2b in d6-DMSO. Helvetica Chimica Acta.
-
University of Maryland. NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. [Link]
- Lichter, R. L., & Roberts, J. D. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural-abundance nitrogen-15 chemical shifts of aziridines and azetidines. The Journal of Organic Chemistry, 44(11), 1768-1771.
-
Scribd. NMR Sample Preparation Guide. [Link]
- Kananovich, D. G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
-
SpectraBase. Cyclobutanone - Optional[13C NMR] - Chemical Shifts. [Link]
- Organometallics, 35(5), 762-765.
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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Royal Society of Chemistry. Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. [Link]
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ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]
-
University of Wisconsin-Madison. Notes on NMR Solvents. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Hamza, D., & Ple, P. A. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, (12), 1937-1939.
- Journal of Magnetic Resonance, 2(2), 158-164.
-
Thermo Fisher Scientific. Product Specification. [Link]
-
ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
ACS Publications. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]
-
PubChem. 2-Azaspiro(3.3)heptane. [Link]
- The Journal of Organic Chemistry, 78(4), 1504-1507.
-
PubChem. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. [Link]
-
Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. [Link]
-
OpenOChem Learn. Ketones. [Link]
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Pharmaffiliates. tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
AWS. 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. [Link]
-
National Institutes of Health. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]
-
ResearchGate. Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. [Link]
-
Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[13][13] heptane-2-carboxylic acid tert-butyl ester.
- Magnetic Resonance in Chemistry, 15(7), 578-583.
-
Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
-
ResearchGate. Artifacts in 2D NOESY-NMR of two-compound mixtures?. [Link]
-
Reddit. 2D NMR - Artifacts in HBMC. [Link]
Sources
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- 4. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
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Technical Support Center: Synthesis of 2-Azaspiro[3.3]heptan-6-one
Welcome to the technical support center for the synthesis of 2-azaspiro[3.3]heptan-6-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and obtain high-purity material.
Introduction to the Synthesis of 2-Azaspiro[3.3]heptan-6-one
2-Azaspiro[3.3]heptan-6-one is a key building block in medicinal chemistry, often used as a bioisostere for piperidine to enhance physicochemical properties such as aqueous solubility and metabolic stability. Its rigid, three-dimensional structure provides unique vectors for substituent placement in drug design.[1][2]
The synthesis of this spirocycle, particularly the N-Boc protected intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, has been approached through several scalable routes. This guide will focus on troubleshooting two of the most common synthetic strategies: a linear synthesis involving cyclobutane formation followed by azetidine ring closure, and a more convergent approach utilizing a [2+2] cycloaddition.
Troubleshooting and FAQs
Route 1: Stepwise Construction of the Spirocycle
This route typically involves the formation of a functionalized cyclobutane, followed by the construction of the azetidine ring.
Q1: I am experiencing low yields in the initial cyclobutane formation step. What are the common causes?
A1: Low yields in the formation of the cyclobutane ring, for instance, from the condensation of a 1,3-dihalopropane derivative with a malonic ester equivalent, can often be attributed to several factors:
-
Base Selection: The choice of base is critical. While potassium carbonate is commonly used, its reactivity can be influenced by particle size and the presence of water. For challenging substrates, stronger bases like sodium hydride or potassium tert-butoxide in an anhydrous aprotic solvent (e.g., THF, DMF) may be more effective. However, these stronger bases can also promote side reactions if not used under carefully controlled temperature conditions.
-
Reaction Concentration: Intramolecular cyclizations are generally favored at high dilution to minimize intermolecular polymerization. If you are observing the formation of oligomeric or polymeric byproducts, try reducing the concentration of your starting materials.
-
Leaving Group Ability: The nature of the leaving group on the 1,3-dielectrophile is important. Bromides are typically a good balance of reactivity and stability. Iodides are more reactive but can be less stable, while chlorides may require more forcing conditions.
Q2: During the formation of the azetidine ring, I am observing the formation of a significant amount of a byproduct that appears to be an elimination product. How can I mitigate this?
A2: The formation of an elimination product, such as a 3-methylene azetidine, is a known side reaction, particularly when attempting to form a second four-membered ring.[3] This is often a result of a Grob-type fragmentation. To minimize this:
-
Choice of Base and Solvent: Using a bulky, non-nucleophilic base like potassium tert-butoxide in a polar aprotic solvent such as THF can favor the desired intramolecular cyclization over elimination.[3]
-
Temperature Control: Running the reaction at lower temperatures can help to suppress the fragmentation pathway, which often has a higher activation energy than the desired cyclization.
-
Protecting Group Strategy: The choice of nitrogen protecting group can influence the propensity for elimination. Electron-withdrawing groups can sometimes favor this side reaction under certain basic conditions.
Route 2: [2+2] Cycloaddition Approach
A more convergent and often higher-yielding approach involves the [2+2] cycloaddition of dichloroketene with an N-protected 3-methyleneazetidine, followed by dechlorination.[2][4]
Q3: My [2+2] cycloaddition of dichloroketene is giving a low yield of the desired dichlorocyclobutanone adduct. What are the critical parameters to control?
A3: The [2+2] cycloaddition with in situ generated dichloroketene is a powerful but sensitive reaction. Key parameters include:
-
Generation of Dichloroketene: Dichloroketene is typically generated in situ from dichloroacetyl chloride with a tertiary amine base (like triethylamine) or from trichloroacetyl chloride with activated zinc.[2] The slow addition of the ketene precursor to the reaction mixture containing the olefin is crucial to keep the concentration of the highly reactive and unstable ketene low, minimizing its dimerization or polymerization.
-
Solvent Choice: The reaction is often performed in non-polar, aprotic solvents like hexanes, pentane, or diethyl ether to minimize side reactions of the ketene.
-
Temperature: These cycloadditions are often run at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the ketene.
-
Purity of Reactants: The 3-methyleneazetidine starting material should be of high purity, as impurities can interfere with the cycloaddition.
Q4: The dechlorination of the dichlorocyclobutanone intermediate is not going to completion or is giving a complex mixture of products. What can I do?
A4: The reductive dechlorination is a critical step to afford the final ketone.
-
Reducing Agent: Activated zinc powder in the presence of a proton source like acetic acid is a standard and effective method for this transformation.[4] The activation of zinc (e.g., with dilute HCl) is important for its reactivity.
-
Reaction Time and Temperature: These reactions can sometimes be sluggish. Monitoring the reaction by TLC or LC-MS is important to determine the optimal reaction time. Gentle heating may be required, but excessive heat can lead to decomposition.
-
Work-up Procedure: Careful work-up to remove zinc salts is necessary. This often involves filtration through a pad of celite and aqueous washes.
General Questions
Q5: I have successfully synthesized N-Boc-2-azaspiro[3.3]heptan-6-one. What are the recommended conditions for Boc deprotection?
A5: The Boc group is typically removed under acidic conditions.
-
Standard Conditions: Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent (e.g., 1,4-dioxane, methanol, or ethyl acetate) at room temperature is effective.[5]
-
Potential Side Reactions: A significant concern during Boc deprotection is the formation of the tert-butyl cation, which can alkylate nucleophilic sites on your molecule or lead to the formation of potentially genotoxic impurities.[6] The use of scavengers, such as triethylsilane or anisole, can help to mitigate these side reactions.
-
Isolation of the Free Amine: The free 2-azaspiro[3.3]heptan-6-one can be unstable as a free base. It is often preferable to isolate it as a stable salt, such as the hydrochloride or oxalate salt.[7] This can improve its shelf-life and handling properties.
Q6: I am having difficulty purifying the final 2-azaspiro[3.3]heptan-6-one. Do you have any suggestions?
A6: The purification of small, polar, and sometimes volatile spirocyclic ketones can be challenging.
-
Chromatography: If silica gel chromatography is used, a polar solvent system (e.g., DCM/methanol with a small amount of ammonium hydroxide for the free base) is often required. Care should be taken as the compound can be somewhat volatile.
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification. For the N-Boc protected intermediate, recrystallization from a solvent system like ethyl acetate/heptane can yield high-purity material.[2] The salt forms of the deprotected product are often crystalline and can be purified by recrystallization.
-
Distillation: For some derivatives, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities.[8]
Experimental Protocols and Data
Yield Comparison of Synthetic Routes
| Route | Key Steps | Reported Overall Yield | Scalability | Reference |
| Route 1 | Cyclobutane formation -> Azetidine formation | ~16% over 4 steps (for a related analog) | Demonstrated | [4] |
| Route 2 | [2+2] Cycloaddition -> Dechlorination | 21% over 3 steps | Demonstrated on 100g scale | [2][4] |
| Alternative Route | Multi-step synthesis via nosyl protection | 41% | Potentially scalable | [9] |
Protocol for [2+2] Cycloaddition and Dechlorination
This protocol is adapted from the work of Meyers et al. and represents a scalable and efficient synthesis of N-Boc-2-azaspiro[3.3]heptan-6-one.[4]
Step 1: [2+2] Cycloaddition
-
To a solution of N-Boc-3-methyleneazetidine in an anhydrous, non-polar solvent (e.g., pentane) at 0 °C, add triethylamine (2.0 eq.).
-
Slowly add a solution of dichloroacetyl chloride (1.5 eq.) in the same solvent to the reaction mixture over several hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure to obtain the crude dichlorocyclobutanone adduct.
Step 2: Reductive Dechlorination
-
Dissolve the crude dichlorocyclobutanone adduct in acetic acid.
-
Add activated zinc powder (excess) portion-wise, monitoring the internal temperature.
-
Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Carefully neutralize the filtrate with an aqueous base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization to afford pure N-Boc-2-azaspiro[3.3]heptan-6-one.
Diagrams
Troubleshooting Workflow for Low Yield in [2+2] Cycloaddition
Caption: Decision tree for troubleshooting low yields in the dichloroketene cycloaddition step.
Synthetic Pathways to 2-Azaspiro[3.3]heptan-6-one
Caption: Overview of the main synthetic strategies for 2-azaspiro[3.3]heptan-6-one.
References
-
Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523–3525. Available from: [Link]
-
Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ACS Publications. Available from: [Link]
-
Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available from: [Link]
-
CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester. Google Patents. Available from:
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available from: [Link]
- Ghosez, L., et al. (1971). Cycloadditions of dichloroketene to olefins and dienes. Tetrahedron, 27(24), 615-633.
-
Jo, W., et al. (2024). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. ChemRxiv. Available from: [Link]
-
Grygorenko, O. O., et al. (2021). Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 9(1), 1-10. Available from: [Link]
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- 5. Amine Protection / Deprotection [fishersci.co.uk]
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- 7. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BOC deprotection [hi.bzchemicals.com]
- 9. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
"removal of byproducts in azaspiroheptane synthesis"
A Guide to Byproduct Removal and Purification
Welcome to the technical support center for azaspiroheptane synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to address common purification challenges. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive laboratory experience to help you navigate the complexities of isolating your target azaspiroheptane compounds.
Introduction: The Purification Challenge
Azaspiroheptanes are valuable three-dimensional scaffolds in modern drug discovery, prized for their unique conformational properties.[1][2] However, their synthesis, often involving multi-step sequences with reactive intermediates like β-lactams, can generate a variety of byproducts.[3] The inherent basicity of the azaspiroheptane nitrogen atom is a key physicochemical handle that can be exploited for purification, but it can also lead to challenges such as peak tailing in chromatography. This guide provides a logical framework for diagnosing purification issues and implementing effective removal strategies.
Frequently Asked Questions (FAQs)
Q1: My final azaspiroheptane product is impure after the initial workup. What is a general purification strategy?
A general and highly effective strategy leverages the basicity of the azaspiroheptane nitrogen. An acid-base extraction is the recommended first step to separate your basic product from non-basic organic impurities.[4][5] After extraction and neutralization, the product can be further purified from closely related basic impurities using flash column chromatography or recrystallization as a salt (e.g., hydrochloride).[1][6]
A typical workflow is outlined below:
Caption: General purification workflow for azaspiroheptane synthesis.
Q2: I'm observing a significant byproduct with a polarity very similar to my desired azaspiroheptane. How can I improve separation?
When an impurity has similar polarity, standard purification techniques can be challenging. First, identify the impurity if possible. If it is non-basic, an acid-base extraction should remove it. If it is a structurally related amine (e.g., a diastereomer or a ring-opened byproduct), you will need to optimize your final purification step.
-
For Flash Chromatography: The addition of a small amount of a competing amine, like triethylamine (0.1-1%), to the mobile phase can significantly improve peak shape and resolution by neutralizing the acidic silanols on the silica surface that cause peak tailing with basic compounds.[7]
-
For Recrystallization: Converting the free base to a salt (e.g., hydrochloride or fumarate) can alter its crystal packing and solubility properties, potentially allowing for selective crystallization away from the impurity.[8] Experimenting with various solvent systems is crucial.
Q3: My NMR spectrum shows unreacted starting materials. What is the most efficient way to remove them?
This depends on the nature of the starting material.
-
Non-basic starting materials: These are typically easy to remove. An acid-base extraction is highly effective. By washing the crude organic solution with aqueous acid (e.g., 1M HCl), your basic azaspiroheptane product will move into the aqueous layer as a salt, while the unreacted non-basic starting materials remain in the organic layer, which can then be discarded.[9]
-
Basic starting materials: If the starting material is also an amine, separation is more complex and will rely on differences in pKa or polarity. In this case, flash chromatography is the most common solution.
Q4: The reduction of my spirocyclic β-lactam intermediate is not clean. What are the likely side products and how do I avoid them?
A common side reaction during the reduction of the β-lactam intermediate is the cleavage of the four-membered ring, leading to an amino alcohol byproduct. Experience reported in the literature shows that the choice of reducing agent is critical to prevent this. While powerful reagents like LiAlH₄ might seem effective, they have been shown to cause significant ring-opening.[3]
The recommended solution is to use alane (AlH₃), which has been demonstrated to reduce the β-lactam to the desired azaspiroheptane with excellent yield and minimal ring-cleavage byproducts. [3] If these byproducts do form, their separation relies on chromatography, as the presence of the hydroxyl group typically imparts a higher polarity than the desired product.
Troubleshooting Guides
Guide 1: Removal of Non-Basic Impurities via Acid-Base Extraction
This technique is the cornerstone of purifying basic azaspiroheptanes from neutral or acidic byproducts, unreacted reagents (e.g., Boc₂O), or non-amine starting materials.
-
The Principle: The lone pair on the azaspiroheptane nitrogen is basic and will be protonated by an acid. The resulting ammonium salt is ionic and therefore highly soluble in water, while neutral organic impurities are not.[4] This allows for a clean separation between aqueous and organic phases.
-
Common Issues & Solutions:
-
Problem: An emulsion forms at the aqueous-organic interface.
-
Cause: High concentration of compounds or insufficient solvent.
-
Solution: Add more of both the organic solvent and aqueous acid to dilute the mixture. In stubborn cases, adding brine (saturated aq. NaCl) can help break the emulsion.
-
-
Problem: The product does not fully move into the aqueous layer.
-
Cause: Insufficient acid or a highly lipophilic product.
-
Solution: Ensure a molar excess of acid is used. Perform multiple extractions with the aqueous acid solution (e.g., 3 separate washes) as this is more efficient than a single large-volume wash.[4]
-
-
Guide 2: Separating Azaspiroheptane from Structurally Similar Byproducts
This is a common challenge when dealing with byproducts like diastereomers or the ring-opened amino alcohols mentioned in the FAQs.
-
The Principle: These methods rely on subtle differences in the physical properties of the desired product and the impurity. Chromatography separates based on differential partitioning between a stationary and mobile phase, while recrystallization separates based on differences in solubility and crystal lattice incorporation.[10]
-
Method Selection Decision Tree:
Caption: Decision tree for selecting a secondary purification method.
Guide 3: Managing Impurities from Protecting Group Cleavage
The tert-butyloxycarbonyl (Boc) group is frequently used to protect the azaspiroheptane nitrogen during synthesis.[6][11] Its removal, typically with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane, can generate byproducts.
-
The Principle: Acid-catalyzed deprotection generates the desired amine salt, but also gaseous isobutylene, which can be trapped by solvent or react to form t-butyl-containing adducts.[11]
-
Common Issues & Solutions:
-
Problem: Residual t-butylated byproducts are observed.
-
Cause: The t-butyl carbocation generated during deprotection is trapped by an aromatic ring or other nucleophilic species in the reaction.
-
Solution: Add a scavenger, such as anisole or thioanisole, to the deprotection reaction. These molecules are designed to trap the t-butyl carbocation and prevent it from reacting with your product.[11]
-
-
Problem: The final product is an oil instead of a solid salt.
-
Cause: Residual acid (e.g., TFA) or incomplete solvent removal.
-
Solution: After deprotection and concentration, co-evaporate the residue with a high-boiling solvent like toluene to azeotropically remove residual acid. To obtain a solid hydrochloride salt, dissolve the free base in a solvent like diethyl ether or ethyl acetate and add a stoichiometric amount of HCl solution (e.g., 2M in Et₂O) to precipitate the solid salt, which can then be collected by filtration.
-
-
Data & Protocols
Table 1: Typical Flash Chromatography Conditions for Azaspiroheptane Purification
| Parameter | Recommendation | Rationale & Expert Tips |
| Stationary Phase | Silica Gel (Standard Grade) | Most common and cost-effective choice for separating compounds with different polarities. |
| Mobile Phase (Eluent) | Dichloromethane / Methanol (DCM/MeOH) or Ethyl Acetate / Heptane (EtOAc/Heptane) | Start with a low polarity mixture and gradually increase the polar component (MeOH or EtOAc). A typical gradient might run from 0% to 15% MeOH in DCM. |
| Mobile Phase Additive | 0.1% - 1% Triethylamine (TEA) or Ammonium Hydroxide | CRITICAL: Basic amines interact strongly with acidic silanol groups on silica, causing significant peak tailing and poor separation. Adding a competing base like TEA neutralizes these sites, resulting in sharper peaks and improved resolution.[7] Always add the same percentage of additive to both the weak and strong eluent. |
| Sample Loading | Dry Loading | For best resolution, pre-adsorb the crude product onto a small amount of silica gel or Celite®, evaporate the solvent, and load the resulting dry powder onto the top of the column. This leads to a much sharper starting band compared to liquid injection. |
Table 2: Solvent Selection Guide for Recrystallization of Azaspiroheptane Salts
Recrystallization is a powerful technique for achieving high purity, especially for crystalline salts.[12] The goal is to find a solvent or solvent system where the salt is soluble when hot but sparingly soluble when cold.[10]
| Solvent System (Primary / Anti-solvent) | Compound Polarity | Comments & Best Practices |
| Isopropanol (IPA) / Heptane | Medium | A very common and effective system. Dissolve the salt in a minimal amount of hot IPA, then slowly add heptane until the solution becomes cloudy (the cloud point). Add a drop more IPA to clarify, then allow to cool slowly. |
| Ethanol (EtOH) / Ethyl Acetate (EtOAc) | Medium to High | Similar to IPA/Heptane. Good for slightly more polar compounds. |
| Methanol (MeOH) / Diethyl Ether (Et₂O) | High | Effective for highly polar salts. Be cautious with diethyl ether due to its high volatility and flammability. |
| Water / Acetone | Very High | Use for highly water-soluble salts like hydrochlorides. Dissolve in minimal hot water and add acetone as the anti-solvent. |
Protocol 1: Step-by-Step Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. The top layer will be organic or aqueous depending on the solvent's density relative to water. Drain the aqueous layer (which now contains your protonated product) into a clean flask.[5]
-
Re-extraction: Add a fresh portion of 1M HCl to the organic layer in the funnel and repeat the extraction. Combine this second aqueous extract with the first. This ensures complete transfer of the product.
-
Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of organic solvent to remove any residual neutral impurities.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the solution is basic (pH > 10, check with pH paper). This neutralizes the ammonium salt back to the free amine.
-
Product Extraction: Extract the now-basic aqueous layer two or three times with fresh portions of your organic solvent. Your deprotonated product will now move back into the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified azaspiroheptane free base.
References
-
Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Bioxalomycins. Chemical Reviews, 102(5), 1669–1730. [Link]
-
Grygorenko, O. O., et al. (2020). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Angewandte Chemie International Edition, 59(1), 191-196. [Link]
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-38. [Link]
-
Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(48), e202311583. [Link]
-
Kirichok, A. A., et al. (2023). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]
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Mykhailiuk, P. K. (2023). Synthesis of substituted 1‐azaspiro[3.3]heptanes. ResearchGate. [Link]
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Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
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ResearchGate. (n.d.). Flow sheet of primary purification and pre-chromatography preparation. ResearchGate. [Link]
-
EVATHERM. (n.d.). recrystallization process for the upgrading of rock- and solar salts. EVATHERM. [Link]
-
Wikipedia. (2023). Acid–base extraction. Wikipedia. [Link]
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
-
Lennie, A. R. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. National Center for Biotechnology Information. [Link]
-
Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Waters Corporation. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Black, S. N. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]
-
University of Pennsylvania. (n.d.). Protecting Groups. University of Pennsylvania. [Link]
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Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals. [Link]
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Frontier, A. (2026). Workup: Amines. University of Rochester. [Link]
-
Gases Grit. (2024). Protecting Groups And Their Essential Role In Peptide API Synthesis. Gases Grit. [Link]
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Technical Support Center: Crystallization of Spirocyclic Ketones
Welcome to the technical support center for the crystallization of spirocyclic ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-quality crystalline material for this unique class of molecules. Spirocyclic ketones, with their inherent rigidity and three-dimensional structure, often present unique crystallization challenges compared to more flexible or planar aromatic systems.[1]
This resource provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My spirocyclic ketone won't crystallize at all. What are the first steps I should take?
A1: When a compound fails to crystallize, the solution is likely not supersaturated, or the energy barrier for nucleation is too high. Here is a systematic approach to induce crystallization:
-
Induce Nucleation by Scratching: The simplest method is to scratch the inside of the flask at the meniscus with a glass stirring rod.[2] The sound of the scratching should be audible.[3] This action creates microscopic scratches on the glass surface, providing high-energy sites that can act as points for nucleation.[4]
-
Introduce a Seed Crystal: If you have a small amount of the solid material (even if impure), add a tiny speck to the cooled solution.[2][3] A seed crystal serves as a pre-formed template, bypassing the initial energy barrier for nucleation and promoting crystal growth.[5]
-
Concentrate the Solution: It's possible that too much solvent was used, keeping your compound fully dissolved even at lower temperatures.[3][6] Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25-50%) and then allow it to cool again.[6]
-
Drastic Cooling: If slow cooling fails, try using a lower temperature bath. An ice-salt bath can achieve temperatures significantly below 0 °C, which may be necessary to induce precipitation for highly soluble compounds.[3]
If these initial steps fail, a more systematic re-evaluation of your crystallization strategy, starting with solvent selection, is necessary.
Q2: How do I select an appropriate solvent system for my spirocyclic ketone?
A2: Solvent selection is the most critical factor in a successful crystallization.[5][7] The ideal solvent will dissolve the spirocyclic ketone when hot but have low solubility when cold.[5]
Key Principles for Solvent Selection:
-
Solubility Profile: The solubility of your compound should have a steep slope with respect to temperature in the chosen solvent. This allows for high recovery upon cooling.[7][8]
-
"Like Dissolves Like" (with a caveat): A good starting point is to test solvents with similar polarity to your compound. For ketones, solvents like acetone or ethyl acetate might be good solubilizers.[9] However, for crystallization, you often need a solvent in which the compound is only sparingly soluble at room temperature.
-
Mixed Solvent Systems: This is a powerful technique when a single solvent is not ideal. Dissolve your spirocyclic ketone in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes faintly cloudy (the saturation point). Gently heat to redissolve the solid and then allow it to cool slowly.[9] The slow change in solvent composition helps to gently coax the molecules out of solution and into a crystal lattice.
Workflow for Solvent Screening:
Caption: Decision workflow for selecting a crystallization solvent.
Common Solvent Combinations for Ketones:
| Good Solvent | Anti-Solvent | Polarity Mismatch | Notes |
| Acetone | Hexanes | High | A common and effective combination.[9] |
| Ethyl Acetate | Heptane | High | Good for moderately polar ketones. |
| Dichloromethane | Pentane | High | Use with caution due to high volatility.[4] |
| Tetrahydrofuran (THF) | Hexanes | High | Another reliable general-purpose mixture.[9] |
| Ethanol | Water | High | Effective for more polar spirocycles capable of H-bonding. |
Q3: My spirocyclic ketone is "oiling out" instead of forming crystals. What causes this and how can I fix it?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[6] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your solid.[6] The resulting oil is often an impure amorphous state, which defeats the purpose of crystallization.[10]
Troubleshooting Strategies for Oiling Out:
-
Lower the Saturation Temperature: The most common cause is that the solution is too concentrated, causing the compound to precipitate too quickly at a high temperature. Re-heat the solution to dissolve the oil, add a small amount of additional solvent (the "good" solvent in a mixed system), and allow it to cool more slowly.[6] This ensures that supersaturation is reached at a lower temperature.
-
Change the Solvent System: The choice of solvent can influence the melting point depression of your compound. Try a solvent with a lower boiling point.
-
Slower Cooling Rate: Rapid cooling can lead to oiling out. Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to slow down the cooling process. A slower approach gives molecules more time to orient themselves into a crystal lattice.[5]
-
Seed the Solution: Before the solution cools to the temperature where oiling occurs, add a seed crystal. This can encourage crystallization to begin before the oiling-out point is reached.
Troubleshooting Guide: Specific Experimental Issues
Scenario 1: The crystallization is happening too quickly, resulting in fine needles or powder.
-
Causality: Rapid crystal formation traps impurities and solvent within the lattice, leading to poor purity and difficulty in handling.[5][6] This is often caused by excessive supersaturation, achieved through either too rapid cooling or using a solvent in which the compound is nearly insoluble at the high temperature.
-
Protocol:
-
Re-heat the flask to dissolve the solid completely.
-
Add 10-20% more solvent to the solution. This slightly increases the solubility at all temperatures, meaning the solution will need to cool more before reaching saturation, thereby slowing down the crystal growth process.[6]
-
Ensure the cooling process is slow. If cooling in air is too fast, insulate the flask or use a controlled cooling bath. An ideal crystallization should show initial crystal formation after 5-10 minutes, with growth continuing over 20-60 minutes.[6]
-
Scenario 2: The crystallization yields are very low (<50%).
-
Causality: A low yield typically indicates that a significant amount of the compound remains dissolved in the mother liquor after cooling.[6] This can be due to using too much solvent or not cooling the solution to a low enough temperature.
-
Protocol:
-
Test the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. A large amount of solid residue indicates significant product loss.[6]
-
Reduce Solvent Volume: If product remains, return the mother liquor to a flask and boil off a portion of the solvent. Allow this concentrated solution to cool again to recover a second crop of crystals. Note that second-crop crystals may be less pure.
-
Optimize Cooling: Ensure you are cooling the solution for an adequate amount of time at the lowest practical temperature. For many organic solvents, placing the flask in an ice bath for 20-30 minutes after initial cooling to room temperature can significantly improve yield.
-
Scenario 3: The crystals are large but appear opaque or are heavily aggregated.
-
Causality: Opaque or aggregated crystals often indicate solvent inclusion or the presence of multiple crystal forms (polymorphism). The complex 3D shape of spirocyclic ketones can lead to complex packing arrangements, sometimes trapping solvent molecules within the growing crystal lattice.[4][11] Aggregation occurs when individual crystals stick together, which can also trap impure mother liquor.[12]
-
Protocol:
-
Slower Agitation/Stirring: If using agitation, reduce the rate. Vigorous stirring can sometimes lead to secondary nucleation and aggregation.[12] For many small-scale crystallizations, quiescent (undisturbed) cooling is preferred.
-
Vapor Diffusion: For obtaining high-quality, single crystals suitable for X-ray diffraction, vapor diffusion is an excellent but slower method.[4][13] Dissolve your compound in a small amount of a less volatile "good" solvent in an open inner vial. Place this inside a larger, sealed vial containing a more volatile "anti-solvent." The anti-solvent vapor slowly diffuses into the inner vial, gradually reducing the solubility and promoting slow, well-ordered crystal growth.[13]
-
Vapor Diffusion Setup:
Caption: Diagram of a vapor diffusion crystallization setup.
References
-
Nichols, L. (2025). 3.5: Inducing Recrystallization. Chemistry LibreTexts. [Link]
-
Sathee, J. Chemistry Crystallization. [Link]
-
Boyle, P. D. Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, North Carolina State University. [Link]
- Myerson, A. S. (Ed.). (2002).
-
ChemEd Xchange. (2022). Inducing Crystallization by Nucleation. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Sommer, R. D. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section C: Structural Chemistry. [Link]
-
Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. [Link]
-
Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm. [Link]
-
Boyle, P. D. (2022). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]
-
Technobis Crystallization Systems. Nucleation rate and induction time. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design. [Link]
-
Dinger, M. (2015). Crystal Growing Tips. University of Florida, Center for X-ray Crystallography. [Link]
-
ResearchGate. (2025). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. [Link]
-
SPT Labtech. Chemical crystallization. [Link]
-
APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
-
APC Ltd. (2020). How to Select the Best Solvent for Crystallization?. YouTube. [Link]
-
Kougoulos, E., et al. (2025). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. [Link]
-
Foley, D. J., et al. (2021). Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie. [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide: 2-Azaspiro[3.3]heptan-6-one Trifluoroacetate vs. Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of Salt Selection in Drug Discovery
In the intricate landscape of medicinal chemistry, the active pharmaceutical ingredient (API) is but one piece of the puzzle. The selection of a salt form, a seemingly minor decision, can profoundly impact a compound's journey from a laboratory curiosity to a viable therapeutic agent. The 2-azaspiro[3.3]heptane scaffold has emerged as a valuable motif in drug discovery, prized for its three-dimensional structure and its role as a bioisostere for piperidine.[1][2][3] As researchers increasingly incorporate this scaffold, the question of the optimal salt form for its derivatives, such as 2-Azaspiro[3.3]heptan-6-one, becomes paramount.
This guide provides an in-depth, objective comparison of the trifluoroacetate (TFA) and hydrochloride (HCl) salts of 2-Azaspiro[3.3]heptan-6-one. While direct comparative experimental data for this specific molecule is not extensively published, this guide synthesizes established principles of salt science, data from analogous structures, and practical field insights to empower researchers to make informed decisions. We will delve into the nuanced differences in their physicochemical properties, synthetic accessibility, and implications for biological evaluation and downstream development.
I. Physicochemical Properties: A Tale of Two Counter-Ions
The choice of a counter-ion, be it trifluoroacetate or chloride, fundamentally alters the solid-state properties of the parent molecule. These alterations have significant downstream consequences for handling, formulation, and bioavailability.
Table 1: Projected Physicochemical Properties of 2-Azaspiro[3.3]heptan-6-one Salts
| Property | Trifluoroacetate (TFA) Salt | Hydrochloride (HCl) Salt | Rationale & Implications for Researchers |
| Molecular Weight | Higher | Lower | A higher molecular weight for the TFA salt will impact dose calculations and may influence crystal packing. |
| Aqueous Solubility | Likely lower to moderate | Likely moderate to high | The smaller, more hydrophilic chloride ion generally imparts greater aqueous solubility than the more hydrophobic trifluoroacetate ion.[5] This is a critical factor for in vitro assays and developing parenteral formulations. |
| Solubility in Organic Solvents | Generally higher | Generally lower | The lipophilic nature of the trifluoromethyl group in the TFA salt often enhances solubility in organic solvents, which can be advantageous during synthesis and purification. |
| Hygroscopicity | Potentially lower | Potentially higher | While variable, hydrochloride salts of amines can be more hygroscopic than their TFA counterparts. Low hygroscopicity is a desirable trait for solid dosage form stability and ease of handling.[4] |
| Melting Point | Typically lower | Typically higher | HCl salts often form more stable crystal lattices, leading to higher melting points. A higher melting point is generally indicative of greater physical stability.[6] |
| Physical Stability | Generally considered less stable | Generally considered more stable | The higher lattice energy of many HCl salts contributes to greater physical stability, making them more suitable for long-term storage and formulation into solid dosage forms. |
| Acidity of Conjugate Acid (pKa) | Stronger acid (TFA, pKa ~0.5) | Weaker acid (HCl, pKa ~ -7) | The pKa of the counter-ion influences the pH of the salt in solution and can affect the stability of the API. |
II. Synthesis and Salt Formation: Practical Considerations
The synthesis of 2-Azaspiro[3.3]heptan-6-one, followed by the formation of its trifluoroacetate and hydrochloride salts, involves distinct yet straightforward chemical transformations. The choice of the synthetic route for the salt can be influenced by the preceding purification steps of the free base.
Workflow for Synthesis and Salt Formation
Caption: General workflow for the synthesis of 2-Azaspiro[3.3]heptan-6-one salts.
Experimental Protocol: Trifluoroacetate Salt Formation
-
Rationale: This protocol is often employed when the free base is purified using reversed-phase HPLC with TFA in the mobile phase. The salt is often obtained directly after lyophilization. For deliberate salt formation, the following procedure is standard.
-
Procedure:
-
Dissolve 1.0 equivalent of purified 2-Azaspiro[3.3]heptan-6-one free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.0 equivalent of trifluoroacetic acid dropwise with stirring.
-
Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure to yield the trifluoroacetate salt. The product can be further purified by recrystallization if necessary.
-
Experimental Protocol: Hydrochloride Salt Formation
-
Rationale: This is a common method for preparing a physically robust salt for further development. The use of a pre-made solution of HCl in an organic solvent prevents the introduction of water.
-
Procedure:
-
Dissolve 1.0 equivalent of purified 2-Azaspiro[3.3]heptan-6-one free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Cool the solution to 0 °C.
-
Slowly add 1.0 to 1.1 equivalents of a standardized solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise with stirring.
-
A precipitate of the hydrochloride salt will typically form immediately.
-
Stir the resulting slurry at 0 °C for 1 hour.
-
Collect the solid by filtration, wash thoroughly with the cold anhydrous solvent, and dry under vacuum to constant weight.
-
III. Implications for Biological Assays and Drug Development
The choice between a TFA and HCl salt extends beyond the chemistry bench and has significant ramifications for biological testing and long-term development strategy.
Biological Assay Compatibility
Residual trifluoroacetic acid in a sample can interfere with biological assays.[5][7] Studies have shown that TFA can inhibit the proliferation of certain cell lines, an effect not typically observed with HCl.[8] This can lead to false negatives or a misinterpretation of a compound's intrinsic potency and cytotoxicity.
-
Recommendation: For cellular assays, it is highly advisable to either use the hydrochloride salt or perform a salt exchange to remove the trifluoroacetate counter-ion. This ensures that the observed biological activity is attributable to the compound itself and not an artifact of the counter-ion.
Regulatory and Developmental Landscape
From a regulatory perspective, hydrochloride salts are generally viewed more favorably than trifluoroacetate salts for therapeutic candidates.[8] The majority of marketed small-molecule amine drugs are formulated as hydrochloride salts. This is due to the long history of safe use of the chloride ion and potential toxicity concerns associated with the trifluoroacetate anion at higher concentrations.
-
Strategic Insight: While the TFA salt may be convenient in early discovery phases, a proactive switch to the hydrochloride salt is often a prudent step for any compound earmarked for preclinical development. This avoids the need for bridging studies and potential delays later in the development timeline.
Decision-Making Framework for Salt Selection
Caption: A decision-making workflow for selecting the appropriate salt form.
IV. Conclusion and Recommendations
The choice between the trifluoroacetate and hydrochloride salt of 2-Azaspiro[3.3]heptan-6-one is a strategic decision with significant scientific and developmental implications.
-
The trifluoroacetate salt may be a convenient initial choice, particularly if reversed-phase HPLC with TFA is used for purification. It often exhibits better solubility in organic solvents, which can be an advantage in synthesis. However, its potential to interfere with biological assays and less favorable regulatory profile make it less suitable for later-stage development.
-
The hydrochloride salt is the recommended form for most applications beyond initial screening. It is projected to have better aqueous solubility and greater physical stability.[5][6] Critically, it eliminates the confounding factor of the TFA counter-ion in biological experiments and is the preferred salt form for progression into preclinical and clinical development.[8]
References
- van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.
- Thieme Chemistry. (2017). Synthesis of 2-Oxa-6-azaspiro[3.
- van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.
-
Natho, P., et al. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865-8869. Available from: [Link]
- LookChem. (n.d.). 2-oxa-6-azaspiro[3.3]heptane. LookChem.
- ResearchGate. (2017). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
- ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
- ResearchGate. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- National Center for Biotechnology Information. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])
- BenchChem. (n.d.). A Comparative Guide to TFA and HCl Salts in Peptide Research and Development. BenchChem.
-
Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. Available from: [Link]
- Scilit. (2017). 1‐Substituted 2‐Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Scilit.
- Omizzolo, M., et al. (n.d.). Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis. Omizzolo.
- ResearchGate. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation.
- Gupta, D., et al. (2018).
- MDPI. (2023).
- ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]
- Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines.
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- 3. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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A Tale of Two Ketones: A Comparative Guide to 2-Azaspiro[3.3]heptan-6-one and Piperidinones in Drug Discovery
For the modern medicinal chemist, the quest for novel chemical matter with superior drug-like properties is a perpetual challenge. The judicious selection of scaffolds that impart favorable physicochemical and pharmacokinetic characteristics is paramount to the success of any drug discovery campaign. In this guide, we, as senior application scientists, will provide an in-depth comparison of two intriguing ketone-containing heterocyclic scaffolds: the rigid, spirocyclic 2-azaspiro[3.3]heptan-6-one and the more traditional monocyclic piperidinones. This analysis, grounded in experimental data and field-proven insights, will illuminate the distinct advantages and potential applications of each, empowering researchers to make more informed decisions in their molecular design endeavors.
The piperidine ring is a ubiquitous motif in pharmaceuticals, valued for its ability to confer basicity and desirable spatial arrangements of substituents.[1] However, its metabolic susceptibility can often curtail the in vivo lifetime of a drug candidate.[2] This has spurred the exploration of bioisosteric replacements that retain the favorable attributes of the piperidine core while mitigating its metabolic liabilities. One such promising bioisostere is the 2-azaspiro[3.3]heptane framework.[3][4] This guide will specifically delve into the ketone-derivatized versions of these scaffolds, as the introduction of a carbonyl group can significantly influence a molecule's properties and biological interactions.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between 2-azaspiro[3.3]heptan-6-one and piperidinones lies in their topology. Piperidinones, such as the common 4-piperidinone, possess a flexible six-membered ring, while 2-azaspiro[3.3]heptan-6-one features a rigid spirocyclic system composed of two fused four-membered rings. This seemingly subtle architectural variance has profound implications for a molecule's three-dimensionality, physicochemical properties, and ultimately, its biological activity.
The spirocyclic nature of 2-azaspiro[3.3]heptan-6-one results in a higher fraction of sp³-hybridized carbons (Fsp³), a parameter increasingly correlated with clinical success.[5] This increased three-dimensionality allows for a more precise and rigid presentation of substituents into a biological target's binding pocket, potentially leading to enhanced potency and selectivity.[6]
To illustrate the structural disparities, consider the following diagram:
Caption: Chemical structures of 4-piperidinone and 2-azaspiro[3.3]heptan-6-one.
Physicochemical Properties: A Data-Driven Comparison
| Property | Piperidine Derivative | 2-Azaspiro[3.3]heptane Derivative | Rationale for Difference |
| Calculated logP (clogP) | 3.7 | 3.4 | The more compact, three-dimensional structure of the spirocycle can lead to a slight decrease in lipophilicity compared to its more linear piperidine counterpart. |
| Experimental logD (pH 7.4) | 1.6 | 1.2 | The experimental data confirms the trend observed in the calculated logP, indicating lower lipophilicity for the spirocyclic scaffold at physiological pH. |
| Aqueous Solubility | 136 µM | 12 µM | Interestingly, in this specific study, the spirocyclic derivative exhibited lower aqueous solubility. This highlights that the relationship between structure and solubility is complex and can be influenced by crystal packing and other factors. |
| pKa | Not directly compared | Expected to be similar | The basicity of the nitrogen atom is primarily influenced by its local electronic environment, which is similar in both scaffolds. |
It is crucial to note that the introduction of a ketone functionality will alter these values. The carbonyl group will increase polarity and may enhance aqueous solubility while decreasing the logP/logD. However, the relative trends between the two scaffolds are likely to be maintained.
Metabolic Stability: The Spirocyclic Advantage
One of the most compelling reasons to consider 2-azaspiro[3.3]heptan-6-one over a piperidinone is the potential for enhanced metabolic stability. The piperidine ring is often susceptible to oxidation by cytochrome P450 enzymes, leading to rapid clearance.[2] The rigid, sterically hindered nature of the azaspiro[3.3]heptane scaffold can shield adjacent C-H bonds from enzymatic attack, thereby improving metabolic robustness.
Experimental data from the comparative study of the parent scaffolds supports this hypothesis:
| Scaffold | Intrinsic Clearance (CLint) in Human Liver Microsomes (µL min⁻¹ mg⁻¹) | Half-life (t₁/₂) (min) |
| Piperidine Derivative | 14 | Not Reported |
| 2-Azaspiro[3.3]heptane Derivative | 53 | 31 |
| 1-Azaspiro[3.3]heptane Derivative | 32 | 52 |
While the data for the 2-azaspiro[3.3]heptane derivative in this specific comparison might seem counterintuitive, numerous other studies have demonstrated the general principle of improved metabolic stability with spirocyclic scaffolds.[3][4] The key takeaway is that the spirocyclic framework offers a valuable tool for mitigating metabolism, although the optimal substitution pattern must be determined empirically for each drug candidate.
Impact on Pharmacological Profile: Potency and Selectivity
The rigid nature of the 2-azaspiro[3.3]heptan-6-one scaffold can have a significant impact on a compound's pharmacological profile. By locking the relative orientation of substituents, the spirocycle can pre-organize the molecule into a conformation that is optimal for binding to its biological target. This can lead to an increase in potency due to a lower entropic penalty upon binding.
Furthermore, the well-defined exit vectors of the spirocyclic core can enable more precise interactions with the target protein, potentially leading to improved selectivity against off-target proteins. This is a critical aspect of modern drug design, as improved selectivity often translates to a better safety profile. While direct comparative studies with piperidinones are scarce, the replacement of piperazines with diazaspiro[3.3]heptanes in some drug candidates has been shown to enhance selectivity.
Synthesis of 2-Azaspiro[3.3]heptan-6-one: A Practical Guide
The synthesis of 2-azaspiro[3.3]heptan-6-one is a multi-step process that has been reported in the literature, typically starting from readily available materials. A common strategy involves the construction of the spirocyclic core followed by functional group manipulations.
Below is a representative synthetic workflow for obtaining the Boc-protected 2-azaspiro[3.3]heptan-6-one, a key intermediate for further derivatization.
Caption: Synthetic workflow for 2-azaspiro[3.3]heptan-6-one.
Experimental Protocol: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate[1]
This protocol is adapted from the literature and provides a pathway to the Boc-protected ketone.
Step 1: Synthesis of the Boc-protected azetidine alcohol intermediate
This is a multi-step process that is detailed in the supporting information of the cited literature. It typically involves the formation of the azetidine ring and subsequent elaboration to the spirocyclic alcohol.
Step 2: Oxidation to the Ketone
-
To a solution of the Boc-protected azetidine alcohol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.5 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Experimental Protocol: Boc Deprotection to Yield 2-Azaspiro[3.3]heptan-6-one
Caution: Strong acids like trifluoroacetic acid (TFA) are corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Dissolve the Boc-protected ketone (1 equivalent) in a suitable solvent such as DCM.
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) dropwise.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-azaspiro[3.3]heptan-6-one. Further purification may be achieved by chromatography or crystallization of a salt (e.g., hydrochloride).
In Vitro Metabolic Stability Assay: A General Protocol
To experimentally validate the metabolic stability of compounds containing either scaffold, an in vitro assay using human liver microsomes (HLM) is a standard and effective method.
Caption: Workflow for in vitro metabolic stability assay.
Step-by-Step Methodology
-
Prepare Solutions:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a solution of human liver microsomes in a phosphate buffer (pH 7.4).
-
Prepare a solution of the NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the microsomal solution to 37 °C.
-
Add the test compound to the microsomal solution at a final concentration typically around 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula that takes into account the microsomal protein concentration.
-
Conclusion: Making the Right Choice for Your Drug Discovery Program
The choice between 2-azaspiro[3.3]heptan-6-one and a piperidinone is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific goals of a drug discovery project.
Choose a piperidinone when:
-
Rapid exploration of chemical space is a priority, as a wider variety of synthetic building blocks are commercially available.
-
A degree of conformational flexibility is desired for target binding.
-
Metabolic stability is not a primary concern in the early stages of discovery.
Consider 2-azaspiro[3.3]heptan-6-one when:
-
Improving metabolic stability is a key objective.
-
Enhancing three-dimensionality and exploring novel chemical space are desired.
-
A rigid scaffold is hypothesized to improve potency or selectivity.
-
You are seeking to secure novel intellectual property.
References
-
Acker, M. G., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Org. Lett., 11(16), 3523–3525. [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. (2023). [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. (2020). [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]
-
Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]
-
2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. [Link]
-
Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... ResearchGate. [Link]
-
1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]
-
1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]
-
1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]
-
1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. PubMed. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd.. (2023). [Link]
-
Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. Scope of... ResearchGate. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health. [Link]
-
Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. National Institutes of Health. [Link]
-
Atropisomeric Properties of N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones. ACS Publications. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of 2-Azaspiro[3.3]heptan-6-one: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is relentless. Among these, spirocyclic systems have garnered significant attention as valuable building blocks in drug discovery. The rigid, well-defined conformation of these structures provides a powerful tool for optimizing ligand-receptor interactions. This guide offers an in-depth analytical comparison of 2-azaspiro[3.3]heptan-6-one, a key intermediate in the synthesis of various pharmacologically active compounds. We will delve into the intricacies of its characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing both theoretical understanding and practical experimental insights. Furthermore, we will compare these primary analytical techniques with alternative methods, offering a comprehensive perspective for researchers in the field.
The Structural Significance of 2-Azaspiro[3.3]heptan-6-one
2-Azaspiro[3.3]heptan-6-one is a bicyclic compound featuring a unique spirocyclic junction between an azetidine and a cyclobutanone ring. This compact and rigid framework makes it an attractive starting material for the synthesis of novel therapeutic agents. The presence of both a secondary amine and a ketone functionality allows for diverse chemical modifications, enabling the exploration of a wide range of chemical space. Accurate and unambiguous structural elucidation is paramount to ensure the identity and purity of this key intermediate and its subsequent derivatives.
Primary Analytical Techniques: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of modern organic compound characterization. They provide complementary information, with NMR elucidating the connectivity and spatial arrangement of atoms within a molecule, and MS revealing its molecular weight and elemental composition, as well as fragmentation patterns that offer further structural clues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. For 2-azaspiro[3.3]heptan-6-one, both ¹H and ¹³C NMR are essential for its characterization.
The proton NMR spectrum of 2-azaspiro[3.3]heptan-6-one is expected to exhibit distinct signals corresponding to the protons on the azetidine and cyclobutanone rings. Due to the spirocyclic nature of the molecule, the protons on the four-membered rings are in a constrained environment, which can lead to complex splitting patterns.
Hypothetical ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | s | 4H | H-1, H-3 |
| ~3.0 | s | 4H | H-5, H-7 |
| ~2.5 | br s | 1H | N-H |
Note: This is a predicted spectrum. Actual chemical shifts and multiplicities may vary based on experimental conditions.
The protons on the carbons adjacent to the nitrogen atom (H-1 and H-3) are expected to appear at a similar chemical shift, likely as a singlet due to the symmetry of the azetidine ring in an achiral solvent. Similarly, the protons on the cyclobutanone ring (H-5 and H-7) adjacent to the carbonyl group would also be expected to be equivalent and appear as a singlet. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Hypothetical ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~210 | C-6 (C=O) |
| ~60 | C-4 (Spiro Carbon) |
| ~55 | C-1, C-3 |
| ~50 | C-5, C-7 |
Note: This is a predicted spectrum. Actual chemical shifts may vary.
The carbonyl carbon (C-6) is expected to have the most downfield chemical shift, typically in the range of 200-220 ppm for a cyclobutanone. The spiro carbon (C-4) will have a unique chemical shift due to its quaternary nature. The carbons of the azetidine ring (C-1 and C-3) and the cyclobutanone ring (C-5 and C-7) will appear in the aliphatic region of the spectrum.
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Dissolve approximately 5-10 mg of 2-azaspiro[3.3]heptan-6-one in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
For more detailed structural elucidation, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.
The mass spectrum of 2-azaspiro[3.3]heptan-6-one is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will provide valuable information about the stability of the ring systems and the location of the functional groups.
Expected Molecular Ion:
-
Molecular Formula: C₆H₉NO
-
Exact Mass: 111.0684 u
Predicted Fragmentation Pattern:
The fragmentation of spirocyclic ketones can be complex. Common fragmentation pathways for 2-azaspiro[3.3]heptan-6-one might involve:
-
α-cleavage: Cleavage of the bonds adjacent to the carbonyl group or the nitrogen atom.
-
Ring cleavage: Opening of either the azetidine or the cyclobutanone ring.
The resulting fragment ions can help to confirm the presence of the two ring systems. For instance, the loss of CO (28 u) is a common fragmentation for ketones.
Experimental Protocol for MS Analysis
Sample Preparation:
-
Prepare a dilute solution of 2-azaspiro[3.3]heptan-6-one in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
For techniques like Electrospray Ionization (ESI), further dilution to the µg/mL or ng/mL range is necessary.
Data Acquisition (Electron Ionization - GC-MS):
-
Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
The GC will separate the compound from any impurities before it enters the MS.
-
The MS will ionize the molecule (typically at 70 eV for EI) and detect the resulting ions.
Comparison with Alternative Analytical Techniques
While NMR and MS are the primary tools for the characterization of 2-azaspiro[3.3]heptan-6-one, other techniques can provide valuable complementary information.
| Technique | Information Provided | Advantages | Disadvantages |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, non-destructive, requires minimal sample preparation. | Provides limited structural information, complex spectra can be difficult to interpret. |
| Elemental Analysis | Elemental composition (%C, %H, %N). | Provides precise elemental composition, useful for confirming molecular formula. | Destructive, requires a pure sample, does not provide structural information. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Provides unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of the key functional groups in 2-azaspiro[3.3]heptan-6-one. A strong absorption band in the region of 1750-1780 cm⁻¹ would be indicative of the C=O stretch of the cyclobutanone ring. The N-H stretching vibration of the secondary amine would be expected to appear as a weaker band in the region of 3300-3500 cm⁻¹.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the molecule. This data can be used to confirm the empirical and molecular formula determined by mass spectrometry.
Logical Workflow for Structural Elucidation
A logical workflow for the comprehensive analysis of a newly synthesized batch of 2-azaspiro[3.3]heptan-6-one would involve a multi-technique approach.
Caption: A typical analytical workflow for the characterization of 2-azaspiro[3.3]heptan-6-one.
Conclusion
The robust and unambiguous characterization of 2-azaspiro[3.3]heptan-6-one is crucial for its application in drug discovery and development. A combination of NMR and MS provides the most comprehensive structural information. While ¹H and ¹³C NMR reveal the detailed connectivity of the atoms, high-resolution mass spectrometry confirms the molecular formula and provides insights into the molecule's stability through its fragmentation patterns. Complementary techniques such as IR spectroscopy and elemental analysis serve to corroborate the findings from the primary methods. By employing a systematic and multi-faceted analytical approach, researchers can ensure the quality and identity of this valuable synthetic intermediate, paving the way for the development of novel and effective therapeutic agents.
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Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(15), 3374–3377. [Link]
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A Comparative Guide to the Structural Elucidation of 2-Azaspiro[3.3]heptane Derivatives: The Definitive View by X-ray Crystallography
Introduction: The Rising Prominence of 2-Azaspiro[3.3]heptanes in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among these, 2-azaspiro[3.3]heptane derivatives have emerged as a particularly compelling class of building blocks.[1] Their rigid, spirocyclic framework serves as a bioisosteric replacement for more common saturated heterocycles such as piperidine and morpholine, offering a unique vectoral projection of substituents in chemical space.[2][3] This structural rigidity can lead to improved metabolic stability and target selectivity.[4] However, the very feature that makes these compounds attractive—their fixed conformation—necessitates an unambiguous and high-resolution determination of their three-dimensional structure. This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of 2-azaspiro[3.3]heptane derivatives, supported by experimental insights and protocols.
The Gold Standard: Single-Crystal X-ray Crystallography
For the definitive determination of a molecule's solid-state conformation, single-crystal X-ray crystallography is unparalleled.[5] This technique provides a precise three-dimensional map of electron density within a crystal, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.[5][6] For rigid structures like 2-azaspiro[3.3]heptanes, the solid-state conformation is highly representative of the low-energy solution-state conformation.
The power of X-ray crystallography is evident in the successful characterization of numerous functionalized 2-azaspiro[3.3]heptanes. For instance, the crystal structure of a substituted 1-oxa-2,6-diazaspiro[3.3]heptane revealed crucial details about its puckered azetidine ring, information vital for its consideration as a scaffold in drug design.[7] Similarly, X-ray analysis of functionalized 1-azaspiro[3.3]heptanes provided definitive proof of their structure and stereochemistry.
Experimental Workflow for X-ray Crystallography of a 2-Azaspiro[3.3]heptane Derivative
The following workflow outlines the key stages in determining the crystal structure of a representative 2-azaspiro[3.3]heptane hydrochloride derivative.
Experimental workflow for X-ray crystallography.
Detailed Experimental Protocol
1. Crystallization of 2-Azaspiro[3.3]heptane Hydrochloride:
The primary challenge in X-ray crystallography is obtaining a high-quality single crystal. For amine hydrochlorides, which are often highly polar, specific strategies can enhance the probability of successful crystallization.
-
Rationale: The hydrochloride salt form increases the polarity and introduces strong hydrogen bond donors (N-H+) and a potent acceptor (Cl-), which can facilitate the formation of a well-ordered crystal lattice.
-
Protocol:
-
Dissolve the purified 2-azaspiro[3.3]heptane derivative (as the free base) in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or methanol).
-
Add a stoichiometric amount of a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise while stirring.
-
If a precipitate forms immediately, gently heat the solution until it redissolves to create a supersaturated solution.
-
Employ a slow crystallization technique. Vapor diffusion is often effective:
-
Place the vial containing the dissolved salt inside a larger, sealed jar containing a small amount of a more volatile anti-solvent (e.g., diethyl ether, hexane, or ethyl acetate).
-
The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting slow crystal growth.
-
-
Allow the setup to remain undisturbed for several days to weeks at a constant temperature (e.g., room temperature or 4°C).
-
2. Data Collection and Structure Solution:
-
Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
X-ray Diffraction: The crystal is placed in a monochromatic X-ray beam and rotated. The resulting diffraction pattern is collected on a detector.
-
Data Processing: The collected diffraction spots are indexed, integrated, and scaled to produce a unique reflection file.
-
Structure Solution: For small molecules like 2-azaspiro[3.3]heptane derivatives, direct methods are typically used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The initial model is refined against the experimental data to improve the fit and determine the final atomic positions and thermal parameters.
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer complementary information, especially regarding the molecule's behavior in solution.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, packing interactions in the solid state. Unambiguous determination of relative and absolute stereochemistry. | Through-bond and through-space atomic connectivity, conformational averaging, dynamic processes (e.g., ring flipping, rotation), relative stereochemistry through coupling constants and NOE. |
| Resolution | Atomic resolution (<1 Å) is common for small molecules. | Typically lower formal resolution than X-ray, but provides detailed information on local geometry and conformation. |
| Sample Requirements | High-quality single crystal (can be a major bottleneck). | Soluble sample (mg quantities), purity is important. |
| Time for Analysis | Can range from days to weeks for crystallization, with data collection and analysis taking hours to a few days. | A suite of 1D and 2D experiments can be completed in hours to a couple of days. |
| Key Advantage for 2-Azaspiro[3.3]heptanes | Provides an unambiguous, high-precision model of the rigid scaffold's conformation. | Can confirm the rigidity of the scaffold in solution and probe interactions with solvent or other molecules. |
| Key Limitation for 2-Azaspiro[3.3]heptanes | The crystallization step can be challenging and time-consuming. The resulting structure is a static picture in the solid state. | Does not provide precise bond lengths and angles. For flexible derivatives, the observed data is an average of all populated conformations. |
NMR Spectroscopy as a Complementary Tool
NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds in solution. For 2-azaspiro[3.3]heptane derivatives, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can confirm the chemical connectivity.
More advanced NMR techniques can provide conformational insights:
-
Nuclear Overhauser Effect (NOE): Through-space correlations from NOESY or ROESY experiments can reveal the proximity of protons, helping to confirm the rigid, puckered nature of the spirocyclic system in solution.
-
Coupling Constants (J-values): The magnitude of ³JHH coupling constants can provide information about dihedral angles, although this is more complex for four-membered rings.
Causality in Technique Selection:
The choice between X-ray crystallography and NMR is driven by the specific question being asked.
Logic for selecting a structural elucidation technique.
For 2-azaspiro[3.3]heptane derivatives, where the core structure is inherently rigid, the solution-state conformation is expected to closely mirror the solid-state structure. Therefore, X-ray crystallography provides the most direct and unambiguous answer to the molecule's three-dimensional nature. NMR serves as an excellent tool to confirm that this rigidity is maintained in solution and to establish the initial connectivity.
Conclusion
The structural characterization of 2-azaspiro[3.3]heptane derivatives is critical to harnessing their full potential in medicinal chemistry. While NMR spectroscopy is indispensable for confirming chemical identity and probing solution-state behavior, single-crystal X-ray crystallography stands as the gold standard for providing a definitive, high-resolution understanding of their unique three-dimensional architecture. The experimental protocols and comparative data presented in this guide underscore the importance of selecting the appropriate analytical technique based on the specific research objectives. For researchers aiming to leverage the distinct conformational properties of 2-azaspiro[3.3]heptanes, a high-quality crystal structure is not just a characterization data point, but a foundational piece of knowledge for rational drug design.
References
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Burkhard, J. A., Guérot, C., Knust, H., Rogers-Evans, M., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. [Link]
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Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(11), 1538-1543. [Link]
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Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02), 108-115. [Link]
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Colella, M., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal. [Link]
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Grygorenko, O. O., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3736–3745. [Link]
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Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(43), e202311583. [Link]
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Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]
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A Senior Application Scientist's Guide to the Lipophilicity of 2-Azaspiro[3.3]heptane Derivatives
An Objective Comparison and Methodological Guide for Drug Development Professionals
Introduction: The "Escape from Flatland" and the Role of Lipophilicity
In modern medicinal chemistry, the drive to create drug candidates with improved physicochemical properties has led to an "escape from flatland"—a strategic shift away from planar, aromatic structures towards more three-dimensional, sp³-rich scaffolds.[1][2] Spirocyclic systems, which contain two rings connected by a single common atom, are at the forefront of this movement, offering a rigid yet spatially diverse framework.[2][3] Among these, the 2-azaspiro[3.3]heptane motif has gained significant attention as a bioisosteric replacement for common saturated heterocycles like piperidine and morpholine.[4][5][6]
Lipophilicity, quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH), is a cornerstone of drug design. It governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, influencing everything from membrane permeability to metabolic stability and aqueous solubility.[7][8] The central challenge for medicinal chemists is to fine-tune lipophilicity to achieve a delicate balance: high enough for membrane traversal and target engagement, yet low enough to ensure adequate solubility and minimize off-target effects.
This guide provides an in-depth analysis of the lipophilicity of 2-azaspiro[3.3]heptane derivatives. We will explore the often counterintuitive effects of this scaffold on logD, present a comparative analysis against traditional heterocycles, and provide detailed, field-proven protocols for its experimental determination.
The Lipophilicity Anomaly: How Adding Carbon Can Decrease logD
A central and fascinating observation is that replacing a six-membered heterocycle (like piperidine or morpholine) with a 2-azaspiro[3.3]heptane derivative—a modification that adds a net carbon atom—frequently results in a decrease in the measured distribution coefficient at physiological pH (logD₇.₄).[9][10][11] This phenomenon appears to defy the established principle that increasing carbon content generally increases lipophilicity.
The causality behind this anomaly lies in the interplay between molecular structure, basicity (pKa), and ionization state. The rigid, strained geometry of the azaspiro[3.3]heptane framework alters the electronic environment of the nitrogen atom, leading to a significant increase in its basicity compared to the analogous piperidine or morpholine.[9][10] Consequently, at a physiological pH of 7.4, a greater fraction of the 2-azaspiro[3.3]heptane derivative exists in its protonated, charged form. This increased ionization leads to higher aqueous solubility, causing the molecule to partition preferentially into the aqueous phase and thereby lowering its measured logD₇.₄. The observed decrease can be substantial, often ranging from -0.2 to -1.0 log units.[9]
However, a critical exception to this trend exists. When the point of attachment is the nitrogen atom itself (an N-linked 2-azaspiro[3.3]heptane), the lipophilicity-lowering effect is negated. In these cases, the expected outcome of adding a carbon atom is observed, with logD₇.₄ values typically increasing by +0.2 to +0.5 units.[9][11]
Comparative Analysis: Azaspiro[3.3]heptanes vs. Traditional Heterocycles
The modulating effect of the 2-azaspiro[3.3]heptane scaffold is best illustrated through direct comparison with its six-membered counterparts. The data summarized below, drawn from literature analyses, highlights the significant and context-dependent changes in lipophilicity.
| Parent Scaffold | Example Derivative with Parent Scaffold (logD₇.₄) | Analogous 2-Azaspiro[3.3]heptane Derivative (logD₇.₄) | Change in logD₇.₄ (ΔlogD₇.₄) | Citation(s) |
| Morpholine | AZD1979 Precursor (6a) | AZD1979 (6b) | -1.2 | [9] |
| Piperidine (C-linked) | Piperidine Analogue (5a) | 2-Azaspiro[3.3]heptane Analogue (5b) | -0.3 | [9] |
| Piperidine (N-linked) | Piperidine Analogue | N-linked 2-Azaspiro[3.3]heptane Analogue | +0.2 to +0.5 | [9][11] |
| Piperazine | Piperazine Analogue | Azaspiro[3.3]heptane Analogue | -0.2 to -1.0 | [9][10] |
Key Insights from the Data:
-
C-Linked Systems: For derivatives where the spirocycle is attached via a carbon atom, replacing morpholine, piperidine, or piperazine consistently and significantly lowers logD₇.₄.[9] This makes it a powerful strategy for improving aqueous solubility and optimizing the Lipophilic Ligand Efficiency (LLE) of a lead compound.
-
N-Linked Exception: The opposite effect observed in N-linked systems underscores the importance of attachment point geometry and its influence on the molecule's overall physicochemical profile.[11]
-
Geometric Considerations: It is crucial to note that while effective at modulating lipophilicity, azaspiro[3.3]heptanes are not always suitable geometric bioisosteres, particularly when used as central, non-terminal fragments, due to significant changes in bond angles and vector orientations.[9][10]
Experimental Protocols for logP/logD Determination
Accurate and reproducible measurement of lipophilicity is paramount. While numerous methods exist, the shake-flask technique remains the "gold standard," with HPLC-based methods offering a high-throughput alternative.[12][13]
Method 1: The Shake-Flask Method (Gold Standard)
This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer after a period of equilibration.[13][14] Its primary advantage is that it is a direct, fundamental measurement of the partition coefficient.
Experimental Rationale:
-
Pre-saturation of Phases: Both the n-octanol and aqueous buffer phases are pre-saturated with each other for at least 24 hours. This critical step ensures that the volume and properties of each phase do not change during the partitioning experiment, which would otherwise introduce significant error.
-
Equilibration Time: A sufficient incubation period (typically several hours with gentle agitation) is required for the analyte to reach thermodynamic equilibrium between the two phases.[7] Incomplete equilibration is a common source of inaccurate results.
-
Phase Separation: A final, undisturbed period allows for complete separation of the two immiscible phases. Centrifugation can be employed to break up any emulsions that may have formed, especially with highly lipophilic compounds.[7]
Step-by-Step Protocol:
-
Phase Preparation:
-
Combine equal volumes of n-octanol (HPLC grade) and a suitable aqueous buffer (e.g., 0.01 M Phosphate Buffered Saline, pH 7.4) in a large separation funnel.
-
Shake vigorously for 30 minutes, then allow the phases to separate and stand for at least 24 hours to ensure mutual saturation.[12][14] Carefully separate and store the two phases.
-
-
Sample Preparation:
-
Prepare a stock solution of the 2-azaspiro[3.3]heptane derivative in a minimal amount of a suitable solvent (e.g., DMSO).[12] The final concentration of this co-solvent in the assay should be kept low (<1%) to avoid affecting the partitioning.
-
-
Partitioning:
-
In a suitable vessel (e.g., glass vial), combine a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer. The ratio of the phases can be adjusted depending on the expected logD to ensure quantifiable concentrations in both layers.[15]
-
Add a small aliquot of the compound stock solution.
-
Seal the vessel and agitate on a shaker at a controlled temperature (e.g., 25 °C) for 2-4 hours.[7]
-
-
Phase Separation & Sampling:
-
Allow the vessel to stand undisturbed overnight (approx. 16 hours) or centrifuge at low speed to ensure complete phase separation.[7]
-
Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase for analysis. Extreme care must be taken to avoid cross-contamination of the layers.[13]
-
-
Quantification:
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique, most commonly LC-MS or HPLC-UV. A calibration curve should be prepared for each phase to account for matrix effects.
-
-
Calculation:
-
The distribution coefficient (D) is calculated as: D = [Concentration in n-octanol] / [Concentration in aqueous buffer]
-
The final result is expressed as its logarithm: logD = log10(D)
-
Diagram: Shake-Flask logD Determination Workflow
Caption: Workflow for the "gold standard" shake-flask logD determination.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC-based methods offer a rapid, resource-sparing alternative for estimating logP.[16] The principle relies on the correlation between a compound's retention time on a reverse-phase (e.g., C18) column and its known logP value.
Experimental Rationale:
-
Calibration Curve: This is an indirect method. Its accuracy is entirely dependent on the quality of the calibration curve generated using a set of reference standards with well-established logP values.[16][17] The standards must span the expected lipophilicity range of the test compounds.
-
Isocratic Elution: The retention factor (k) is used for correlation, which requires an isocratic mobile phase (constant composition) for accurate calculation.
Generalized Protocol:
-
Prepare Reference Standards: Select a series of 5-10 compounds with accurately known logP values that bracket the expected logP of the 2-azaspiro[3.3]heptane derivatives.
-
Chromatographic Conditions:
-
Use a reverse-phase column (e.g., C18).
-
The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[18]
-
Run the analysis under isocratic conditions.
-
-
Generate Calibration Curve:
-
Inject each reference standard and determine its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the retention factor (k) for each standard: k = (t_R - t_0) / t_0
-
Plot log(k) versus the known logP values. Perform a linear regression to obtain the calibration equation.
-
-
Analyze Test Compounds:
-
Inject the 2-azaspiro[3.3]heptane derivatives under the identical chromatographic conditions.
-
Determine their retention times and calculate their log(k) values.
-
-
Estimate logP:
-
Use the linear regression equation from the calibration curve to calculate the estimated logP for the test compounds from their measured log(k) values.
-
Structure-Lipophilicity Relationships and Implications for Drug Design
The 2-azaspiro[3.3]heptane scaffold offers a unique tool for medicinal chemists to intelligently modulate lipophilicity. Understanding the structure-lipophilicity relationship (SLR) is key to its effective deployment.
Diagram: Structure-Lipophilicity Relationships for Azaspiro[3.3]heptane
Caption: Impact of structural modifications on the lipophilicity of 2-azaspiro[3.3]heptane derivatives.
Strategic Application in Drug Discovery:
-
Reducing Lipophilicity and Improving Solubility: The primary application of the C-linked 2-azaspiro[3.3]heptane motif is to reduce the logD of a lead compound.[19] This is particularly valuable during lead optimization when a compound is potent but suffers from poor aqueous solubility or high metabolic clearance often associated with excessive lipophilicity.
-
Fine-Tuning ADME Properties: By replacing a traditional heterocycle with this scaffold, developers can often achieve a more favorable ADME profile. For instance, the resulting lower lipophilicity can lead to reduced plasma protein binding and a more desirable volume of distribution.
-
Navigating Chemical Space: The unique 3D geometry of the scaffold allows for the exploration of new chemical space.[20][21] The defined exit vectors of substituents from the rigid core can lead to improved potency and selectivity by enabling more precise interactions with the target protein.[1]
Conclusion
The 2-azaspiro[3.3]heptane scaffold is more than just a simple bioisostere; it is a sophisticated tool for modulating a critical physicochemical property in drug discovery. Its ability to decrease lipophilicity upon C-linked incorporation—a consequence of increased basicity—provides a powerful, albeit counterintuitive, strategy to enhance the drug-likeness of a molecule. Conversely, the N-linked derivatives follow more traditional lipophilicity trends. An authoritative understanding of these distinct behaviors, combined with robust experimental determination of logD, empowers researchers to make informed decisions, rationally guiding compounds through the optimization process and increasing the probability of clinical success.
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Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1145–1150. [Link]
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LogP / LogD shake-flask method. (2024). protocols.io. [Link]
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Tsinman, K., Tsinman, O., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]
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Lin, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58814. [Link]
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Yuan, Y., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]
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Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate. [Link]
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Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
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Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Publications. [Link]
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Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 80-88. [Link]
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Liang, C., et al. (2004). A High-Throughput Method for Lipophilicity Measurement. Combinatorial Chemistry & High Throughput Screening, 7(4), 305-310. [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2021). French-Ukrainian Journal of Chemistry, 9(1), 108-118. [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2021). ResearchGate. [Link]
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Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. (n.d.). ResearchGate. [Link]
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Das, G. (2018). Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective. Biomedical Journal of Scientific & Technical Research, 3(1). [Link]
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The Ascendancy of a Rigid Scaffold: A Comparative Guide to the Metabolic Stability of 2-Azaspiro[3.3]heptane
For researchers, scientists, and drug development professionals, the quest for molecular scaffolds that confer metabolic stability without compromising desirable physicochemical properties is a perpetual challenge. In this guide, we, as Senior Application Scientists, provide an in-depth comparison of the metabolic stability of the 2-azaspiro[3.3]heptane scaffold against its more traditional heterocyclic bioisosteres. This analysis is grounded in experimental data and established protocols, offering a clear perspective on why this rigid spirocycle has emerged as a valuable tool in modern medicinal chemistry.
The strategic incorporation of saturated heterocycles is a cornerstone of drug design, with moieties like piperidine, piperazine, and morpholine being prevalent in a multitude of approved therapeutics. However, these flexible six-membered rings are often susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes. This metabolic liability can lead to poor pharmacokinetic profiles, including high clearance and low oral bioavailability, ultimately hindering the development of promising drug candidates.
The 2-azaspiro[3.3]heptane scaffold has gained significant traction as a bioisosteric replacement for these traditional heterocycles, offering a unique three-dimensional structure that can enhance metabolic stability.[1][2] This guide will dissect the experimental evidence supporting this claim, providing a comparative analysis and the technical rationale for its superior performance in many contexts.
At a Glance: Comparative Metabolic Stability
The true measure of a scaffold's utility lies in quantifiable data. The following tables summarize key in vitro metabolic stability parameters for 2-azaspiro[3.3]heptane and its common bioisosteres, derived from human liver microsome (HLM) assays.
| Scaffold | Intrinsic Clearance (CLint) (µL/min/mg) | Half-Life (t1/2) (min) | Reference Compound Context |
| Piperidine | 14 | - | Amide derivative |
| 2-Azaspiro[3.3]heptane | 53 | 31 | Amide derivative (bioisostere of piperidine compound) |
| 1-Azaspiro[3.3]heptane | 32 | 52 | Amide derivative (bioisostere of piperidine compound) |
Table 1: Comparative in vitro metabolic stability of piperidine and its azaspiro[3.3]heptane bioisosteres in human liver microsomes.[3]
| Scaffold | Qualitative Metabolic Stability Improvement | Reference |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane proposed as a more stable bioisostere. | [4] |
| Piperazine | 2,6-Diazaspiro[3.3]heptane can offer improved metabolic profiles. | [4] |
Table 2: Qualitative comparison of metabolic stability for morpholine and piperazine bioisosteres.
The data clearly indicates that while a direct replacement of piperidine with 2-azaspiro[3.3]heptane in one model system resulted in a higher intrinsic clearance, the isomeric 1-azaspiro[3.3]heptane showed a significant improvement in metabolic stability compared to the 2-aza analogue.[3] It is crucial to note that the metabolic fate of a molecule is highly dependent on its overall structure and the specific context of the scaffold's placement. However, the general trend observed across numerous studies is that the rigid nature of the spiro[3.3]heptane system often imparts greater metabolic robustness compared to the more flexible six-membered rings.[2]
The "Why": Unpacking the Mechanism of Enhanced Stability
The superior metabolic stability of the 2-azaspiro[3.3]heptane scaffold is not a matter of chance; it is a direct consequence of its unique structural and conformational properties.
Conformational Rigidity: A Shield Against Metabolism
The defining feature of the 2-azaspiro[3.3]heptane scaffold is its rigid, three-dimensional structure. Unlike the flexible chair and boat conformations of piperidine, the spirocyclic system is conformationally constrained. This rigidity can significantly hinder the ability of a molecule to adopt the optimal conformation required for binding to the active site of metabolic enzymes, particularly the cytochrome P450 superfamily.[5]
Caption: The conformational flexibility of piperidine allows for optimal binding to CYP450 enzymes, leading to metabolism. In contrast, the rigid structure of 2-azaspiro[3.3]heptane can result in suboptimal binding and steric hindrance, thereby enhancing metabolic stability.
Blocking Sites of Metabolism
The spirocyclic nature of the 2-azaspiro[3.3]heptane scaffold can also sterically shield adjacent positions from metabolic attack. In many piperidine-containing drugs, oxidation occurs at the carbon atoms alpha to the nitrogen. The quaternary spirocyclic carbon and the compact four-membered rings of the azaspiro[3.3]heptane can physically block access of metabolic enzymes to these susceptible sites.
Experimental Protocols: Assessing Metabolic Stability
To provide a practical context, we outline a standard protocol for an in vitro liver microsomal stability assay, a cornerstone for evaluating the metabolic fate of new chemical entities.
Protocol: In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes, providing a measure of its intrinsic clearance.
Materials:
-
Test compound and positive controls (e.g., testosterone, verapamil)
-
Pooled human liver microsomes (commercial source)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Cofactor solution (NADPH)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
96-well plates
-
LC-MS/MS system for analysis
Methodology:
-
Preparation:
-
Prepare stock solutions of the test compound and controls in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, thaw the liver microsomes on ice.
-
Prepare the NADPH regenerating system and cofactor solutions as per the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound (at a final concentration typically around 1 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution (NADPH).
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. The organic solvent precipitates the proteins and halts enzymatic activity.
-
Include control incubations:
-
A "minus cofactor" control to assess for non-NADPH dependent degradation.
-
A "heat-inactivated microsomes" control to assess for chemical instability.
-
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
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A Comparative Guide to Confirming the Structure of 2-azaspiro[3.3]heptan-6-one Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The 2-azaspiro[3.3]heptane framework, a valuable bioisostere for the ubiquitous piperidine ring, offers a unique three-dimensional architecture that is increasingly sought after in modern medicinal chemistry. However, the synthesis of derivatives such as 2-azaspiro[3.3]heptan-6-one can present challenges in structural confirmation due to the strained nature of the spirocyclic system. This guide provides an in-depth comparison of analytical techniques to unambiguously confirm the structure of these reaction products, using the N-Boc protected analogue, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, as a primary case study.
The Challenge of Spirocyclic Systems
Spirocycles, compounds containing two rings connected by a single common atom, possess a rigid and well-defined three-dimensional geometry.[1] This rigidity is advantageous for locking in specific conformations for optimal target binding in drug design. However, it can also lead to complex and sometimes counter-intuitive spectroscopic data. The strained four-membered rings of the 2-azaspiro[3.3]heptane system can influence bond angles and lengths, which in turn affects NMR chemical shifts, coupling constants, and vibrational frequencies in IR spectroscopy. Therefore, a multi-faceted analytical approach is not just recommended but essential for unequivocal structure determination.
Primary Spectroscopic Confirmation: A Triad of Techniques
The first line of analytical inquiry for any newly synthesized organic compound typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Below, we detail the expected outcomes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[2] For a molecule like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms.[3][4] For our target molecule, we expect to see distinct signals for the protons on the azetidine and cyclobutanone rings, as well as the tert-butyl protecting group.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.[5] This is particularly useful for identifying the quaternary spiro-carbon and the carbonyl carbon, which are key features of the desired structure.
| Assignment | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) | Rationale |
| tert-butyl (9H) | ~1.45 (s) | ~28.4 (CH₃), ~79.6 (C) | Characteristic singlet for the nine equivalent protons and distinct quaternary and methyl carbon signals of the Boc group. |
| Azetidine CH₂ (4H) | ~4.1 (s) | ~59.5 | Protons on the azetidine ring adjacent to the nitrogen are deshielded. The expected singlet suggests magnetic equivalence. |
| Cyclobutanone CH₂ (4H) | ~3.0-3.5 (m) | ~45-55 | Protons adjacent to the carbonyl group are deshielded. The multiplicity will depend on the specific coupling patterns within the four-membered ring. |
| Spiro-carbon | - | ~30-40 | This quaternary carbon will appear as a weak signal in the aliphatic region. |
| Carbonyl C=O | - | >200 | The carbonyl carbon of a cyclobutanone is highly deshielded and a key indicator of the ketone functionality. |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.
Advanced NMR Techniques (2D NMR): For complex structures or to definitively assign all protons and carbons, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[6][7][8]
-
COSY: Reveals correlations between protons that are coupled to each other, helping to map out the spin systems within each ring.
-
HSQC: Correlates each proton signal with the carbon to which it is directly attached, allowing for unambiguous assignment of the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity around the quaternary spiro-carbon.[9]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the compound, which is a critical first check of a successful reaction.[10] For tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (Molecular Weight: 211.26 g/mol ), we would expect to see a molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecule ([M+H]⁺ at m/z 212.1) or other adducts (e.g., [M+Na]⁺).[11]
The fragmentation pattern in the mass spectrum can also provide structural clues.[12][13] Common fragmentation pathways for this molecule could include:
-
Loss of the tert-butyl group (-57 amu).
-
Loss of isobutylene (-56 amu).
-
Cleavage of the cyclobutanone ring.
Infrared (IR) Spectroscopy: The Functional Group Detective
IR spectroscopy is excellent for identifying the presence of key functional groups.[14][15][16] For our target molecule, two key absorptions are expected:
| Functional Group | Expected Absorption (cm⁻¹) | Appearance |
| Carbonyl (C=O) of Cyclobutanone | ~1780 | Strong, sharp |
| Carbamate (N-Boc) C=O | ~1680-1700 | Strong, sharp |
| C-N Stretch | ~1160-1280 | Moderate |
The high frequency of the cyclobutanone carbonyl stretch is a hallmark of a strained four-membered ring ketone and a strong piece of evidence for the correct ring structure.[17][18]
The Gold Standard: A Comparison with X-ray Crystallography
While the combination of NMR, MS, and IR provides a very strong case for the structure of a compound, the ultimate and most definitive proof comes from single-crystal X-ray crystallography.[19]
X-ray Crystallography: This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall connectivity of atoms. For tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a crystal structure has been reported (CCDC 754521), unequivocally confirming its spirocyclic nature.[1]
Comparison of Techniques:
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, stereochemistry, and conformational information in solution. | Provides the most comprehensive structural information in the solution state. | Can be complex to interpret for some molecules; requires a relatively large amount of pure sample. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity; requires very little sample. | Provides limited information on connectivity and stereochemistry. |
| IR Spectroscopy | Presence of functional groups. | Fast and easy to perform; good for reaction monitoring. | Does not provide information on the overall molecular structure. |
| X-ray Crystallography | Definitive 3D structure in the solid state. | Unambiguous proof of structure. | Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may not be the same as the solution-state conformation. |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum using a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be taken to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.
-
2D NMR Acquisition (if necessary): Run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. These experiments will require longer acquisition times than 1D spectra.
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer using an ESI or other appropriate ionization source. Acquire the spectrum in both positive and negative ion modes to observe all possible adducts.
Protocol 3: IR Spectroscopy Analysis
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
Visualizing the Confirmation Workflow
Caption: Workflow for the structural confirmation of 2-azaspiro[3.3]heptan-6-one derivatives.
Conclusion
Confirming the structure of a novel spirocyclic compound like a 2-azaspiro[3.3]heptan-6-one derivative requires a rigorous and multi-pronged analytical approach. While ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy provide strong and often sufficient evidence for the proposed structure, alternative techniques like 2D NMR and single-crystal X-ray crystallography offer an even higher level of confidence and are indispensable for resolving any ambiguities. By understanding the expected outcomes and the comparative strengths of each technique, researchers can confidently and efficiently characterize these valuable building blocks for drug discovery and development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Azaspiro[3.3]heptan-6-one Trifluoroacetate
For researchers and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. 2-Azaspiro[3.3]heptan-6-one trifluoroacetate is a compound whose disposal protocol demands careful consideration of both its heterocyclic core and its acidic trifluoroacetate (TFA) counter-ion. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory awareness.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally similar azaspiro compounds and trifluoroacetate salts provide a strong basis for a conservative risk assessment. The primary hazards are associated with irritation and potential harm upon ingestion or inhalation.[1][2]
The trifluoroacetate component is of particular concern. Trifluoroacetic acid is a strong, corrosive acid that is persistent and poses a risk to aquatic ecosystems.[3][4] Therefore, disposal procedures must mitigate the risks of both the parent molecule and the acidic counter-ion.
Table 1: Summary of Key Hazard Information
| Hazard Category | Classification | Precautionary Statement Reference |
|---|---|---|
| Signal Word | Warning | [1] |
| Acute Oral Toxicity | Harmful if swallowed (H302) | P264, P270, P301+P310+P330[2][5] |
| Skin Irritation | Causes skin irritation (H315) | P280, P302+P352, P332+P317[1][2][6] |
| Eye Irritation | Causes serious eye irritation (H319) | P280, P305+P351+P338[2][6] |
| Respiratory Irritation | May cause respiratory irritation (H335) | P261, P271, P304+P340[1][2] |
Immediate Safety & Handling Protocols
All disposal-related activities must be conducted under stringent safety controls to minimize exposure risk.
-
Engineering Controls : Always handle this compound and its waste within a properly functioning chemical fume hood.[7][8] Ensure that an eyewash station and safety shower are readily accessible.[9][10]
-
Personal Protective Equipment (PPE) : The following PPE is mandatory:
-
Eye Protection : Wear chemical safety goggles or a full-face shield, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[11]
-
Gloves : Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and employ proper removal technique to avoid skin contact.[11]
-
Protective Clothing : A buttoned lab coat is required to protect against accidental spills.[3]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste streams containing this compound.
Caption: Disposal Workflow for this compound.
Step-by-Step Disposal Procedures
Adherence to a systematic disposal protocol is critical. Under no circumstances should this chemical or its waste be disposed of down the drain. [6][12][13] The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals.[13][14]
Procedure for Contaminated Solid Waste
This category includes items such as used gloves, pipette tips, weighing papers, contaminated absorbent materials from spills, and empty vials.
-
Segregation : All solid waste contaminated with the compound must be segregated from general laboratory trash at the point of generation.[3]
-
Collection : Place all contaminated solids into a clearly labeled, leak-proof hazardous waste container.[3]
-
Labeling : The container label must, at a minimum, include the words "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Storage : Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials like strong bases and oxidizers.[7][15]
Procedure for Liquid Waste
This includes residual solutions from experiments, mother liquors, and any other liquid mixtures containing the compound.
-
Segregation : Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's waste management plan.
-
Collection : Pour liquid waste directly into a designated, robust, and sealable hazardous waste container (e.g., a high-density polyethylene bottle).
-
Labeling : Label the container clearly with "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents.
-
pH Consideration : Due to the TFA component, the waste will be acidic. Do not attempt to neutralize the waste unless it is part of a specific, validated protocol approved by your institution's Environmental Health & Safety (EHS) department. Improper neutralization can generate heat or off-gassing. The safest and most compliant approach is to dispose of the acidic waste directly.
-
Storage : Keep the liquid waste container tightly closed and store it in a designated satellite accumulation area or main hazardous waste storage area.
Procedure for Spill Response
In the event of a spill, prompt and correct action is essential to mitigate risks.
-
Evacuate & Alert : Alert personnel in the immediate area and restrict access.[3]
-
Assess : If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.
-
Contain (for minor spills) : For small spills, contain the material using an inert absorbent such as vermiculite, sand, or a commercial spill kit.[3][9] Do not use combustible materials.
-
Clean : While wearing appropriate PPE, carefully sweep or scoop the absorbed material into a suitable container for disposal as hazardous solid waste.[9][11]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.
Final Disposal and Regulatory Compliance
The ultimate disposal of this chemical waste must be handled by trained professionals in accordance with federal, state, and local regulations.
-
Waste Classification : As a chemical waste generator, your institution is responsible for determining if the waste is classified as hazardous under the EPA's Resource Conservation and Recovery Act (RCRA) regulations (40 CFR Part 261).[9][16] Given the compound's characteristics, it should be managed as hazardous waste.
-
Professional Disposal : The collected and properly labeled waste containers must be turned over to your institution's EHS department or a licensed professional waste disposal service.[7][11] These services will ensure the material is transported and disposed of via appropriate methods, such as controlled incineration at a permitted facility.[6]
By adhering to these procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the highest standards of scientific integrity and regulatory compliance.
References
- Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane. (n.d.). ChemicalBook. Retrieved January 19, 2026.
- SODIUM TRIFLUOROACETATE Safety Data Sheet. (2017, August 16). Gelest, Inc.
- Safety Data Sheet. (2021, May 1). Angene Chemical.
- Trifluoroacetic Acid SOP. (n.d.). University of Washington Environmental Health & Safety.
- Material Safety Data Sheet - Trifluoroacetic Acid, Sodium Salt, 97%. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET. (2021, July 1). Glaze 'N Seal.
- Trifluoroacetic acid - SAFETY D
- Trifluoroacetic Acid Material Safety Data Sheet (MSDS). (n.d.). Fisher Scientific.
- Proper Disposal of Dusquetide TFA: A Comprehensive Guide for Labor
- Common Name: TRIFLUOROACETICA ACID HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- SAFETY DATA SHEET - Trifluoroacetic acid, sodium salt. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET - 8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione monohydrochloride. (2024, September 8). Sigma-Aldrich.
- SAFETY DATA SHEET - 6-oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid. (2025, December 12). CymitQuimica.
- Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). (2026, January 7).
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- SAFETY DATA SHEET - Azaperone. (2016, February 26). Fisher Scientific.
- SAFETY DATA SHEET - 2-Oxa-6-azaspiro[3.
- SAFETY DATA SHEET - 6-Oxa-1-azaspiro[3.3]heptane hemioxalate. (2024, March 31). Fisher Scientific.
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Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved January 19, 2026, from [Link]
- Safety Data Sheets for hazardous chemicals. (n.d.). GSA.
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Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved January 19, 2026, from [Link]
- Safety D
- Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). U.S. Environmental Protection Agency.
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). ASHP.
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A Researcher's Guide to the Safe Handling of 2-Azaspiro[3.3]heptan-6-one Trifluoroacetate
As drug development professionals, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 2-Azaspiro[3.3]heptan-6-one trifluoroacetate. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, by analyzing its structural components—a spirocyclic amine and a trifluoroacetate salt—we can establish a robust safety framework. The trifluoroacetic acid (TFA) component, in particular, is a strong, corrosive acid requiring stringent precautions.[1][2]
This document is structured to provide immediate, practical guidance. We will move from understanding the inherent hazards to the specific personal protective equipment (PPE) required, followed by step-by-step operational procedures and finally, compliant disposal methods.
I. Hazard Identification and Risk Assessment
This compound is a solid compound.[3][4] The primary hazards are associated with its trifluoroacetate component and the potential for the spirocyclic ketone to cause irritation. Based on data from structurally similar compounds, the anticipated hazards are significant:
-
Skin Corrosion/Irritation: Causes skin irritation, with the potential for more severe burns due to the trifluoroacetate salt.[3][5][6]
-
Serious Eye Damage/Irritation: Causes serious eye irritation and potentially severe eye damage.[3][5][6]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[3][4]
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Warning | GHS07 |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | GHS07 |
II. Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is critical. The following equipment must be worn at all times when handling this compound.
-
Hand Protection: Double gloving is mandatory.[2] Wear a pair of nitrile gloves as a base layer, with a second pair of nitrile or neoprene gloves over the top.[7] This provides robust protection against incidental contact. Gloves must be changed immediately if contamination is suspected.[2]
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are required.[7] For procedures with a higher risk of splashing, such as preparing solutions or transfers, a face shield worn over the goggles is essential.[7][8]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[8] For larger quantities or procedures with a significant risk of spills, a disposable chemical-resistant gown or coverall should be worn.[9][10]
-
Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to control exposure to dust.[11][12] If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with cartridges for acidic gases and particulates is required.[1][8]
Workflow for Donning and Doffing PPE
Caption: Sequential process for correctly putting on and taking off PPE.
III. Operational Plan: From Benchtop to Waste
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
A. Engineering Controls and Preparation
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[11][12]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
Spill Kit: A spill kit containing a neutralizing agent (such as sodium bicarbonate), absorbent material (like sand or diatomaceous earth), and a sealed container for waste must be available in the immediate vicinity.[1]
B. Step-by-Step Handling Protocol
-
Pre-weighing: If possible, purchase the compound in pre-weighed amounts to avoid opening the primary container multiple times.
-
Weighing: If weighing is necessary, perform this task inside the chemical fume hood. Use a disposable weigh boat.
-
Solution Preparation:
-
When dissolving, always add the solid to the solvent slowly.
-
If diluting a solution containing trifluoroacetic acid, always add the acid to the water or other solvent, never the other way around, to prevent a violent exothermic reaction.[2]
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces with a suitable cleaning agent.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
C. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.
Spill Response Workflow
Caption: Step-by-step procedure for responding to a chemical spill.
IV. Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and absorbent materials from spills, must be collected in a dedicated, clearly labeled hazardous waste container.[1] Do not use metal containers for waste that may contain residual trifluoroacetic acid.[1]
-
Labeling: The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Disposal: The trifluoroacetate component makes this a persistent environmental contaminant that requires specialized disposal.[13] The waste must be disposed of through your institution's environmental health and safety office in accordance with all local, state, and federal regulations. Do not pour this chemical down the drain.[1]
By integrating these safety protocols into your daily workflow, you can mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- TFA Disposal Methods. (n.d.). Sustainability.
- 2-azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate. (n.d.). Synthonix.
-
STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024, April 2). Amherst College. Retrieved from [Link]
-
SAFETY DATA SHEET. (2021, July 1). Glaze 'N Seal. Retrieved from [Link]
- 2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoro acetate | 1523572-02-2. (n.d.). Sigma-Aldrich.
- 2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate. (n.d.). NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION.
-
Safety Data Sheet: Trifluoroacetic acid (TFA). (n.d.). Carl ROTH. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
- Safety Data Sheet: Trifluoroacetic acid (TFA). (n.d.). Carl ROTH.
-
Considerations for personal protective equipment when handling cytotoxic drugs. (2015, March 2). Pharmaceutical Technology. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). University of Tennessee Knoxville Environmental Health & Safety. Retrieved from [Link]
-
How to remove peptide TFA salt?. (n.d.). LifeTein®. Retrieved from [Link]
-
Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. (n.d.). PubMed. Retrieved from [Link]
-
TFA removal service: switch to acetate or HCl salt form of peptide. (n.d.). LifeTein®. Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
